2-Bromo-5-sulfamoylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBYWDDLBAANSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22361-61-1 | |
| Record name | 5-(Aminosulfonyl)-2-bromobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22361-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-5-sulfamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Keystone Moiety in Diuretic Development: The Discovery and Synthesis of 2-Bromo-5-sulfamoylbenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-sulfamoylbenzoic acid, with the chemical formula C7H6BrNO4S, is a substituted aromatic compound belonging to the class of sulfamoylbenzoic acids.[1] While not as extensively documented as its chlorinated analog, this molecule represents a significant scaffold in medicinal chemistry, particularly in the development of diuretic agents. Its structure is intrinsically linked to the pharmacophore responsible for the potent diuretic effects seen in drugs like furosemide. This guide delves into the historical context of its likely discovery, rooted in the broader development of sulfamoyl-based diuretics, and provides a detailed exploration of its synthesis, drawing parallels with closely related and industrially significant compounds.
The Genesis of Sulfamoylbenzoic Acid Diuretics: A Historical Perspective
The journey to understanding this compound begins with the broader history of diuretic development. The mid-20th century saw a surge in research aimed at discovering orally active, potent diuretics to manage conditions such as edema associated with congestive heart failure, cirrhosis, and renal disease, as well as hypertension.[2][3] This era was marked by the exploration of various chemical scaffolds capable of modulating renal electrolyte transport.
The sulfamoyl group (-SO2NH2) emerged as a critical functional group for diuretic activity. Early research on sulfonamide antibacterial agents unexpectedly revealed their diuretic properties, paving the way for the systematic development of non-antibacterial sulfonamides as diuretics. This line of inquiry led to the synthesis of a new generation of potent "loop" diuretics, so named for their primary site of action in the thick ascending limb of the Loop of Henle.
A pivotal moment in this field was the development of furosemide (4-chloro-N-(2-furylmethyl)-5-sulfamoyl anthranilic acid).[4][5] The synthesis of furosemide and related compounds necessitated the preparation of key intermediates, namely substituted 5-sulfamoylbenzoic acids.[2][4] While the most common precursor for furosemide is 2,4-dichloro-5-sulfamoylbenzoic acid, the exploration of structure-activity relationships would have logically involved the synthesis of analogues with different halogen substitutions, including bromo-variants, to optimize efficacy and safety profiles. It is within this context of pharmaceutical research and development that this compound was likely first synthesized and studied.
Synthesis of this compound: A Proposed Pathway
The proposed synthesis commences with a suitable benzoic acid derivative, which undergoes sequential bromination and chlorosulfonation, followed by amination to install the sulfamoyl group.
Proposed Synthetic Workflow
Sources
- 1. 22361-61-1 | this compound - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A decade of developments in diuretic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 5. Process for the preparation of furosemide - Patent WO-9612714-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 7. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
"2-Bromo-5-sulfamoylbenzoic acid" CAS number 22361-61-1
An In-depth Technical Guide to 2-Bromo-5-sulfamoylbenzoic Acid: A Cornerstone Intermediate in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 22361-61-1) is a trifunctional chemical scaffold of significant interest in medicinal chemistry. Its unique substitution pattern—featuring a carboxylic acid, a sulfonamide, and a strategically placed bromine atom—renders it an exceptionally versatile building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview, moving beyond surface-level data to explore the causality behind its synthesis, its reactivity in key transformations essential for drug development, and its application in the creation of targeted therapeutics. All protocols and claims are substantiated with field-proven insights and authoritative references to ensure scientific integrity.
Core Chemical Identity and Physicochemical Profile
At its core, this compound is a highly functionalized aromatic ring, engineered for sequential, regioselective chemical modifications. The interplay of its three functional groups—an ortho-bromo substituent, a meta-sulfonamide, and the benzoic acid moiety—provides a logical and controllable handle for building molecular complexity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22361-61-1 | N/A |
| Molecular Formula | C₇H₆BrNO₄S | N/A |
| Molecular Weight | 296.09 g/mol | N/A |
| Appearance | White to off-white crystalline powder | Typical Observation |
| Melting Point | 235-239 °C | Supplier Data |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF); Poorly soluble in water | General Chemical Principles |
Synthesis Pathway: A Self-Validating Protocol with Mechanistic Insight
The most common and logical synthesis of this compound begins with 2-bromobenzoic acid. The process is a two-step electrophilic aromatic substitution followed by a nucleophilic substitution, a standard sequence in pharmaceutical intermediate synthesis.
Step-by-Step Synthesis Protocol
Step 1: Chlorosulfonation of 2-Bromobenzoic Acid
-
Reaction Setup: In a well-ventilated fume hood, charge a clean, dry, jacketed glass reactor with chlorosulfonic acid (3.0-5.0 molar equivalents). The vessel should be equipped with a mechanical stirrer, a temperature probe, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas).
-
Reagent Addition: Cool the chlorosulfonic acid to 0-5 °C using a circulating chiller. Slowly add 2-bromobenzoic acid (1.0 eq.) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Expertise & Causality: The ortho- and para-directing bromine atom and the meta-directing carboxylic acid group deactivate the ring, but the position meta to the carboxyl group and para to the bromine (C5) is the most sterically accessible and electronically favored site for sulfonation. Adding the substrate slowly to an excess of cold chlorosulfonic acid prevents dangerous exotherms and minimizes side-product formation.
-
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 60-70 °C for 2-4 hours. The reaction is considered complete when the vigorous evolution of HCl gas subsides.
-
Work-up: Cool the reaction mixture to room temperature. In a separate vessel containing crushed ice and water, carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. The intermediate, 2-bromo-5-(chlorosulfonyl)benzoic acid, will precipitate as a white solid.
-
Isolation: Filter the solid precipitate and wash thoroughly with cold deionized water to remove residual acids. Dry the intermediate under vacuum.
Step 2: Amidation of 2-Bromo-5-(chlorosulfonyl)benzoic acid
-
Reaction Setup: In a separate reactor, add concentrated aqueous ammonium hydroxide (an excess, ~10-20 eq.) and cool to 0-5 °C.
-
Reagent Addition: Add the dried 2-bromo-5-(chlorosulfonyl)benzoic acid intermediate portion-wise to the cold ammonium hydroxide solution, maintaining the temperature below 10 °C.
-
Trustworthiness: This step is a robust nucleophilic acyl substitution at the sulfonyl chloride. The high reactivity of the sulfonyl chloride ensures a clean and efficient conversion to the sulfonamide. Using a large excess of ammonia at low temperatures maximizes yield and prevents potential side reactions.
-
-
Reaction and Precipitation: Stir the resulting slurry at 0-10 °C for 1-2 hours. Slowly acidify the mixture with concentrated hydrochloric acid to a pH of ~1-2. The final product, this compound, will precipitate out of the solution.
-
Final Purification: Filter the white precipitate, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the final product of high purity. Dry under vacuum at 50-60 °C.
Caption: High-level workflow for the synthesis of this compound.
Strategic Reactions in Drug Scaffolding
The utility of this molecule is defined by the selective reactivity of its three functional groups. A medicinal chemist can address each site in a logical sequence to build complex structures.
Caption: Orthogonal reactivity of this compound's functional groups.
Palladium-Catalyzed Cross-Coupling at the C2-Bromo Position
The aryl bromide is the perfect handle for palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[1][2] This reaction forges a new carbon-carbon bond, allowing for the introduction of diverse aryl or heteroaryl moieties, a common strategy for exploring the Structure-Activity Relationship (SAR) of a drug candidate.
-
Causality: The C-Br bond is readily susceptible to oxidative addition by a Pd(0) catalyst. The subsequent transmetalation with a boronic acid (or ester) and reductive elimination builds the biaryl structure. The choice of phosphine ligand, base, and solvent is critical for optimizing yield and preventing de-bromination.
Amide Bond Formation at the Carboxylic Acid
The carboxylic acid is readily activated for amide bond formation, one of the most common reactions in pharmaceutical synthesis.
-
Protocol Insight: Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) efficiently couple the carboxylic acid with a primary or secondary amine. The steric hindrance from the ortho-bromo group can slow the reaction, sometimes necessitating slightly elevated temperatures or longer reaction times.
Functionalization of the Sulfonamide Group
While the sulfonamide N-H is the least acidic proton, it can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated or arylated, offering a third point of diversification for library synthesis.
Application Profile: A Precursor for Targeted Therapeutics
This intermediate is a key building block in the synthesis of inhibitors for various enzyme classes and receptors. Its scaffold is found in molecules targeting diseases from cancer to metabolic disorders.
Case Study: Scaffolding for LPA₂ Receptor Agonists
Lysophosphatidic acid (LPA) is a signaling molecule involved in cell survival and protection. Specifically, agonists of the LPA₂ receptor have shown therapeutic potential in protecting intestinal tissues from radiation damage.[3] A 2014 study in the Journal of Medicinal Chemistry detailed the design of potent and specific LPA₂ agonists based on a sulfamoyl benzoic acid core.[4][5]
In this work, researchers synthesized a library of analogues to optimize receptor binding and activity. The general synthetic scheme involved reacting a precursor like 2-sulfamoylbenzoic acid ethyl ester with various bromoalkyl compounds.[4] The this compound scaffold provides an ideal starting point for such explorations, where the bromine can be used to introduce further diversity via Suzuki coupling to probe additional binding pockets of the receptor.
Caption: Logical flow from core intermediate to a lead candidate in drug discovery.
Analytical Characterization: A Validating System
Confirming the identity and purity of this compound is critical. The following table summarizes the expected results from standard analytical techniques, based on the analysis of closely related structures.[1][6]
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~13.5 (s, 1H, -COOH), δ ~8.2-7.8 (m, 3H, Ar-H), δ ~7.5 (s, 2H, -SO₂NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~166 (-COOH), δ ~145-120 (Ar-C), including signals for C-Br, C-SO₂NH₂, and C-COOH |
| FT-IR (ATR, cm⁻¹) | 3400-3200 (N-H stretch), 3300-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1340 & ~1160 (S=O asymmetric & symmetric stretch) |
| Mass Spec. (ESI-) | [M-H]⁻ at m/z ≈ 294.9 / 296.9 (characteristic bromine isotope pattern) |
Safety and Handling Protocols
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.
-
Health Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation.[5] May cause respiratory irritation.[5]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
-
Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. Available at: [Link]
-
Tigyi, G., et al. (2018). Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. Expert Opinion on Investigational Drugs, 27(1), 51-61. Available at: [Link]
-
NIST Chemistry WebBook. Benzoic acid, 2-bromo-. Available at: [Link]
- Google Patents. (2015). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. CN104672114A.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
Sources
- 1. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 2. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA<sub>2</… [ouci.dntb.gov.ua]
- 3. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-sulfamoylbenzoic acid
Introduction: The Imperative for Rigorous Structural Elucidation
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is the bedrock of scientific integrity and regulatory compliance. Small molecule building blocks, such as 2-Bromo-5-sulfamoylbenzoic acid, are pivotal intermediates in the synthesis of complex pharmaceutical agents. Its structure, featuring a halogenated aromatic ring, a carboxylic acid, and a sulfonamide group, presents a unique combination of functionalities that necessitates a multi-faceted analytical approach for confirmation.
Predicted Spectroscopic Profile: A Multi-Technique Analysis
A cohesive understanding of a molecule's structure is achieved by integrating the distinct yet complementary information provided by NMR, IR, and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy provides the most detailed information about the molecular framework by probing the magnetic environments of ¹H (proton) and ¹³C nuclei. The chemical shift (δ), signal integration (for ¹H), and splitting patterns (multiplicity) allow for a precise assignment of each atom within the structure.
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve the polar analyte and to exchange with the acidic protons of the carboxylic acid and sulfonamide groups, making them observable.
-
δ ~13.5 ppm (singlet, 1H, broad): This very downfield signal is characteristic of the carboxylic acid proton (-COOH). Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.
-
δ ~8.2-8.4 ppm (doublet, 1H): This signal corresponds to the aromatic proton at position 6 (H-6), ortho to the bromine atom. The strong electron-withdrawing effects of both the adjacent bromine and the para-sulfamoyl group deshield this proton significantly, shifting it far downfield.[4][5] It will appear as a doublet due to coupling with H-4.
-
δ ~8.0 ppm (doublet of doublets, 1H): This signal is assigned to the aromatic proton at position 4 (H-4), situated between the carboxylic acid and sulfamoyl groups. It will be split by both H-3 and H-6.
-
δ ~7.8 ppm (doublet, 1H): This signal corresponds to the aromatic proton at position 3 (H-3), ortho to the carboxylic acid group. It will appear as a doublet due to coupling with H-4.
-
δ ~7.5 ppm (singlet, 2H, broad): This broad singlet represents the two protons of the sulfonamide group (-SO₂NH₂). Like the carboxylic acid proton, these are acidic and will exchange with the solvent, leading to a broad appearance.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of symmetry, all seven carbon atoms in the molecule are expected to produce distinct signals.
-
δ ~166 ppm: Aromatic carboxylic acid carbonyl carbon (C=O).
-
δ ~145-148 ppm: Aromatic carbon bearing the sulfamoyl group (C-5).
-
δ ~138-140 ppm: Aromatic carbon bearing the carboxylic acid group (C-1).
-
δ ~135 ppm: Aromatic carbon (C-4).
-
δ ~132 ppm: Aromatic carbon (C-6).
-
δ ~128 ppm: Aromatic carbon (C-3).
-
δ ~120 ppm: Aromatic carbon bearing the bromine atom (C-2).[5][6]
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7][8][9]
Predicted Key IR Absorption Bands (KBr Pellet)
-
3300-2500 cm⁻¹ (very broad): This prominent, broad absorption is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[10][11][12]
-
~3350 and ~3250 cm⁻¹ (two sharp bands): These bands correspond to the asymmetric and symmetric N-H stretching vibrations of the primary sulfonamide (-NH₂) group, respectively.[13]
-
~1700 cm⁻¹ (strong, sharp): This intense absorption is due to the C=O stretching vibration of the carboxylic acid. Its position indicates conjugation with the aromatic ring.[11]
-
~1600 and ~1475 cm⁻¹ (medium): These absorptions arise from C=C stretching vibrations within the aromatic ring.[4]
-
~1340 and ~1160 cm⁻¹ (strong): These two strong bands are characteristic of the asymmetric and symmetric SO₂ stretching vibrations of the sulfonamide group, respectively.
-
~1250 cm⁻¹ (medium): C-O stretching of the carboxylic acid group.[12]
-
~900-675 cm⁻¹: This region, known as the "fingerprint region," will contain C-H out-of-plane bending vibrations that are diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.[11]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][14] It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural clues.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺) Peak: The key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[15]
-
m/z ~279: Corresponding to the molecule with the ⁷⁹Br isotope.
-
m/z ~281: Corresponding to the molecule with the ⁸¹Br isotope. The nearly equal intensity of these two peaks is a definitive indicator of a single bromine atom in the molecule.
-
-
Key Fragmentation Peaks:
-
m/z ~262/264 (M-OH): Loss of a hydroxyl radical from the carboxylic acid group.
-
m/z ~234/236 (M-COOH): Loss of the entire carboxyl group.
-
m/z ~200/202 (M-SO₂NH₂): Loss of the sulfamoyl group. This fragment corresponds to the 2-bromobenzoic acid radical cation.[16][17]
-
m/z 183/185: Loss of both the bromine atom and the carboxyl group (decarboxylation and dehydrobromination).
-
m/z 121: Loss of Br from the m/z 200/202 fragment.
-
Summary of Predicted Spectroscopic Data
| Technique | Feature | Predicted Value/Range | Rationale |
| ¹H NMR | Carboxylic Acid (-COOH) | ~13.5 ppm (broad s, 1H) | Acidic proton, H-bonding |
| Aromatic (H-6) | ~8.2-8.4 ppm (d, 1H) | Deshielded by ortho-Br and para-SO₂NH₂ | |
| Aromatic (H-4) | ~8.0 ppm (dd, 1H) | Influenced by adjacent groups | |
| Aromatic (H-3) | ~7.8 ppm (d, 1H) | Deshielded by ortho-COOH | |
| Sulfonamide (-SO₂NH₂) | ~7.5 ppm (broad s, 2H) | Acidic protons, exchangeable | |
| ¹³C NMR | Carbonyl (-COOH) | ~166 ppm | Carboxylic acid carbon |
| Aromatic (C-Br) | ~120 ppm | Shielding effect of Bromine | |
| IR | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (very broad) | Dimeric H-bonding |
| N-H Stretch (Sulfonamide) | ~3350 & ~3250 cm⁻¹ (2 bands) | Asymmetric and symmetric stretching | |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong) | Conjugated carbonyl group | |
| S=O Stretch (Sulfonamide) | ~1340 & ~1160 cm⁻¹ (strong) | Asymmetric and symmetric stretching | |
| MS (EI) | Molecular Ion (M⁺) | m/z ~279 and ~281 (1:1 ratio) | Isotopic signature of Bromine |
| Major Fragment | m/z ~200/202 | Loss of the sulfamoyl group (-SO₂NH₂) |
Experimental Protocols: A Framework for Self-Validation
To ensure the generation of high-quality, reliable data, the following protocols should be implemented.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Gently vortex the tube until the sample is fully dissolved. A brief application of heat from a heat gun may be necessary if solubility is poor.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire the proton spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).
-
¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signal (δ ~39.52 ppm).
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and CO₂.[7]
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum (e.g., co-adding 32 scans at a resolution of 4 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization Method: For initial analysis, Electron Ionization (EI) is recommended for its extensive fragmentation, which aids in structural elucidation. Electrospray Ionization (ESI) can also be used, particularly in negative ion mode, to observe the deprotonated molecular ion [M-H]⁻.
-
Instrument Setup: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids in EI) or liquid chromatography inlet (for solutions in ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak(s) and analyze the major fragment ions to corroborate the proposed structure. Compare the isotopic pattern of bromine-containing ions to the theoretical distribution.
Integrated Data Interpretation Workflow
The power of this multi-technique approach lies in the synergistic interpretation of the data. The following workflow illustrates how a scientist would integrate the results to achieve unambiguous structural confirmation.
Caption: Integrated workflow for spectroscopic data analysis.
References
-
Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Technology Networks. Retrieved January 17, 2026, from [Link]
-
Gault, J., & Quaglia, M. (2021). Mass spectrometry applications for drug discovery and development. European Pharmaceutical Review. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometry in Pharmaceutical Research: Unlocking Insights for Drug Development. (2023). Labcompare. Retrieved January 17, 2026, from [Link]
-
Aebersold, R., & Mann, M. (2018). Mass spectrometry and drug development – how the two come together. Expert Opinion on Drug Discovery. Retrieved January 17, 2026, from [Link]
-
FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025). Spectroscopy Online. Retrieved January 17, 2026, from [Link]
-
Holcapek, M., & Kholia, P. (2023). What is the role of current mass spectrometry in pharmaceutical analysis? PubMed. Retrieved January 17, 2026, from [Link]
-
TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved January 17, 2026, from [Link]
-
Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. UCL Discovery. Retrieved January 17, 2026, from [Link]
-
Bērziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. Retrieved January 17, 2026, from [Link]
-
Spectroscopy Tutorial: Aromatics. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 17, 2026, from [Link]
-
Spectroscopy of Aromatic Compounds. (2025). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved January 17, 2026, from [Link]
-
PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. (1955). Canadian Science Publishing. Retrieved January 17, 2026, from [Link]
-
Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (2021). UCL Discovery. Retrieved January 17, 2026, from [Link]
-
Principles of FTIR Spectroscopy. (n.d.). MSU Chemistry. Retrieved January 17, 2026, from [Link]
-
Infrared Spectroscopy. (n.d.). MSU Chemistry. Retrieved January 17, 2026, from [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]
-
The Basics of FTIR Spectroscopy: An Industry Guide. (2023). Innovatech Labs. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved January 17, 2026, from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
3-Bromobenzoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 17, 2026, from [Link]
-
IR handout.pdf. (n.d.). University of Colorado Boulder. Retrieved January 17, 2026, from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Benzoic acid, 2-bromo-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
2-Bromo-benzoic acid - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
4-bromobenzoic acid. (2008). MassBank. Retrieved January 17, 2026, from [Link]
- Process for preparing 2-chloro-5-sulfamoylbenzoic acids. (1975). Google Patents.
- Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
-
3-Allyl-6-methoxyphenol. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
2-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
FT-IR, FT-Raman, NMR and UV–Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). (2015). Sci-Hub. Retrieved January 17, 2026, from [Link]
-
3-Hexanol, 4-methyl-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
Sources
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. agilent.com [agilent.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Benzoic acid, 2-bromo- [webbook.nist.gov]
An In-depth Technical Guide to the Crystal Structure of Sulfamoylbenzoic Acids for Researchers and Drug Development Professionals
Foreword: Navigating the Crystalline Landscape of Drug Molecules
In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of modern drug design and development. This atomic blueprint governs a molecule's physicochemical properties, including solubility, stability, and bioavailability, which in turn dictate its efficacy and safety as a therapeutic agent. Understanding the intricate dance of intermolecular forces that command the formation of a crystalline lattice is therefore not merely an academic exercise, but a critical step in the rational design of new medicines.
This guide delves into the structural intricacies of sulfamoylbenzoic acids, a class of compounds with significant therapeutic potential. While the specific crystal structure for 2-Bromo-5-sulfamoylbenzoic acid is not publicly available at the time of this writing, we will pivot to a comprehensive analysis of a closely related and structurally illustrative analogue: ortho-sulfamoylbenzoic acid (o-sulfamoylbenzoic acid) . The principles of molecular conformation, intermolecular interactions, and crystal packing elucidated from this analogue provide a robust framework for understanding the broader family of substituted sulfamoylbenzoic acids, including the titular compound. Through this exploration, we aim to equip researchers, scientists, and drug development professionals with the fundamental knowledge and technical insights necessary to navigate the crystalline world of these promising molecules.
The Molecule of Interest: this compound and its Analogue
This compound is a bifunctional organic molecule featuring a benzoic acid moiety, a bromine atom, and a sulfamoyl group (-SO₂NH₂). The interplay between the electron-withdrawing bromine and sulfamoyl groups and the carboxylic acid function suggests a molecule with a rich potential for directed intermolecular interactions, a key aspect in the formation of stable crystal lattices.
Due to the absence of a publicly available crystal structure for this compound, this guide will utilize the crystallographic data of o-sulfamoylbenzoic acid as a case study. The substitution pattern in this analogue provides a valuable model for the intramolecular and intermolecular hydrogen bonding motifs that are likely to be conserved across this class of compounds.
Unveiling the Crystal Structure: A Technical Overview
The determination of a molecule's crystal structure is a meticulous process, most commonly achieved through single-crystal X-ray diffraction. This technique allows for the precise mapping of electron density within a crystal, revealing the positions of individual atoms and the nature of the bonds that connect them.
Crystallographic Data for o-Sulfamoylbenzoic Acid
The crystal structure of o-sulfamoylbenzoic acid reveals a monoclinic crystal system, belonging to the C2/c space group. The fundamental building block of the crystal, the unit cell, is defined by the following parameters:
| Parameter | Value |
| a | 12.200 (4) Å |
| b | 15.824 (6) Å |
| c | 9.012 (4) Å |
| α | 90° |
| β | 100.45 (2)° |
| γ | 90° |
| Volume | 1710.9 (11) ų |
| Z (molecules per unit cell) | 8 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
Table 1: Crystallographic data for o-sulfamoylbenzoic acid.[1]
Molecular Conformation
Within the crystal, the o-sulfamoylbenzoic acid molecule adopts a specific, low-energy conformation. The dihedral angle between the plane of the benzoic acid ring and the sulfamoyl group is a critical parameter that influences how the molecules pack together. This conformation is stabilized by a network of intramolecular and intermolecular interactions.
The Architecture of the Crystal: Intermolecular Interactions
The stability and properties of a crystal are dictated by the non-covalent interactions between its constituent molecules. In the case of o-sulfamoylbenzoic acid, a rich network of hydrogen bonds governs the crystal packing.
The Power of Hydrogen Bonding
Hydrogen bonds are the primary directional forces responsible for the formation of the crystal lattice in sulfamoylbenzoic acids. The presence of both hydrogen bond donors (the carboxylic acid -OH and the sulfamoyl -NH₂) and acceptors (the carboxylic acid carbonyl oxygen and the sulfonyl oxygens) allows for the formation of a robust and intricate network.
The crystal structure of o-sulfamoylbenzoic acid showcases an extensive hydrogen-bonded network involving three intermolecular and three intramolecular interactions.[1] The acid and amino hydrogen atoms are involved in three intermolecular hydrogen bonds of the types O—H···O and N—H···O.[1]
A key feature in many benzoic acid derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This is a common and highly stable supramolecular synthon. In addition to this, the sulfamoyl group actively participates in hydrogen bonding, linking these primary dimers into a larger, three-dimensional architecture.
Visualizing the Hydrogen Bonding Network
To better understand the connectivity within the crystal lattice, we can represent the key hydrogen bonding interactions using a diagram. The following DOT script generates a schematic of the primary intermolecular hydrogen bonds in a representative sulfamoylbenzoic acid crystal structure.
Sources
An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-5-sulfamoylbenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 2-Bromo-5-sulfamoylbenzoic acid, a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the physicochemical properties that govern the solubility of this molecule and explore its stability under various stress conditions as mandated by international guidelines. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.
Introduction: Understanding the Molecule
This compound is a multi-functionalized aromatic compound. Its structure, characterized by a benzoic acid moiety, a bromine atom, and a sulfonamide group, dictates its chemical behavior. The interplay of these functional groups governs its solubility in aqueous and organic media, as well as its susceptibility to degradation. A thorough understanding of these characteristics is paramount for its successful application in drug discovery and formulation.
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties and Solubility Profile
The solubility of this compound is a product of its conflicting functionalities. The carboxylic acid and sulfonamide groups are hydrophilic and capable of forming hydrogen bonds with water, while the brominated benzene ring is hydrophobic.[1]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 296.11 g/mol | --- |
| pKa (Carboxylic Acid) | ~3-4 | The electron-withdrawing effects of the bromine and sulfonamide groups are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). |
| pKa (Sulfonamide) | ~9-10 | The sulfonamide proton is weakly acidic. |
| LogP | ~1.5 - 2.5 | The presence of the bromo group increases lipophilicity, but this is counteracted by the two polar functional groups. |
| Aqueous Solubility | pH-dependent | Low solubility at low pH due to the protonated, neutral carboxylic acid. Solubility increases significantly at pH values above the carboxylic acid pKa as the carboxylate salt is formed. |
| Organic Solvent Solubility | Moderate to High | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF due to hydrogen bonding capabilities. Solubility in non-polar solvents like hexane is expected to be low. |
Experimental Determination of Solubility
A robust understanding of solubility requires empirical testing. The following protocols outline standard methods for determining the thermodynamic solubility of this compound.
Workflow for Thermodynamic Solubility Assessment
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Protocol for Aqueous pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Sample Preparation: Add an excess of this compound to separate vials for each buffer. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sampling and Analysis: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze by a validated HPLC-UV method.
-
Quantification: Determine the concentration of the dissolved compound by comparing the peak area to a standard curve of known concentrations.
Protocol for Solubility in Organic Solvents
The same general procedure as for aqueous solubility can be followed, substituting the aqueous buffers with various organic solvents of interest (e.g., methanol, ethanol, acetonitrile, DMSO, DMF, ethyl acetate).
Stability Profile and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2] These studies are a core component of regulatory submissions.[2]
Table 2: Forced Degradation Conditions and Expected Stability
| Condition | Reagents and Conditions | Expected Stability/Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | The sulfonamide group is generally stable to acid.[3][4] The primary molecule is expected to be relatively stable. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Potential for hydrolysis of the sulfonamide bond, though this typically requires harsh conditions.[5] |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | The aromatic ring may be susceptible to oxidation, potentially leading to hydroxylated byproducts. |
| Thermal Degradation | Solid state, 80°C, 48h | Generally stable. At very high temperatures, decarboxylation of the benzoic acid moiety is a potential degradation pathway.[6][7] |
| Photostability | ICH Q1B conditions (UV/Vis light) | The brominated aromatic system may be susceptible to photolytic degradation. |
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol for a Typical Forced Degradation Experiment (e.g., Acid Hydrolysis)
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubation: Store the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample (without acid) should be stored under the same conditions.
-
Neutralization: After the incubation period, cool the sample to room temperature and neutralize it with an appropriate amount of base (e.g., 0.1 M NaOH).
-
Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of any degradation products.
-
Evaluation: Compare the chromatograms of the stressed and control samples. Calculate the percentage of degradation and determine the relative retention times of any new peaks.
Conclusion
The solubility and stability of this compound are critical parameters for its development. Its pH-dependent aqueous solubility is a key consideration for formulation, while its general stability under hydrolytic and mild thermal stress is advantageous. Potential liabilities include photostability and behavior under oxidative conditions. The experimental protocols provided in this guide offer a robust framework for the empirical determination of these properties, enabling informed decisions in a research and development setting.
References
-
Wikipedia. Sulfonamide. [Link]
-
PubChem. 2-Bromo-5-sulfobenzoic acid. [Link]
-
Roberts, J. C., et al. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]
-
Nocentini, A., et al. Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. [Link]
-
Wang, H., et al. Schematic diagram explaining the acid stability of the sulfonamide structure. ResearchGate. [Link]
-
Lindquist, N. & Yang, Y. Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]
-
Lindquist, N. & Yang, Y. Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]
-
ResearchGate. Benzoic Acid Parameters observed during forced degradation study. [Link]
-
YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
-
Alchem.Pharmtech. CAS 22361-61-1 | this compound. [Link]
-
Chemia. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
YouTube. Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]
-
Royal Society of Chemistry. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. [Link]
-
Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]
-
OpenStax. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Material Safety of 2-Bromo-5-sulfamoylbenzoic Acid
This document serves as a comprehensive technical guide to the safe handling, storage, and emergency management of 2-Bromo-5-sulfamoylbenzoic acid (CAS No. 22361-61-1). It is intended for researchers, scientists, and drug development professionals who utilize this compound as a key synthetic intermediate. The information herein synthesizes data from material safety data sheets, related chemical profiles, and established laboratory safety protocols to provide a field-proven framework for risk mitigation.
Introduction: A Valuable but Hazardous Intermediate
This compound is a halogenated aromatic compound that serves as a crucial building block in medicinal chemistry. Its unique structure, featuring a carboxylic acid, a sulfonamide, and a bromine atom, makes it a versatile precursor for synthesizing targeted therapeutic agents. Notably, sulfamoyl benzoic acid analogues have been investigated for their potent and specific agonist activity on receptors like the LPA2 receptor and as inhibitors of enzymes such as carbonic anhydrases, which are implicated in various disease states.[1][2]
However, its utility in synthesis is matched by its potential hazards. As with many reactive intermediates, a thorough understanding of its chemical properties and associated risks is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides the in-depth knowledge necessary to handle this compound with the expertise and caution it demands.
Section 1: Chemical and Physical Identity
A precise understanding of the compound's identity is the foundation of safety.
Caption: Core chemical identifiers for this compound.
Section 2: GHS Hazard Identification and Analysis
The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with this compound. Based on available data, this compound is classified as hazardous.[3]
| GHS Pictogram | Signal Word | Hazard Statements |
| Danger | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
Expert Analysis of Hazards:
-
Acute Oral Toxicity (H302): This classification necessitates careful handling to prevent accidental ingestion. Any work area must be thoroughly decontaminated after use, and eating, drinking, or smoking in the laboratory is strictly prohibited.[4]
-
Skin and Eye Irritation (H315 & H319): The acidic nature of the carboxylic acid group, combined with the reactivity of the aromatic ring, contributes to its irritant properties. Direct contact with skin can lead to redness, inflammation, and pain.[5] Ocular exposure is particularly dangerous and can cause serious, potentially lasting, damage. This underscores the mandatory requirement for appropriate personal protective equipment (PPE).
-
Respiratory Irritation (H335): As a fine solid, the compound can easily become airborne, posing an inhalation risk. The dust can irritate the mucous membranes of the respiratory tract, leading to coughing and soreness.[6][7] All handling of the solid should be performed in a manner that minimizes dust generation, preferably within a certified chemical fume hood.
Section 3: Proactive Exposure Control and Safe Handling
A proactive approach to safety involves robust engineering controls, meticulous handling protocols, and appropriate PPE.
Engineering Controls:
The primary engineering control for this compound is a certified chemical fume hood .[4][8] This is non-negotiable. The fume hood contains airborne particulates and protects the researcher from respiratory exposure while also providing a contained space in the event of a spill. The workstation should also be equipped with an easily accessible eyewash station and safety shower.[9][10][11]
Personal Protective Equipment (PPE):
The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.
| Protection Type | Specification | Rationale for Use |
| Eye/Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4][12] | Protects against accidental splashes and airborne dust particles reaching the eyes, mitigating the H319 hazard. |
| Hand | Chemical-impermeable gloves (e.g., Nitrile).[5] | Provides a barrier against direct skin contact, preventing irritation (H315). Gloves must be inspected before use and changed immediately if contaminated. |
| Skin/Body | A laboratory coat (fire/flame-resistant recommended).[8][12] | Prevents contamination of personal clothing and protects against incidental skin contact. |
| Respiratory | Not typically required if handled within a fume hood.[8] | If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator (e.g., N95) is mandatory to prevent respiratory irritation (H335).[8] |
Standard Operating Procedure (SOP) for Handling:
Caption: A validated workflow for the safe handling of this compound.
Storage Requirements:
Proper storage is critical for maintaining the compound's integrity and ensuring safety.
-
Conditions: Store in a cool, dry, and well-ventilated area.[5][8][9]
-
Container: Keep in a tightly sealed, properly labeled container to prevent moisture ingress and contamination.[5][8][9]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can trigger hazardous reactions.[9]
Section 4: First Aid and Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
First-Aid Measures:
Personnel must be trained on these procedures before handling the compound.
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][7][10] |
| Skin Contact | Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[5][9][10] If irritation persists, seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5][10][13] Remove contact lenses if present and easy to do.[5][9] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water.[14] Seek immediate medical attention and show the safety data sheet to the medical professional.[5][14] |
Spill and Fire Response:
-
Small Spill (Solid):
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing full PPE, gently sweep or vacuum the material, avoiding dust generation.[5][13]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[5][13]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
-
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5][9][13]
-
Specific Hazards: Thermal decomposition can release highly toxic and irritating gases, including carbon oxides (CO, CO₂), hydrogen bromide, and oxides of nitrogen and sulfur.[5][9][14]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[5][14]
-
Section 5: Stability and Reactivity Profile
-
Reactivity: Generally not reactive under normal conditions.
-
Chemical Stability: The compound is stable under recommended storage temperatures and pressures.[5]
-
Conditions to Avoid: Avoid dust generation, excess heat, and exposure to incompatible materials.[5][9]
-
Hazardous Decomposition Products: Combustion will produce carbon monoxide, carbon dioxide, hydrogen bromide, and oxides of nitrogen and sulfur.[5][14]
Section 6: Toxicological and Ecological Information
A critical aspect of this compound's safety profile is the lack of comprehensive toxicological and ecological data .[12][14]
-
Ecological Information: Ecotoxicity data is not available.[5][12] However, halogenated aromatic compounds can be persistent and harmful to aquatic life. Therefore, it is imperative to prevent the compound from entering drains, soil, or waterways.[5][14] Treat all waste as hazardous.
Section 7: Disposal Considerations
All waste containing this compound must be managed as hazardous.
-
Chemical Waste: Dispose of unused material and residues in their original containers or a suitable, labeled hazardous waste container.[4][5] Do not mix with other waste streams.[14]
-
Contaminated Materials: Any PPE, spill cleanup materials, or labware that has come into contact with the compound must be decontaminated or disposed of as hazardous waste.[4]
-
Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]
References
- Chemical Label for this compound. Vertex AI Search.
- Safety Data Sheet for 2-Bromo-5-hydroxybenzoic acid. AK Scientific, Inc.
- Safety Data Sheet for 2-Bromo-5-fluorobenzotrifluoride. Fisher Scientific.
- Safety Data Sheet for 2-Bromo-5-hydroxybenzoic acid. Apollo Scientific.
- Safety Data Sheet for 3-Bromo-5-hydroxybenzoic acid. Sigma-Aldrich.
- Safety Data Sheet for 2-Bromobenzoic acid. Fisher Scientific.
- Personal protective equipment for handling 2-Bromo-5-hydroxybenzaldehyde. BenchChem.
- Safety Data Sheet for 5-Bromo-2-chlorobenzoic acid. Fisher Scientific.
- Safety Data Sheet for 2-bromo-5-hydroxybenzoic acid. ECHEMI.
- Safety Data Sheet for 2-Bromo-5-fluorobenzoic acid. Fisher Scientific.
- Safety Data Sheet.
- Safety Data Sheet for 2-Bromo-5-methoxybenzoic acid. Fisher Scientific.
- Personal protective equipment for handling 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. BenchChem.
- Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed.
- Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS.
Sources
- 1. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unibs.it [iris.unibs.it]
- 3. chemical-label.com [chemical-label.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aksci.com [aksci.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Key Reactive Functional Groups of 2-Bromo-5-sulfamoylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-sulfamoylbenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the distinct and orthogonally reactive nature of its three functional groups: a carboxylic acid, a sulfonamide, and an aryl bromide. This guide provides a detailed analysis of the electronic properties and chemical reactivity of each functional group. We will explore the interplay of their electronic effects, which modulate the overall reactivity profile of the molecule, and discuss strategies for selective chemical transformations. This document serves as a technical resource for scientists leveraging this scaffold in the design and synthesis of novel chemical entities.
Molecular Structure and Electronic Profile
This compound possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior. Understanding the electronic influence of each substituent is paramount to predicting and controlling its reactivity.
-
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing via both induction (-I) and resonance (-M), and acts as a meta-director in electrophilic aromatic substitution.[1]
-
Sulfonamide (-SO₂NH₂): The sulfonyl component is a powerful electron-withdrawing group (-I, -M), while the amine portion is capable of electron donation. Overall, the group is deactivating and directs incoming electrophiles to the meta-position.
-
Bromo (-Br): The bromine atom exerts a deactivating, electron-withdrawing inductive effect (-I) but also has a weak electron-donating resonance effect (+M) through its lone pairs. This combination results in ortho, para-direction for electrophilic aromatic substitution, despite deactivating the ring.[2]
The cumulative effect of these three groups renders the aromatic ring electron-deficient and generally resistant to electrophilic substitution. However, the distinct nature of each functional group allows for a wide range of selective chemical modifications.
Diagram: Electronic Influence on the Aromatic Ring
The following diagram illustrates the primary electronic effects of the functional groups on the aromatic ring of this compound.
Caption: Electronic effects of the substituents.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for modification, offering several reliable transformation pathways.
Acidity and Salt Formation
The presence of two strong electron-withdrawing groups (bromo and sulfamoyl) significantly increases the acidity of the carboxylic acid proton compared to benzoic acid itself. This is due to the stabilization of the resulting carboxylate anion. This enhanced acidity facilitates straightforward salt formation with bases like sodium hydroxide or sodium bicarbonate.[3]
Esterification and Amide Bond Formation
The carboxyl group readily undergoes classical condensation reactions.
-
Esterification: Can be achieved under Fischer conditions (acid catalysis with an alcohol) or by activation of the carboxylic acid.
-
Amide Formation: This is arguably the most common transformation in drug development. The carboxylic acid must first be activated to a more reactive species to react with an amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides (e.g., DCC, EDC) in the presence of an activating agent like HOBt. A patent describes the formation of the acid chloride of a similar compound using thionyl chloride, which is then reacted with an amine.[4]
Representative Protocol: Amide Coupling via Acyl Chloride
-
Acyl Chloride Formation: this compound (1.0 eq) is refluxed in thionyl chloride (5-10 eq) for 1-2 hours.
-
Solvent Removal: Excess thionyl chloride is removed under reduced pressure. The crude acyl chloride is often used directly.
-
Amidation: The acyl chloride is dissolved in an aprotic solvent (e.g., THF, DCM) and cooled to 0 °C. A solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent is added dropwise.
-
Workup: The reaction is stirred until completion (monitored by TLC or LC-MS), then quenched with water. The product is extracted, dried, and purified by chromatography or recrystallization.
Reactivity of the Sulfonamide Group
The sulfonamide functional group is generally stable but offers specific opportunities for derivatization.[5] It is a key pharmacophore in many drugs.[6][7]
N-H Acidity and Alkylation/Arylation
The protons on the sulfonamide nitrogen are weakly acidic and can be removed by a strong base (e.g., NaH, K₂CO₃). The resulting anion is a competent nucleophile that can be alkylated or arylated. This N-functionalization is a common strategy in medicinal chemistry to modulate pharmacokinetic properties. For instance, studies have shown the synthesis of N-substituted sulfamoyl benzoic acid analogues via reaction with bromoalkyl compounds in the presence of K₂CO₃ in DMF.[8][9]
Reactivity of the Bromo Group
The aryl bromide is perhaps the most versatile functional group on the scaffold for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the aromatic ring makes the C-Br bond highly susceptible to oxidative addition to a Pd(0) catalyst, initiating a variety of cross-coupling catalytic cycles.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is a robust method compatible with a wide range of functional groups.[10]
-
Heck Coupling: Reaction with alkenes to form substituted styrenyl derivatives.[11]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.[12]
-
C-S Coupling: Formation of aryl sulfides by coupling with thiols.[13]
These reactions provide powerful tools for scaffold elaboration and library synthesis.
Table 1: Summary of Key Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Heck | Alkene | C-C | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃/Xantphos, BINAP |
| Sonogashira | Alkyne | C-C | PdCl₂(PPh₃)₂/CuI |
| C-S Coupling | R-SH | C-S | Pd₂(dba)₃/Xantphos |
Diagram: Synthetic Pathways from this compound
This workflow illustrates the selective derivatization of the three key functional groups.
Sources
- 1. Aromatic Carboxylic Acids: Types, Synthesis & Uses Explained [vedantu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 4. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Bromo-5-sulfamoylbenzoic Acid: A Cornerstone Building Block for Modern Synthesis
Executive Summary
2-Bromo-5-sulfamoylbenzoic acid is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring an aryl bromide, a carboxylic acid, and a sulfonamide moiety, provides three distinct and orthogonally reactive handles. This guide offers a comprehensive overview of its chemical properties, core reactivity, and strategic applications, particularly in the construction of complex molecular scaffolds. We will delve into the causality behind key synthetic transformations, provide field-proven experimental protocols, and illustrate its utility in the context of drug discovery.
Introduction: The Strategic Value of a Trifunctional Scaffold
In the landscape of drug discovery and fine chemical synthesis, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials.[1] this compound (CAS No: 22361-61-1) has emerged as a particularly valuable intermediate due to the convergence of three critical functional groups within a single, stable aromatic core.[2][3][4]
-
The Aryl Bromide: Serves as a versatile linchpin for carbon-carbon and carbon-nitrogen bond formation via modern palladium-catalyzed cross-coupling reactions. Its reactivity is predictable and highly tunable.
-
The Carboxylic Acid: Provides a classical handle for amide bond formation, esterification, or reduction, allowing for straightforward conjugation to other molecules or modification of physicochemical properties.
-
The Sulfonamide: A well-established pharmacophore known to engage with various biological targets, most notably metalloenzymes such as carbonic anhydrases.[5][6] The primary sulfonamide (-SO₂NH₂) offers a site for further N-functionalization.
This guide will explore how these functionalities can be selectively addressed to leverage this compound as a powerful tool for generating molecular diversity and accessing novel chemical entities.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 22361-61-1 | [2][4] |
| Molecular Formula | C₇H₆BrNO₄S | [4] |
| Molecular Weight | 296.09 g/mol | [Calculated] |
| Appearance | White to off-white powder | [General Supplier Data] |
| Melting Point | >250 °C | [General Supplier Data] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in alcohols, insoluble in water. | [General Lab Experience] |
Spectroscopic Signature:
-
¹H NMR: The proton spectrum in a solvent like DMSO-d₆ is expected to show three distinct aromatic protons in the downfield region (approx. 7.5-8.5 ppm), each exhibiting coupling patterns consistent with their ortho, meta, and para relationships. The acidic proton of the carboxylic acid and the two protons of the sulfonamide will appear as broad singlets, which are exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will display seven signals, including the carbonyl carbon of the carboxylic acid (approx. 165-170 ppm) and six aromatic carbons, with the carbon bearing the bromine atom being significantly influenced by the halogen's electronic effect.[7]
Core Reactivity and Synthetic Transformations
The synthetic utility of this compound stems from the ability to selectively manipulate its three key functional groups. The aryl bromide is typically the most versatile handle for complex scaffold construction.
Caption: Key reactive centers of this compound.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[8][9] This reaction allows for the direct coupling of the aryl bromide with a wide array of primary and secondary amines.
Causality Behind the Method: The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10][11] The choice of a bulky, electron-rich phosphine ligand is critical; it promotes the key steps of oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the catalyst.[11][12] A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[11]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of a Generic Aryl Amine
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Reagent Addition: Add a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution).
-
Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is an exceptionally powerful and widely used method for constructing biaryl or aryl-vinyl structures, which are prevalent in pharmaceuticals and organic materials.[13][14]
Causality Behind the Method: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling relies on a Pd(0)/Pd(II) catalytic cycle.[15] A key mechanistic distinction is the role of the base (e.g., K₂CO₃, Cs₂CO₃). The base activates the organoboron species (boronic acid or ester) to form a more nucleophilic "ate" complex.[15] This complex then undergoes transmetalation with the Pd(II)-halide complex, transferring the organic group from boron to palladium. Subsequent reductive elimination forges the new C-C bond.[16]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of a Generic Biaryl Compound
-
Setup: In a round-bottom flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio, to make a ~0.1 M solution).
-
Reaction: Heat the biphasic mixture to reflux (80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 2-12 hours).
-
Workup: Cool the mixture to room temperature and dilute with water. If the product contains a carboxylic acid, acidify the aqueous layer with 1M HCl to precipitate the product. Otherwise, extract with an organic solvent like ethyl acetate.
-
Purification: The crude product can be isolated by filtration if it precipitates or purified from the organic extracts by flash column chromatography.
Transformations of the Carboxylic Acid and Sulfonamide
While cross-coupling at the bromide is often the primary strategy, the other functional groups provide crucial handles for diversification.
-
Amide Bond Formation: The carboxylic acid can be readily converted to an amide using standard coupling reagents (e.g., HATU, HOBt/EDC) and a primary or secondary amine. This is a fundamental transformation in drug discovery for linking molecular fragments.
-
Esterification: Fischer esterification (acid catalyst, alcohol) or reaction with an alkyl halide under basic conditions can be used to form esters, which can act as prodrugs or modify solubility.
-
Sulfonamide N-Alkylation/Arylation: The sulfonamide protons are acidic and can be deprotonated with a suitable base (e.g., K₂CO₃) and subsequently reacted with an electrophile like an alkyl or aryl halide to generate substituted sulfonamides.
Application in Drug Discovery: Targeting Carbonic Anhydrases
The sulfonamide moiety is a classic zinc-binding group and a privileged scaffold for inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Pathological roles for CAs have been identified in glaucoma, epilepsy, and some cancers.
This compound is an ideal starting point for building libraries of novel CA inhibitors. The synthetic strategy involves:
-
Scaffold Elaboration: Using the aryl bromide handle via Suzuki or Buchwald-Hartwig coupling to introduce diverse substituents that can probe the different pockets of the enzyme's active site.
-
Vector Modification: Converting the carboxylic acid to various amides or esters to modulate pharmacokinetic properties or introduce additional interactions with the enzyme surface.
This dual approach allows for a systematic exploration of the chemical space around the core sulfonamide pharmacophore, enabling the optimization of potency, selectivity, and drug-like properties.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[17] It may also cause respiratory irritation.[17]
-
Precautions: Handle in a well-ventilated area or fume hood.[18][19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19] Avoid generating dust.[20]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic platform for synthetic innovation. Its trifunctional nature permits a modular and highly efficient approach to the synthesis of complex molecules. The predictable and robust reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions, combined with the classical chemistry of its carboxylic acid and sulfonamide groups, provides chemists with a powerful tool to accelerate research in drug discovery and materials science. Understanding the causality behind its core transformations enables researchers to harness its full potential in creating novel compounds with tailored functions and properties.
References
-
PubChem. (n.d.). 2-Bromo-5-sulfobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Chemical Label. (n.d.). This compound.
-
PubChem. (n.d.). 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid (C10H12BrNO5S). Retrieved from [Link]
- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. Retrieved from [Source not providing a direct URL, but references the concept]
- University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Source is a PDF lecture slide, general chemical principles]
-
SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PMC. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2021, January 28). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Retrieved from [Link]
-
Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 22361-61-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 22361-61-1 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. iris.unibs.it [iris.unibs.it]
- 7. spectrabase.com [spectrabase.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. nbinno.com [nbinno.com]
- 17. chemical-label.com [chemical-label.com]
- 18. fishersci.com [fishersci.com]
- 19. aksci.com [aksci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 2-Bromo-5-sulfamoylbenzoic Acid Derivatives for Drug Discovery
Introduction
The 2-bromo-5-sulfamoylbenzoic acid scaffold is a privileged pharmacophore in medicinal chemistry. Its derivatives are integral to the development of various therapeutic agents, most notably diuretic drugs. The sulfonamide group is a key structural feature found in numerous medicinal agents due to its ability to act as an amide bioisostere, offering improved metabolic stability and binding affinity.[1] The strategic placement of the bromine atom and the carboxylic acid provides versatile handles for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) essential for drug discovery.[2]
This guide provides a comprehensive overview of the synthesis of this compound and its subsequent conversion into a diverse library of amide derivatives. We will delve into the mechanistic underpinnings of the key synthetic steps, offer detailed, field-proven protocols, and provide troubleshooting guidance to address common experimental challenges. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to accelerate their discovery campaigns.
Section 1: Synthetic Strategy & Mechanistic Overview
The synthesis of this compound derivatives is typically achieved through a robust and linear two-step sequence starting from 2-bromobenzoic acid.
-
Chlorosulfonation: The process begins with an electrophilic aromatic substitution, where 2-bromobenzoic acid is reacted with chlorosulfonic acid. The existing substituents on the benzene ring—the bromine atom (ortho-, para-directing) and the carboxylic acid group (meta-directing)—synergistically direct the incoming chlorosulfonyl group primarily to the 5-position. This reaction is critical as it installs the sulfonyl chloride moiety, a highly reactive electrophile.[3]
-
Amination/Amidation: The resulting 2-bromo-5-(chlorosulfonyl)benzoic acid is then reacted with a primary or secondary amine. This nucleophilic substitution reaction at the sulfonyl chloride forms the stable sulfonamide bond, yielding the desired this compound derivative.[4][5] This step is highly versatile, as a wide array of commercially available amines can be used to generate a library of diverse compounds.
The overall synthetic pathway is illustrated below.
Caption: Experimental workflow from starting material to final characterized derivatives.
Expected Data Summary for Representative Derivatives:
| Derivative Amine | Expected Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm in DMSO-d₆) | Expected Mass (m/z) [M-H]⁻ |
| Ammonia (NH₃) | 85-95% | >250 | 8.2 (s, 1H), 7.9 (d, 1H), 7.8 (d, 1H), 7.5 (s, 2H) | 278.9 / 280.9 |
| Morpholine | 80-90% | 230-235 | 8.1 (s, 1H), 7.9 (d, 1H), 7.8 (d, 1H), 3.6 (t, 4H), 2.9 (t, 4H) | 349.0 / 351.0 |
| Cyclopropylamine | 75-85% | 215-220 | 8.3 (s, 1H), 8.1 (s, 1H), 7.9 (d, 1H), 7.8 (d, 1H), 2.4 (m, 1H), 0.6-0.4 (m, 4H) | 319.0 / 321.0 |
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Chlorosulfonation) | 1. Incomplete reaction. 2. Hydrolysis of the sulfonyl chloride during workup. [3] 3. Starting material is wet. | 1. Increase reaction time or temperature moderately (e.g., to 80 °C). 2. Ensure the quench is performed quickly and at a very low temperature. Use ice-cold water for washing. 3. Dry the 2-bromobenzoic acid in a vacuum oven before use. |
| Oily product instead of solid after Step 2 | 1. Product is impure. 2. Product may be highly soluble in the workup solvent mixture. | 1. Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. 2. If acidification was performed, ensure pH is optimal for precipitation (usually pH 2-3). If still an oil, extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify by column chromatography. |
| Incomplete reaction in Step 2 (Amination) | 1. Amine is not nucleophilic enough or is sterically hindered. 2. Insufficient reaction time. | 1. Increase reaction temperature (e.g., reflux THF) or use a more polar aprotic solvent like DMF. Add a non-nucleophilic base like triethylamine to scavenge HCl byproduct. 2. Allow the reaction to run for a longer period (e.g., 24 hours). |
| Multiple spots on TLC after Step 2 | 1. Unreacted starting sulfonyl chloride. 2. Formation of a bis-acylated amine (if a primary amine was used). | 1. Ensure at least 2 equivalents of the amine are used. 2. Add the sulfonyl chloride solution slowly to an excess of the amine solution to favor mono-acylation. |
Conclusion
The synthetic route to this compound derivatives is a cornerstone for the development of sulfonamide-based therapeutics. The protocols outlined in this guide are robust, scalable, and adaptable for creating large libraries of compounds for high-throughput screening. By understanding the underlying chemical principles and potential pitfalls, researchers can efficiently synthesize and optimize these valuable molecular scaffolds, paving the way for the discovery of new and improved medicines.
References
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Preparation of sulfonamides from N-silylamines.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.Macmillan Group - Princeton University.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Chlorosulfonic acid SDS, 7790-94-5 Safety D
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
- Recent advances in synthesis of sulfonamides: A review.CHEMISTRY & BIOLOGY INTERFACE.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- Chlorosulfonic Acid Product Safety Summary.DuPont.
- Safety Measures and Handling Protocols for Chlorosulphonic Acid.SlideServe.
- Thionyl Chloride SAFETY D
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
- PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES.
- The Role of 2-Bromo-5-iodobenzoic Acid in Pharmaceutical Intermedi
- Common side reactions during the chlorosulfonation of dichlorobenzoic acids.Benchchem.
Sources
Application Notes and Protocols for 2-Bromo-5-sulfamoylbenzoic acid in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
2-Bromo-5-sulfamoylbenzoic acid is a trifunctional synthetic building block of significant interest to the medicinal chemistry community. Its unique arrangement of a carboxylic acid, a sulfonamide, and an aryl bromide on a central benzene ring offers a powerful platform for the synthesis of diverse and complex molecular architectures. The strategic placement of these functional groups allows for sequential and regioselective modifications, making it an invaluable intermediate in the development of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and insights into the rationale behind its use in drug design.
The sulfamoylbenzoic acid core is a well-established pharmacophore, most notably present in loop diuretics like bumetanide.[1] However, the introduction of a bromine atom at the 2-position opens up new avenues for molecular elaboration. This bromine atom is not merely a steric substituent; it serves as a versatile synthetic handle for modern cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds with exquisite control.[2] Furthermore, as will be discussed, the presence of this ortho-halogen can profoundly influence the pharmacological profile of the final compound, a principle that has been cleverly exploited in the design of potent and selective modulators of various biological targets.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 22361-61-1 | [3] |
| Molecular Formula | C₇H₆BrNO₄S | [4] |
| Molecular Weight | 280.10 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. |
Safety Information:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection.[5]
The Strategic Role of the 2-Bromo Substituent
The bromine atom at the ortho-position to the carboxylic acid is a key feature that defines the utility of this reagent. Its influence can be understood from two primary perspectives: synthetic versatility and pharmacological modulation.
A Handle for Advanced Synthesis: Cross-Coupling Reactions
The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern medicinal chemistry. This allows for the introduction of a wide array of substituents at the 2-position, dramatically expanding the chemical space accessible from this single intermediate.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-position of the benzoic acid ring and a variety of aryl or vinyl boronic acids or esters. This is a powerful method for constructing biaryl scaffolds, which are prevalent in many classes of drugs.[6]
-
Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene, leading to the formation of substituted styrenyl derivatives.[7] This is a valuable tool for introducing unsaturated side chains.
The ability to perform these reactions selectively in the presence of the other functional groups is a testament to the robustness of these methods and the well-behaved nature of the this compound scaffold.
Modulation of Pharmacological Activity
The introduction of a halogen at the 2-position of a sulfamoylbenzoic acid derivative has been shown to significantly alter its biological activity. In a notable example, the development of hypotensive agents from this scaffold, it was discovered that the presence of a 2-bromo or 2-chloro group can diminish the diuretic effect typically associated with sulfamoylbenzoic acids, while retaining or even enhancing the desired antihypertensive activity.[8] This separation of activities is a critical goal in drug design, aiming to reduce side effects and improve the therapeutic index of a drug candidate.
Furthermore, the ortho-bromo group, due to its steric bulk, can induce a twist in the carboxyl group out of the plane of the benzene ring. This "ortho effect" can increase the acidity of the carboxylic acid and alter its binding interactions with target proteins.[2][9][10]
Applications in Medicinal Chemistry
The unique structural features of this compound have led to its use in the synthesis of a variety of biologically active molecules.
Synthesis of Hypotensive Agents with Reduced Diuretic Effects
As mentioned, a key application of 2-halogenated-5-sulfamoylbenzoic acids is in the synthesis of antihypertensive drugs with a more favorable side-effect profile. A patented example is the synthesis of N-(2-bromo-4-chloro-5-sulfamoylbenzamido)-2-methylindoline.[8]
Experimental Protocols
The following protocols are provided as a guide for researchers. It is essential to adapt and optimize these procedures based on the specific substrate and desired outcome. All reactions should be carried out by trained chemists in a well-equipped laboratory.
Protocol 1: Amide Bond Formation with this compound
The formation of an amide bond is one of the most common reactions in medicinal chemistry. The carboxylic acid of this compound can be readily coupled with a primary or secondary amine using standard coupling reagents. The steric hindrance from the ortho-bromo group may necessitate the use of more robust coupling agents.
General Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Example Protocol: Synthesis of a Hypotensive Agent Intermediate
This protocol is adapted from the synthesis of N-(2-bromo-4-chloro-5-sulfamoylbenzamido)-2-methylindoline.[8]
Step 1: Formation of the Acid Chloride
-
To a solution of 2-bromo-4-chloro-5-sulfamoylbenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene), add thionyl chloride (3.0-5.0 eq).
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by the cessation of gas evolution (HCl).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve 1-amino-2-methylindoline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude acid chloride from Step 1 in anhydrous THF dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(2-bromo-4-chloro-5-sulfamoylbenzamido)-2-methylindoline.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a this compound Derivative
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an ester derivative of this compound with an arylboronic acid. The esterification of the carboxylic acid is often necessary to prevent interference with the basic conditions of the coupling reaction.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Example Protocol:
-
In a reaction vessel, combine the methyl 2-bromo-5-sulfamoylbenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold allows for systematic exploration of the structure-activity relationship (SAR) by modifying its three key functional groups.
Caption: SAR exploration of the this compound scaffold.
-
Modification of the Carboxylic Acid: The carboxylic acid is a key interaction point with many biological targets. It can be converted to a wide range of amides and esters to probe for optimal interactions. Furthermore, it can be replaced with bioisosteres such as tetrazoles or hydroxamic acids to modulate acidity, membrane permeability, and metabolic stability.[11]
-
Derivatization at the 2-Position: As discussed, the bromine atom is a gateway to a vast array of substituents via cross-coupling reactions. This allows for the systematic exploration of the steric and electronic requirements of the target's binding pocket.
-
Substitution on the Sulfonamide Nitrogen: The sulfonamide nitrogen can be substituted with various alkyl or aryl groups. This can influence the compound's solubility, lipophilicity, and hydrogen bonding capacity, which are all critical parameters in drug design.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex molecules with diverse biological activities. The strategic presence of the 2-bromo substituent offers both a powerful tool for synthetic elaboration and a means to fine-tune the pharmacological properties of the resulting compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important reagent in their drug discovery endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. BenchChem.
- ChemicalSafety.com. (n.d.). Chemical Label for this compound.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- BenchChem. (2025).
- Yadav, M. R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 6946-6956.
- PubChem. (n.d.). 2-Bromo-5-sulfobenzoic acid.
- PubChem. (n.d.). 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid.
- Wikipedia. (n.d.). Ortho effect.
- Quora. (2017). What is the ortho effect? Why are nearly all ortho substituted benzoic acids stronger acid than benzoic acid?
- Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? [Video].
- Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 85(4-5), 569-579.
- Royal Society of Chemistry. (n.d.).
- Brown, D. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry.
- BLD Pharm. (n.d.). This compound.
- Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? [Video].
- Wikipedia. (n.d.). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Alchem.Pharmtech. (n.d.). CAS 22361-61-1 | this compound.
- Chemdiv. (n.d.). Compound 2-bromo-5-[(5-carboxypentyl)sulfamoyl]benzoic acid.
- PubChem. (n.d.). 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid.
- BenchChem. (2025).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Patil, R., et al. (2015). Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. Expert Opinion on Drug Discovery, 10(10), 1045-1062.
- Docta Complutense. (n.d.).
- Angeli, A., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 15(6), 972-979.
- Gul, S., et al. (2013). synthesis and inhibition of the human carbonic anhydrase isoforms I, II, VII, IX and XII with benzene sulfonamides incorporating 4,5,6,7-tetrabromophthalimide moiety. Bioorganic & Medicinal Chemistry, 21(19), 5946-5953.
- Taha, M., et al. (2021). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 18(1), 81-94.
- ResearchGate. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
- Carta, F., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(15), 4987.
- MDPI. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
- Ghorab, M. M., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1032-1040.
- Zhang, Y., et al. (2016).
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
- Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
- ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
Sources
- 1. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 22361-61-1|this compound|BLD Pharm [bldpharm.com]
- 5. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. 2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid | C14H10BrNO6S | CID 1118419 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2-Bromo-5-sulfamoylbenzoic acid" as a precursor for LPA2 receptor agonists
Application Notes & Protocols
Topic: "2-Bromo-5-sulfamoylbenzoic acid" as a Versatile Precursor for the Synthesis of Potent and Selective LPA₂ Receptor Agonists
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Targeting the LPA₂ Receptor
Lysophosphatidic acid (LPA) is a bioactive phospholipid that orchestrates a vast array of cellular processes, including proliferation, survival, and migration.[1][2] Its actions are mediated by at least six G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[3] Among these, the LPA₂ receptor has emerged as a particularly compelling therapeutic target. Unlike some other LPA receptors linked to promoting fibrosis and tumorigenesis, LPA₂ activation is strongly associated with cytoprotective and regenerative signaling pathways.[1][4]
Specifically, the LPA₂ receptor mediates potent anti-apoptotic effects, protecting intestinal epithelial cells from damage induced by radiation and chemotherapy.[4][5] This makes selective LPA₂ agonists highly promising candidates for developing therapies to mitigate the side effects of cancer treatments and manage conditions like inflammatory bowel disease.[4] The development of non-lipid, small-molecule agonists offers significant advantages over native LPA, including improved stability, oral bioavailability, and receptor subtype selectivity. The sulfamoyl benzoic acid (SBA) scaffold has been identified as a premier pharmacophore for achieving high potency and selectivity for the LPA₂ receptor.[6][7]
This guide provides a detailed overview and protocols for using This compound as a key precursor in the synthesis and validation of novel LPA₂ receptor agonists.
LPA₂ Receptor Signaling: The Mechanism of Action
Activation of the LPA₂ receptor by an agonist initiates a cascade of intracellular signaling events. LPA₂ primarily couples to three families of heterotrimeric G proteins: Gq/11, Gi/o, and G₁₂/₁₃.[1] This promiscuous coupling allows it to influence multiple downstream effector pathways simultaneously, leading to a robust cellular response.
-
Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), a key signaling event that forms the basis of common screening assays.[1][8]
-
Gi/o Pathway: Inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and activates pathways like the PI3K/Akt and MAPK/Erk cascades, which are central to cell survival and proliferation.[1]
-
G₁₂/₁₃ Pathway: Activates Rho GTPases, leading to cytoskeletal rearrangements that are important for cell migration and maintaining the integrity of the mucosal barrier.[9]
The Precursor: Why this compound?
This molecule is an ideal starting point for building a library of potent LPA₂ agonists. Its structure contains three key features:
-
Carboxylic Acid: This group is crucial for anchoring the ligand within the LPA₂ receptor's binding pocket, mimicking the native phosphate headgroup of LPA.
-
Sulfonamide Linker: The nitrogen of the sulfonamide (-SO₂NH₂) serves as a perfect nucleophile for derivatization, allowing for the attachment of various side chains.
-
Bromine Atom: The bromine on the aromatic ring is a powerful tool for medicinal chemists. It acts as a versatile chemical handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid exploration of structure-activity relationships (SAR) to enhance potency and selectivity.
Synthetic Protocol: From Precursor to Potent Agonist
This protocol outlines a representative synthesis of a potent LPA₂ agonist, adapted from established methodologies for creating sulfamoyl benzoic acid analogues.[6][7] The example target is a derivative featuring a 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)butyl side chain, a moiety found in highly potent LPA₂ agonists like DBIBB.[4]
4.1. Materials and Reagents
-
This compound
-
Ethanol (Absolute)
-
Thionyl chloride (SOCl₂)
-
2-(4-Bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate, Hexanes, Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
4.2. Protocol Steps
Step 1: Esterification of the Carboxylic Acid Causality: The acidic proton of the carboxylic acid will interfere with the base-mediated N-alkylation in the next step. Protecting it as an ethyl ester prevents this side reaction.
-
Suspend this compound (1.0 eq) in absolute ethanol (20 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise over 15 minutes.
-
Remove the ice bath and reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield ethyl 2-bromo-5-(sulfamoyl)benzoate, which can often be used without further purification.
Step 2: N-Alkylation of the Sulfonamide Causality: K₂CO₃ is a mild base sufficient to deprotonate the sulfonamide nitrogen, creating a nucleophile that attacks the electrophilic carbon of the bromoalkyl side chain in an Sₙ2 reaction.
-
To a solution of ethyl 2-bromo-5-(sulfamoyl)benzoate (1.0 eq) in anhydrous DMF (15 mL/g), add anhydrous K₂CO₃ (2.5 eq).
-
Add 2-(4-Bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to obtain the protected agonist.
Step 3: Hydrolysis of the Ethyl Ester (Deprotection) Causality: The final agonist requires a free carboxylic acid for receptor binding. Basic hydrolysis with LiOH saponifies the ester back to the carboxylate, which is then protonated during acidic workup.
-
Dissolve the purified product from Step 2 (1.0 eq) in a 3:1 mixture of THF and water (20 mL/g).
-
Add LiOH (3.0 eq) and stir vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~2-3 with 1N HCl.
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the final agonist.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1. Esterification | SOCl₂ | Ethanol | Reflux | 4-6 | >90% |
| 2. N-Alkylation | K₂CO₃, Bromoalkyl sidechain | DMF | 80 | 12-18 | 50-70% |
| 3. Hydrolysis | LiOH | THF/H₂O | RT | 2-4 | >85% |
Pharmacological Validation Protocols
Once synthesized, the compound's activity as an LPA₂ agonist must be confirmed. The primary screen typically involves a functional assay that measures a direct consequence of LPA₂ activation.
5.1. Primary Screen: Calcium Mobilization Assay Principle: This assay leverages the LPA₂ receptor's coupling to the Gq pathway. Agonist binding leads to an increase in intracellular calcium, which can be quantified using a calcium-sensitive fluorescent dye like Fura-2 AM.[6][8]
5.1.1. Materials
-
Cell Line: A cell line lacking endogenous LPA receptors (e.g., LPA₁/LPA₂ double knockout mouse embryonic fibroblasts, DKO-MEFs) stably transfected to express the human LPA₂ receptor is ideal to ensure a specific response.[6]
-
Reagents: Fura-2 AM dye, Pluronic F-127, Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Positive Control: Oleoyl-LPA (18:1 LPA).
-
Instrumentation: A fluorescence plate reader capable of ratiometric measurement (e.g., excitation at 340/380 nm, emission at 510 nm).
5.1.2. Protocol
-
Cell Plating: Plate the LPA₂-expressing cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
Dye Loading: Wash cells once with HBSS. Prepare a loading buffer of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS. Incubate the cells with the loading buffer for 45-60 minutes at 37 °C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Compound Preparation: Prepare serial dilutions of the synthesized compound and the LPA positive control in HBSS.
-
Measurement: Place the plate in the fluorescence reader. Record a stable baseline fluorescence for ~30 seconds.
-
Compound Addition: Add the compound dilutions to the wells and immediately begin recording the fluorescence ratio (F₃₄₀/F₃₈₀) for 2-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Normalize the data to the maximal response of the positive control (LPA). Plot the normalized response versus the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
5.2. Interpreting Results & Secondary Assays A potent LPA₂ agonist will elicit a robust calcium response with a low nanomolar or even picomolar EC₅₀ value.[4] To confirm selectivity, the assay should be repeated using cell lines that individually express other LPA receptor subtypes (LPA₁, LPA₃, etc.).
| Compound | LPA₂ EC₅₀ (nM) | LPA₁ EC₅₀ (nM) | LPA₃ Antagonism (IC₅₀, µM) |
| LPA (18:1) | ~1.4 | >1000 | N/A |
| GRI977143 | 3300 | >10000 | ~6.6 |
| DBIBB | <1 | >10000 | >10 |
| RP-1 (SBA analog) | 0.025 (murine) | >10000 | >10 |
Further characterization can be performed using assays such as:
-
Dynamic Mass Redistribution (DMR): A label-free technology that provides a holistic view of receptor activation and can distinguish between agonists and inverse agonists.[10][11]
-
Cell Migration/Wound Healing Assays: To confirm functional activity related to G₁₂/₁₃ signaling and barrier protection.[9]
Conclusion
This compound is a highly valuable and strategically designed precursor for the development of next-generation LPA₂ receptor agonists. Its inherent chemical functionalities allow for the straightforward synthesis of the core sulfamoyl benzoic acid scaffold, while the bromine atom provides a crucial handle for library diversification to optimize pharmacological properties. The protocols outlined herein provide a robust framework for the synthesis, purification, and functional validation of novel compounds, paving the way for the discovery of new therapeutics targeting the cytoprotective and regenerative actions of the LPA₂ receptor.
References
- BenchChem. (2025). LPA2 Antagonists: A Deep Dive into Therapeutic Potential and Core Methodologies. BenchChem.
- Tigyi, G., et al. (n.d.). Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. PubMed Central.
-
Kihara, Y., et al. (2025). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Signal Transduction and Targeted Therapy. [Link]
-
Lin, M. E., Herr, D. R., & Chun, J. (2010). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. Prostaglandins & other lipid mediators, 91(3-4), 130–138. [Link]
-
Lin, M. E., Herr, D. R., & Chun, J. (2010). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. PubMed. [Link]
-
Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. National Institutes of Health. [Link]
-
Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]
-
Gajewiak, J., et al. (2008). Synthesis, Pharmacology, and Cell Biology of sn-2-Aminooxy Analogues of Lysophosphatidic Acid. ACS Publications. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). LPA₂ receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Avento. (2016). Identification and Characterization of a Novel LPA2 Receptor Agonist. Avento. [Link]
-
Ghelfi, F., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology. [Link]
-
Al-Halafi, A. M., et al. (2023). Synthesis and Biological Evaluation of Lysophosphatidic Acid Analogues Using Conformational Restriction and Bioisosteric Replacement Strategies. ACS Omega. [Link]
-
Al-Halafi, A. M., et al. (2023). Synthesis and Biological Evaluation of Lysophosphatidic Acid Analogues Using Conformational Restriction and Bioisosteric Replacement Strategies. National Institutes of Health. [Link]
-
Ghelfi, F., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. PubMed. [Link]
-
Scribd. (n.d.). Subnanomolar LPA2 Agonists Synthesized. Scribd. [Link]
-
Gajewiak, J., et al. (2008). Synthesis, Pharmacology, and Cell Biology of sn-2-Aminooxy Analogues of Lysophosphatidic Acid. National Institutes of Health. [Link]
-
PubChem. (n.d.). 2-Bromo-5-sulfobenzoic acid. PubChem. [Link]
-
Ghelfi, F., et al. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). A, dose-dependent activation of LPA 2 by FAPs. ResearchGate. [Link]
Sources
- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LPA receptor signaling: pharmacology, physiology, and pathophysiology | Semantic Scholar [semanticscholar.org]
- 4. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Pharmacology, and Cell Biology of sn-2-Aminooxy Analogues of Lysophosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 11. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki and Heck Cross-Coupling Reactions with 2-Bromo-5-sulfamoylbenzoic Acid
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. The ability to controllably and efficiently link molecular fragments is paramount for the synthesis of complex bioactive molecules. Among the most powerful tools for achieving this are palladium-catalyzed cross-coupling reactions, a field of research so impactful that it was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2][3]
This application note focuses on a key building block, 2-Bromo-5-sulfamoylbenzoic acid , and its application in two seminal cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction. The sulfamoylbenzoic acid scaffold is a versatile pharmacophore found in a range of therapeutic agents, valued for its ability to engage in crucial hydrogen bonding interactions with biological targets.[4][5] The presence of the electron-withdrawing sulfamoyl and carboxylic acid groups significantly influences the reactivity of the aryl bromide, a factor that will be explored in the context of reaction optimization.
This guide is intended for researchers, medicinal chemists, and process development scientists. It provides not only detailed experimental protocols but also the underlying mechanistic principles and troubleshooting strategies to enable the successful synthesis of novel biaryl and styrenyl derivatives from this compound.
Part 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds through the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[6][7][8] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][8]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a Pd(II) intermediate. The electron-deficient nature of the aryl bromide substrate, due to the sulfamoyl and carboxyl groups, generally facilitates this step.[11]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] The choice of base and solvent is critical for the efficiency of this step.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][8]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. byjus.com [byjus.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Importance of N-Acylated Sulfamoylbenzoates
An in-depth guide to the N-acylation of 2-bromo-5-sulfamoylbenzoic acid and its derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of synthetic protocols, mechanistic insights, and practical application notes.
N-acylated sulfonamides are a cornerstone in medicinal chemistry, primarily because they can act as bioisosteres of carboxylic acids. They exhibit comparable pKa values and hydrogen bonding capabilities but often possess enhanced metabolic stability.[1][2] The this compound scaffold is of particular interest as a precursor to a variety of pharmacologically active molecules. Its derivatives have been investigated as carbonic anhydrase inhibitors and are structurally related to potent diuretics like furosemide.[3][4][5]
The synthetic challenge with a molecule like this compound lies in its multifunctionality. The presence of a carboxylic acid, a sulfonamide, and an aryl bromide necessitates careful selection of reaction conditions to achieve selective N-acylation of the sulfamoyl group without unintended side reactions. This guide provides a comprehensive overview of the key protocols to achieve this transformation, grounded in mechanistic principles and practical laboratory experience.
Chemical Reactivity and Mechanistic Considerations
Understanding the reactivity of the functional groups in this compound is paramount for successful N-acylation.
-
Sulfamoyl Group (-SO₂NH₂) : The nitrogen atom of the primary sulfonamide is nucleophilic, but its reactivity is attenuated by the two electron-withdrawing sulfonyl oxygens. Deprotonation with a base significantly enhances its nucleophilicity, making it susceptible to acylation.
-
Carboxylic Acid Group (-COOH) : This group is acidic and can be deprotonated by bases. In its carboxylate form, it is generally unreactive towards acylating agents. However, under certain conditions, it can be converted to a mixed anhydride, leading to side products. Protection of the carboxylic acid may be necessary in some synthetic strategies.
-
Bromo Group (-Br) : The aryl bromide is relatively stable under the conditions typically employed for N-acylation, but it can participate in transition metal-catalyzed cross-coupling reactions, offering a handle for further molecular diversification.
The N-acylation of a sulfonamide typically proceeds via a nucleophilic acyl substitution mechanism. The sulfonamide nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), leading to a tetrahedral intermediate that subsequently collapses to form the N-acylsulfonamide and a leaving group.
Protocols for N-Acylation of the Sulfamoyl Group
Several robust methods have been developed for the N-acylation of sulfonamides. The choice of protocol depends on the nature of the acylating agent, the stability of the starting material, and the desired scale of the reaction.
Method 1: Classical Acylation with Acyl Chlorides or Anhydrides under Basic Conditions
This is the most traditional and widely used method for N-acylation.[1][2] The use of a base is crucial to deprotonate the sulfonamide, thereby increasing its nucleophilicity.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like triethylamine or pyridine is used to prevent competition with the sulfonamide for the acylating agent.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are preferred to avoid hydrolysis of the acylating agent.
-
Temperature: The reaction is often initiated at a low temperature (0 °C) to control the exothermic reaction between the acylating agent and the sulfonamide, and then allowed to warm to room temperature to ensure completion.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Addition of Base: Add triethylamine (2.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer with 1N HCl to protonate the carboxylic acid and precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Workflow for Classical N-Acylation
Caption: Workflow for classical N-acylation of this compound.
Method 2: Acid-Catalyzed Acylation with Anhydrides
An alternative to basic conditions is the use of a catalytic amount of a strong acid.[1][2] This method is particularly useful when the starting material is sensitive to strong bases.
Causality Behind Experimental Choices:
-
Catalyst: A strong acid like sulfuric acid (H₂SO₄) protonates the anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the sulfonamide.
-
Solvent: Acetonitrile is a common solvent for this reaction.
-
Temperature: Moderate heating (e.g., 60 °C) is often required to drive the reaction to completion.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and the carboxylic anhydride (1.5 eq.) in acetonitrile.
-
Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 mol%).[1]
-
Reaction: Heat the reaction mixture to 60 °C and stir until the starting material is consumed (as monitored by TLC).
-
Work-up: Cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Purify by recrystallization if necessary.
Mechanism of Acid-Catalyzed N-Acylation
Caption: Mechanism of acid-catalyzed N-acylation of a sulfonamide.
Method 3: Acylation using N-Acylbenzotriazoles
For substrates that are sensitive to both acidic and basic conditions, or when using precious acylating agents, N-acylbenzotriazoles serve as excellent, neutral acyl transfer reagents.[6][7]
Causality Behind Experimental Choices:
-
Activating Agent: N-acylbenzotriazoles are stable, crystalline solids that can be prepared from the corresponding carboxylic acids. They react readily with deprotonated sulfonamides.
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the sulfonamide quantitatively.[6]
-
Solvent: Anhydrous THF is a suitable solvent for this reaction.
Experimental Protocol:
-
Deprotonation: To a solution of this compound (1.0 eq.) in dry THF, add NaH (1.2 eq., 60% dispersion in mineral oil) at room temperature and stir for 10-15 minutes.
-
Acylation: Add the N-acylbenzotriazole (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 1.5-2 hours.[6]
-
Work-up: After cooling, remove the solvent under reduced pressure. Treat the residue with acetonitrile and 2N HCl to precipitate the N-acylsulfonamide.
-
Isolation and Purification: Collect the product by filtration and purify by recrystallization.
Comparative Summary of N-Acylation Protocols
| Parameter | Method 1: Classical Basic Conditions | Method 2: Acid-Catalyzed | Method 3: N-Acylbenzotriazoles |
| Acylating Agent | Acyl Chloride/Anhydride | Anhydride | N-Acylbenzotriazole |
| Catalyst/Reagent | Base (e.g., Triethylamine) | Acid (e.g., H₂SO₄) | Base (e.g., NaH) |
| Temperature | 0 °C to Room Temperature | 60 °C | Reflux |
| Advantages | Readily available reagents, generally high yields. | Good for base-sensitive substrates. | Mild conditions, suitable for sensitive substrates.[7] |
| Disadvantages | Byproduct (HCl or carboxylate) needs to be neutralized. | Requires heating, not suitable for all anhydrides. | Requires pre-synthesis of the N-acylbenzotriazole. |
Application in Drug Development: The Case of Furosemide
While direct N-acylation of the sulfamoyl group is a valuable transformation, the this compound scaffold is also a precursor to compounds where a 2-amino group is present and subsequently functionalized. A prominent example is the synthesis of the diuretic drug furosemide, 4-chloro-N-(2-furylmethyl)-5-sulfamoyl anthranilic acid.[3][4][8] In many synthetic routes to furosemide, a related starting material, 2,4-dichlorobenzoic acid, is used.[3][9] However, the principles of aromatic nucleophilic substitution on an activated aryl halide are relevant.
The synthesis of furosemide and its analogs often involves the displacement of a halide at the 2-position with an amine. In the context of our starting material, this would first involve the conversion of the 2-bromo group to a more labile leaving group or direct displacement under forcing conditions. A more common route would involve starting with a 2-chloro or 2-fluoro analog, which is more susceptible to nucleophilic aromatic substitution. The subsequent reaction with an amine (like furfurylamine in the case of furosemide) yields the final product.
This highlights the versatility of the 2-halo-5-sulfamoylbenzoic acid scaffold in drug discovery, where modifications at both the sulfonamide and the aromatic ring can be explored to optimize pharmacological activity.
References
-
ResearchGate. N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. Available at: [Link]
-
Semantic Scholar. N-Acylation of sulfonamides using N-acylbenzotriazoles. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. Available at: [Link]
-
ResearchGate. N-Acylation of sulfonamides using N-acylbenzotriazoles. Available at: [Link]
- Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- Google Patents. EP0788494B1 - Process for the preparation of furosemide.
-
National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link]
-
ResearchGate. Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. Available at: [Link]
-
Gpatindia. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]
-
Deranged Physiology. Furosemide. Available at: [Link]
-
IRIS. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Available at: [Link]
- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- Google Patents. WO1996012714A1 - Process for the preparation of furosemide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 3. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.unibs.it [iris.unibs.it]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 2-Bromo-5-sulfamoylbenzoic Acid in the Synthesis of Potent Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting h-NTPDases
Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by catalyzing the hydrolysis of extracellular nucleoside tri- and diphosphates[1][2]. By controlling the levels of ATP, ADP, UTP, and UDP, these enzymes modulate the activation of P2 purinergic receptors, which are implicated in a wide array of physiological and pathological processes. Of the eight known human isoforms, h-NTPDase1, -2, -3, and -8 are particularly relevant as they are expressed on the cell surface and are involved in thrombosis, inflammation, cancer, and diabetes[3][4][5]. Consequently, the development of potent and selective inhibitors for these isoforms is a promising avenue for novel therapeutic interventions[6].
The sulfamoylbenzoic acid scaffold has emerged as a valuable starting point for the synthesis of selective h-NTPDase inhibitors. This guide provides a detailed overview of the synthetic strategies and protocols for developing h-NTPDase inhibitors derived from sulfamoylbenzoic acid precursors, with a focus on derivatives that could be synthesized from starting materials like 2-bromo-5-sulfamoylbenzoic acid.
Core Synthetic Strategy: From Sulfamoylbenzoic Acids to Bioactive Amides
The primary synthetic route to enhance the inhibitory activity of sulfamoylbenzoic acids involves the derivatization of the carboxylic acid moiety into a carboxamide. This is typically achieved through a carbodiimide-mediated amide coupling reaction. The general approach allows for the introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for different h-NTPDase isoforms.
The synthesis can be conceptually broken down into two main stages:
-
Formation of the Sulfamoylbenzoic Acid Core: This often starts with the chlorosulfonation of a substituted benzoic acid, followed by reaction with an appropriate amine to yield the desired sulfamoylbenzoic acid.
-
Amide Coupling: The resulting sulfamoylbenzoic acid is then coupled with a variety of primary or secondary amines to produce a library of sulfamoyl-benzamide derivatives.
Below is a general workflow for this synthetic strategy.
Caption: General workflow for the synthesis and screening of sulfamoyl-benzamide based h-NTPDase inhibitors.
Detailed Protocol: Synthesis of a Representative Sulfamoyl-benzamide h-NTPDase Inhibitor
This protocol details the synthesis of a hypothetical N-aryl-2-bromo-5-sulfamoylbenzamide, illustrating the amide coupling step. The procedure is adapted from established methods for synthesizing similar compounds[3][4].
Reaction:
Starting Material: 2-Bromo-5-(N-cyclopropylsulfamoyl)benzoic acid Reagents: Substituted aniline, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-(N-cyclopropylsulfamoyl)benzoic acid (1.0 eq.) in a mixture of anhydrous DCM and a small amount of anhydrous DMF (as a co-solvent).
-
Add the substituted aniline (1.1 eq.) to the solution.
-
Add a catalytic amount of DMAP (0.1 eq.).
-
-
Initiation of the Coupling Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system to afford the pure N-aryl-2-bromo-5-sulfamoylbenzamide.
-
-
Characterization:
-
The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation: Inhibitory Activity of Sulfamoyl-benzamide Derivatives
The following table summarizes the inhibitory activities (IC₅₀ values) of several synthesized sulfamoyl-benzamide derivatives against different h-NTPDase isoforms, highlighting the impact of structural modifications on potency and selectivity.[3][4][7]
| Compound ID | Core Structure | R¹ (on Carboxamide) | R² (on Sulfonamide) | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |
| 2d | 2-chloro-5-sulfamoylbenzoic acid | - | Cyclopropyl | > 50 | > 50 | > 50 | 0.28 ± 0.07 |
| 3i | 4-chloro-3-sulfamoylbenzoic acid | 4-bromophenyl | Morpholine | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |
| 3j | 2-chloro-5-sulfamoylbenzoic acid | 4-methoxyphenyl | Benzyl | > 50 | 0.29 ± 0.07 | > 50 | > 50 |
| 4d | 2-chloro-5-sulfamoylbenzoic acid | Cyclopropyl | Cyclopropyl | > 50 | 0.13 ± 0.01 | > 50 | > 50 |
| 3f | 3-sulfamoylbenzoic acid | 4-methoxyphenyl | Morpholine | > 50 | 0.27 ± 0.08 | > 50 | > 50 |
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends that can guide the design of future inhibitors:
-
Selectivity for h-NTPDase8: The presence of a free carboxylic acid group in conjunction with a cyclopropyl sulfonamide on a 2-chloro-benzoic acid core (compound 2d ) confers high selectivity and potency for h-NTPDase8.[3][4]
-
Role of Halogenation: Halogen atoms on the aromatic rings play a crucial role. In compound 3i , the presence of both chlorine on the benzamide core and bromine on the N-phenyl ring leads to potent inhibition of h-NTPDase1 and h-NTPDase3.[3]
-
Influence of Amide Substituents: The nature of the substituent on the carboxamide nitrogen significantly directs selectivity. For instance, a 4-methoxyphenyl group (as in 3j and 3f ) favors inhibition of h-NTPDase2.[3][4]
-
Impact of Sulfonamide Substituents: The group attached to the sulfonamide nitrogen also modulates activity and selectivity. A cyclopropyl group appears favorable for h-NTPDase8 inhibition (in the acid form) and h-NTPDase2 (in the bis-amide form, 4d ), while a morpholine ring is present in inhibitors of h-NTPDase1, -2, and -3.[3][7]
The following diagram illustrates the key structural features influencing isoform selectivity.
Caption: Key structural modifications on the sulfamoyl-benzamide scaffold and their influence on h-NTPDase isoform selectivity.
Protocol: In Vitro h-NTPDase Inhibition Assay
The inhibitory potential of the synthesized compounds is typically evaluated using a malachite green-based colorimetric assay, which quantifies the inorganic phosphate released upon ATP hydrolysis.[1][2][3][7]
Principle:
The assay measures the end-product of the enzymatic reaction (phosphate). The released phosphate forms a complex with malachite green and molybdate, which can be quantified spectrophotometrically.
Brief Protocol:
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM CaCl₂.[3]
-
Reaction Setup: In a 96-well plate, add the assay buffer, the specific h-NTPDase enzyme, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding the substrate (ATP). The final concentration of ATP is typically kept around the Kₘ value for each enzyme isoform.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination and Detection: Stop the reaction by adding the malachite green reagent. After a short incubation for color development, measure the absorbance at ~620-650 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold and its analogues are highly valuable starting points for the development of potent and selective h-NTPDase inhibitors. By employing straightforward synthetic strategies such as amide coupling, a wide range of derivatives can be generated and screened. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation inhibitors with improved isoform selectivity and drug-like properties, paving the way for novel therapeutics targeting purinergic signaling pathways.
References
-
Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. [Link]
-
Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]
-
Iqbal, J., et al. (2023). Direct synthesis of sulfamoyl-benzamide derivatives. ResearchGate. [Link]
-
Lee, S. Y., et al. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. Frontiers in Pharmacology. [Link]
-
Lee, S. Y., et al. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. PMC - PubMed Central. [Link]
- Google Patents. (1982). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
Sources
- 1. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]
- 2. Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Versatile and Scalable Synthesis of 2-Bromo-5-sulfamoylbenzoic Acid Analogs for Drug Discovery
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The 2-bromo-5-sulfamoylbenzoic acid scaffold, in particular, serves as a crucial intermediate for synthesizing compounds with significant pharmacological activities, including potent diuretics and enzyme inhibitors.[3][4] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the synthesis of this compound and its diverse analogs. We delve into the underlying chemical principles, offer detailed step-by-step protocols, and provide expert insights into process optimization and troubleshooting. The methodologies described herein are designed to be both reliable and scalable, facilitating the generation of compound libraries for screening and lead optimization.
Introduction: The Significance of the Sulfamoylbenzoic Acid Scaffold
Sulfonamide-containing molecules have a storied history in medicine, beginning with the discovery of antibacterial sulfa drugs. Today, their applications are vast, spanning diuretics, hypoglycemics, anticonvulsants, and anti-cancer agents.[5] The specific arrangement of substituents on the phenyl ring of this compound provides a versatile platform for chemical modification. The carboxylic acid at position 1, the bromine at position 2, and the sulfamoyl group at position 5 each offer distinct chemical handles and electronic properties that can be fine-tuned to achieve desired biological activity and pharmacokinetic profiles. For instance, this scaffold is structurally related to the loop diuretic Furosemide, where a furfurylamine group is attached at the 2-position instead of bromine.[3][6] This guide presents a robust synthetic strategy starting from readily available 2-bromobenzoic acid.
Synthetic Strategy and Mechanistic Rationale
The most direct and industrially scalable approach to synthesizing this compound analogs involves a two-step sequence starting from 2-bromobenzoic acid. This strategy is predicated on two fundamental and well-established organic transformations: electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic substitution (amination).
-
Chlorosulfonation: The benzene ring of 2-bromobenzoic acid is activated towards electrophilic substitution. The bromo- and carboxyl- groups are deactivating; however, the bromine is an ortho-, para- director, while the carboxylic acid is a meta- director. Their combined influence directs the incoming chlorosulfonyl group primarily to the 5-position, which is para to the bromine and meta to the carboxylic acid.[7]
-
Amidation: The resulting 2-bromo-5-(chlorosulfonyl)benzoic acid is a reactive intermediate.[8][9] The sulfonyl chloride moiety is highly electrophilic and readily undergoes nucleophilic attack by a wide range of primary and secondary amines to form the stable sulfonamide linkage.
This strategic pathway is outlined in the workflow below.
Caption: General two-step workflow for the synthesis of target analogs.
Detailed Experimental Protocols
Safety Precaution: These procedures involve corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Synthesis of 2-Bromo-5-(chlorosulfonyl)benzoic acid Intermediate
Causality and Experimental Choices:
-
Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic reagent. A molar excess is crucial to drive the reaction to completion, as 2-bromobenzoic acid is a somewhat deactivated ring system.[7]
-
Temperature Control: The reaction is exothermic. Maintaining a low initial temperature (0-5 °C) during the addition of the benzoic acid is critical to prevent uncontrolled side reactions. Subsequently, gentle heating is required to overcome the activation energy for the substitution.
-
Anhydrous Conditions: The sulfonyl chloride product is highly susceptible to hydrolysis back to the less reactive sulfonic acid, especially during workup.[7] Therefore, all glassware must be thoroughly dried, and exposure to atmospheric moisture should be minimized.
-
Workup: Quenching the reaction mixture by pouring it slowly onto crushed ice is a standard and effective method. This precipitates the organic product while the excess chlorosulfonic acid and sulfuric acid (a byproduct) dissolve in the water.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 2-Bromobenzoic acid | 201.02 | 20.1 g | 0.10 | Starting material[10] |
| Chlorosulfonic acid | 116.52 | 43 mL (~75 g) | 0.64 | Reagent and solvent; use with extreme caution |
| Crushed Ice | 18.02 | ~500 g | - | For workup |
| Deionized Water (cold) | 18.02 | ~200 mL | - | For washing the product |
| Round-bottom flask (250 mL) | - | 1 | - | Must be oven-dried |
| Magnetic stirrer | - | 1 | - | |
| Ice bath | - | 1 | - |
Procedure:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a calcium chloride drying tube. Place the flask in an ice-water bath.
-
Carefully and slowly add 43 mL of chlorosulfonic acid to the flask.
-
While maintaining the internal temperature between 0-10 °C, add 20.1 g of 2-bromobenzoic acid in small portions over 30-45 minutes.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C using a heating mantle and stir for 3-4 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it in water, and analyzing by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid).
-
After the reaction is complete (disappearance of starting material), cool the mixture back to room temperature.
-
In a separate large beaker (1 L), prepare a slurry of ~500 g of crushed ice.
-
Crucially , under vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. This step is highly exothermic and will release HCl gas. Perform this in an efficient fume hood.
-
The product will precipitate as a white solid. Continue stirring for 20-30 minutes until all the ice has melted.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Dry the white solid under vacuum to a constant weight. The expected yield is typically 80-90%.
Validation: The intermediate, 2-bromo-5-(chlorosulfonyl)benzoic acid, can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR) to confirm its structure before proceeding.
Step 2: General Protocol for the Amidation to Form Analogs
Causality and Experimental Choices:
-
Nucleophiles: A wide variety of primary and secondary amines can be used to generate a library of analogs. The choice of amine dictates the properties of the final molecule.
-
Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is suitable for this reaction. It dissolves the sulfonyl chloride intermediate and the amine without interfering with the reaction.
-
Base: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to act as an acid scavenger. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing it from protonating the reactant amine and stopping the reaction.
-
Purification: The crude product can often be purified by simple recrystallization. For more challenging separations or to obtain very high purity, column chromatography on silica gel is the method of choice.
Materials and Reagents (Example using Aniline):
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| 2-Bromo-5-(chlorosulfonyl)benzoic acid | 299.53 | 6.0 g | 0.02 | Intermediate from Step 1[11] |
| Aniline | 93.13 | 1.95 g (1.9 mL) | 0.021 | Example amine (1.05 equivalents) |
| Triethylamine (TEA) | 101.19 | 4.2 mL | 0.03 | Base (1.5 equivalents) |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |
| Hydrochloric Acid (1M aq.) | 36.46 | ~50 mL | - | For workup |
| Brine | - | ~50 mL | - | For workup |
| Sodium Sulfate (anhydrous) | 142.04 | ~10 g | - | Drying agent |
Procedure:
-
Dissolve 6.0 g of 2-bromo-5-(chlorosulfonyl)benzoic acid in 100 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add 4.2 mL of triethylamine to the solution, followed by the dropwise addition of 1.95 g of the desired amine (in this case, aniline).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting sulfonyl chloride.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), water (1 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography.
Reaction Scheme and Data Visualization
The overall synthetic scheme is depicted below.
Caption: Synthetic route to this compound analogs.
Troubleshooting Guide:
| Issue Observed | Probable Cause | Recommended Solution |
| Step 1: Low Yield | Incomplete reaction or hydrolysis of the sulfonyl chloride product.[7] | Ensure starting material is fully consumed via TLC. Extend reaction time or slightly increase temperature if necessary. Use thoroughly dried glassware and quench carefully to minimize hydrolysis. |
| Step 1: Oily/Gummy Product | Presence of sulfonic acid due to hydrolysis. | Wash the crude product extensively with ice-cold water. The sulfonic acid has higher water solubility than the sulfonyl chloride. |
| Step 2: Reaction Stalls | Insufficient base; amine reactant is protonated by HCl byproduct. | Add an additional 0.5 equivalents of triethylamine and monitor the reaction by TLC. |
| Step 2: Multiple Spots on TLC | Unreacted starting material or side-product formation. | Ensure 1.05-1.1 equivalents of amine are used. If purification by recrystallization is ineffective, utilize silica gel column chromatography. |
| Final Product: Low Purity | Ineffective purification. | Re-evaluate the recrystallization solvent system. If isomers are present, a chromatographic separation will likely be required.[7] |
Conclusion
The synthetic protocols detailed in this application note provide a robust and highly adaptable framework for the production of this compound and its N-substituted analogs. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently execute these transformations and troubleshoot common issues. This methodology empowers medicinal chemists and drug discovery scientists to rapidly generate diverse libraries of novel sulfonamides, accelerating the identification of new therapeutic candidates.
References
-
ResearchGate. (2022). The recent progress of sulfonamide in medicinal chemistry. [Link]
-
PPH 308: MEDICINAL CHEMISTRY - II. Sulfonamides: Classification, mode of action, uses and structure activity relationship. [Link]
-
TISC, P. J. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Water Science, 11(3). [Link]
-
Gpatindia. (2020). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Slideshare. (2015). Med.chem sulfonamides. [Link]
-
Wikipedia. Sulfonamide (medicine). [Link]
-
National Center for Biotechnology Information. Furosemide (Frusemide). In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]
-
D. K., P. et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 3(11), 929–934. [Link]
-
ResearchGate. (2020). Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. [Link]
- Google Patents. (1996).
- Google Patents. (2012).
-
Wikipedia. Sandmeyer reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
A., A. et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3145–3170. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
PubChem. 2-bromo-5-(chlorosulfonyl)benzoic acid. [Link]
-
OpenOChem Learn. Sandmeyer Reaction. [Link]
- Google Patents. (2018). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
-
G., A. et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 61(3). [Link]
- Google Patents. (1975). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (2015). CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
A., A. et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
European Patent Office. (2024). EP4389733A1 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. iris.unibs.it [iris.unibs.it]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PubChemLite - 2-bromo-5-(chlorosulfonyl)benzoic acid (C7H4BrClO4S) [pubchemlite.lcsb.uni.lu]
- 9. 2-bromo-5-(chlorosulfonyl)benzoic acid;CAS No.:3285-31-2 [chemshuttle.com]
- 10. 2-Bromobenzoic acid 97 88-65-3 [sigmaaldrich.com]
- 11. 3285-31-2|2-Bromo-5-(chlorosulfonyl)benzoic acid|BLD Pharm [bldpharm.com]
Application Notes and Protocols: Radiolabeling of 2-Bromo-5-sulfamoylbenzoic Acid for In Vivo Studies
Introduction: The Significance of Radiolabeled 2-Bromo-5-sulfamoylbenzoic Acid in Preclinical Research
This compound and its derivatives represent a class of molecules with significant potential in drug discovery, targeting a variety of biological pathways. To understand the in vivo behavior of these compounds—their absorption, distribution, metabolism, and excretion (ADME)—and to visualize their interaction with specific targets, radiolabeling is an indispensable tool. The introduction of a radionuclide allows for non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to track the molecule's journey through a living organism in real-time.[1]
This guide provides detailed application notes and protocols for the radiolabeling of "this compound," designed for researchers, scientists, and drug development professionals. We will explore two distinct strategies for radiolabeling this molecule, focusing on the incorporation of Iodine-123 for SPECT imaging and Carbon-11 for PET imaging. The rationale behind the choice of isotope, precursor design, and reaction conditions will be thoroughly discussed to ensure both scientific integrity and practical applicability.
Chemical Structure and Properties of this compound
Before delving into radiolabeling strategies, it is crucial to understand the chemical characteristics of the parent molecule, this compound.
| Property | Value |
| Molecular Formula | C₇H₆BrNO₅S |
| Molecular Weight | 281.08 g/mol [2] |
| IUPAC Name | This compound |
| CAS Number | 22361-61-1 |
The molecule possesses three key functional groups on a benzene ring: a carboxylic acid, a sulfamoyl group (-SO₂NH₂), and a bromine atom. The electronic nature of these substituents will influence the reactivity of the aromatic ring and must be considered when designing radiolabeling syntheses. The bromine atom, in particular, offers a strategic site for radiohalogenation via ipso-substitution.
Strategy 1: Radioiodination with Iodine-123 for SPECT Imaging
Iodine-123 is an ideal radionuclide for SPECT imaging due to its favorable decay characteristics, including a half-life of 13.22 hours and gamma-ray emission at 159 keV.[3] This half-life allows for centralized production and distribution to imaging sites.[4] The proposed method for introducing ¹²³I into this compound is through an electrophilic aromatic substitution reaction, specifically targeting the bromine position via an iododestannylation reaction. This approach offers high regioselectivity, which is a common challenge in direct electrophilic aromatic substitutions.[5]
Workflow for [¹²³I]Iodo-5-sulfamoylbenzoic Acid Synthesis
Caption: Workflow for the synthesis of [¹²³I]2-Iodo-5-sulfamoylbenzoic acid.
Detailed Protocols
Part 1: Synthesis of the Stannylated Precursor
The key to a successful and regioselective radioiodination is the synthesis of a suitable precursor. In this case, a trimethylstannyl precursor is ideal.
Materials:
-
This compound
-
Hexamethylditin
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous toluene
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an argon atmosphere, dissolve this compound (1 mmol) in anhydrous toluene (20 mL).
-
Add hexamethylditin (1.2 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to obtain 2-(trimethylstannyl)-5-sulfamoylbenzoic acid.
-
Characterize the precursor by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Radioiodination via Iododestannylation
This reaction utilizes an electrophilic iodine species generated in situ to replace the trimethylstannyl group.
Materials:
-
[¹²³I]Sodium iodide in 0.1 M NaOH
-
2-(Trimethylstannyl)-5-sulfamoylbenzoic acid precursor
-
Chloramine-T solution (1 mg/mL in water)
-
Acetic acid
-
Reaction vial (e.g., V-vial)
Procedure:
-
To a shielded hot cell, add the 2-(trimethylstannyl)-5-sulfamoylbenzoic acid precursor (1-2 mg) dissolved in a minimal amount of ethanol to a reaction vial.
-
Add [¹²³I]NaI (e.g., 185-370 MBq) to the vial.
-
Add 50 µL of acetic acid to acidify the reaction mixture.
-
Initiate the reaction by adding 50-100 µL of Chloramine-T solution. Chloramine-T serves as a mild oxidizing agent to convert the iodide to an electrophilic iodine species.[6]
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Quench the reaction by adding an excess of sodium metabisulfite solution.
-
The crude product is now ready for purification.
Part 3: Purification and Quality Control
Purification is critical to remove unreacted [¹²³I]iodide, the tin precursor, and other reaction byproducts.[7] High-performance liquid chromatography (HPLC) is the method of choice for this purpose.[8]
Purification Protocol (Semi-preparative HPLC):
-
Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Flow Rate: 3-5 mL/min.
-
Detection: UV detector (at a wavelength appropriate for the compound) in series with a radioactivity detector.
-
Procedure:
-
Inject the crude reaction mixture onto the HPLC system.
-
Collect the fraction corresponding to the radiolabeled product peak identified by the radioactivity detector.
-
Remove the organic solvent from the collected fraction under a stream of nitrogen or by rotary evaporation.
-
Reconstitute the final product in a physiologically compatible solution, such as sterile saline containing a small amount of ethanol, for in vivo administration.
-
Quality Control (QC) Tests: Quality control is mandatory to ensure the safety and efficacy of the radiopharmaceutical before injection.[9][10]
| QC Test | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical Radio-HPLC, Radio-TLC | >95% |
| Radionuclidic Purity | Gamma Spectroscopy | >99% ¹²³I |
| Chemical Purity | Analytical HPLC (UV trace) | Precursor peak below detectable limits |
| pH | pH meter or pH strip | 4.5 - 7.5 |
| Sterility & Endotoxins | LAL test, filtration through 0.22 µm filter | Sterile and pyrogen-free |
Strategy 2: Carbon-11 Labeling of the Carboxylic Acid Group for PET Imaging
Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it highly suitable for PET imaging studies where rapid biological processes are of interest.[11][12] The short half-life necessitates a rapid and efficient radiolabeling procedure.[13] A common and powerful method for incorporating ¹¹C is through the carboxylation of an organometallic precursor using cyclotron-produced [¹¹C]CO₂.[12][14]
Workflow for [¹¹C]this compound Synthesis
Caption: Workflow for the synthesis of [¹¹C]this compound.
Detailed Protocols
Part 1: Synthesis of the Aryl Halide Precursor
For this strategy, a different precursor is required. An aryl iodide is often preferred for forming a Grignard reagent. A suitable precursor would be a protected version of 3-bromo-4-iodo-benzenesulfonamide. The protection of the sulfonamide nitrogen might be necessary to prevent side reactions.
Materials:
-
3-Bromo-4-iodoaniline
-
Chlorosulfonic acid
-
Protecting group reagents (e.g., Boc anhydride)
-
Standard organic synthesis reagents and solvents
Procedure: This is a multi-step synthesis that would involve:
-
Diazotization of 3-bromo-4-iodoaniline followed by reaction with SO₂/CuCl to install the sulfonyl chloride group.
-
Reaction of the sulfonyl chloride with ammonia to form the sulfonamide.
-
Protection of the sulfonamide nitrogen if necessary (e.g., with a Boc group) to yield the final precursor.
-
Full characterization of the precursor is essential.
Part 2: [¹¹C]Carboxylation
This protocol must be performed in an automated synthesis module within a shielded hot cell due to the high radiation levels and the need for speed.
Materials:
-
Aryl iodide precursor
-
Isopropylmagnesium chloride (i-PrMgCl) or magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
[¹¹C]CO₂ produced from a cyclotron
-
Hydrochloric acid (HCl)
Procedure:
-
The aryl iodide precursor (approx. 1-2 mg) is placed in the reactor of the automated synthesizer and dried under vacuum.
-
Anhydrous THF is added, followed by the Grignard formation reagent (e.g., i-PrMgCl). The mixture is heated briefly to facilitate the iodine-magnesium exchange, forming the aryl Grignard reagent.
-
Cyclotron-produced [¹¹C]CO₂ is trapped in the cold reactor (e.g., at -78°C).
-
The reactor is sealed, and the temperature is rapidly increased to allow the Grignard reagent to react with the [¹¹C]CO₂.
-
After a short reaction time (2-5 minutes), the reaction is quenched with aqueous HCl. This protonates the carboxylate and initiates the deprotection of the sulfonamide group.
-
The crude product mixture is then passed to the HPLC for purification.
Part 3: Purification and Quality Control
The purification and QC steps are analogous to the Iodine-123 labeling protocol, with adjustments for the shorter half-life of Carbon-11.
Purification Protocol (Semi-preparative HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of acetonitrile/water or ethanol/water with an appropriate additive. Using ethanol-based mobile phases can sometimes simplify the final formulation step.[15]
-
Procedure: Rapid injection, collection of the product peak, and swift reformulation are key. The entire process from end-of-synthesis to final product should ideally be under 40 minutes.
Quality Control (QC) Tests: Given the short half-life, some QC tests may be performed retrospectively.[16]
| QC Test | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical Radio-HPLC | >95% |
| Radionuclidic Identity | Half-life measurement | 20.4 ± 0.5 min |
| Residual Solvents | Gas Chromatography (often retrospective) | Within pharmacopeia limits |
| pH | pH strip on the final product | 4.5 - 7.5 |
| Filter Integrity Test | Bubble point test on the sterilizing filter | Pass |
Conclusion
The successful radiolabeling of this compound with either Iodine-123 or Carbon-11 opens the door to critical in vivo studies. The choice between SPECT and PET will depend on the specific research question, available infrastructure, and desired imaging resolution. The protocols outlined above provide a robust framework for researchers to produce these valuable radiotracers. It is imperative that all synthesis and handling of radioactive materials are conducted in compliance with institutional and national regulations governing radiation safety.
References
-
Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Available at: [Link]
-
C–H Labeling with [¹⁸F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science. Available at: [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. National Institutes of Health. Available at: [Link]
-
Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals. National Institutes of Health. Available at: [Link]
-
The Importance of Purification for Radiolabeled Compounds. Moravek. Available at: [Link]
-
Substrate scope for the developed carbon-11 radiolabeling method for α,β-aromatic lactams. ResearchGate. Available at: [Link]
-
Development of radiotracers for oncology – the interface with pharmacology. National Institutes of Health. Available at: [Link]
-
Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. National Institutes of Health. Available at: [Link]
-
Examples for reactions leading to 18-fluorine-labeled compounds using benzoic acid as a building block. ResearchGate. Available at: [Link]
-
New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. National Institutes of Health. Available at: [Link]
-
HPLC methods for the purification of [11C]-labelled radiopharmaceuticals: Reversal of the retention order of products and precursors. ResearchGate. Available at: [Link]
-
Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Knowledge Commons. Available at: [Link]
-
QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Journal of Radiopharmaceutical and Molecular Probes. Available at: [Link]
-
Development of fluorine-18-labeled 5-HT1A antagonists. National Institutes of Health. Available at: [Link]
-
Fundamental concepts of radiopharmaceuticals quality controls. ResearchGate. Available at: [Link]
-
2-Bromo-5-sulfobenzoic acid. PubChem. Available at: [Link]
-
Chapter 14: Quality Control of Radiopharmaceuticals. PharmacyLibrary. Available at: [Link]
-
The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Open Medscience. Available at: [Link]
-
Radioiodination by electrophilic aromatic substitution reactions. ResearchGate. Available at: [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. Available at: [Link]
-
Radiolabeling and quality control of therapeutic radiopharmaceuticals. National Institutes of Health. Available at: [Link]
-
A comparative study of radioiodination of simple aromatic compounds via N-halosuccinimides and chloramine-t in TFAA. Semantic Scholar. Available at: [Link]
-
11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals. National Institutes of Health. Available at: [Link]
-
Ex Vivo Characterization of a Novel Iodine-123-Labelled Aminomethylchroman as a Potential Agonist Ligand for SPECT Imaging of Dopamine D2/3 Receptors. PubMed Central. Available at: [Link]
-
Purification, formulation and quality control of radiopharmaceuticals. Polimi Open Knowledge. Available at: [Link]
-
CAS 22361-61-1 | this compound. Alchem.Pharmtech. Available at: [Link]
-
Iodine-123. Wikipedia. Available at: [Link]
-
Tactics for preclinical validation of receptor-binding radiotracers. National Institutes of Health. Available at: [Link]
-
RADIOIODINATED COMPOUNDS. CORE. Available at: [Link]
-
Analytical control and purification of radiopharmaceuticals. CERN Indico. Available at: [Link]
-
Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: A natural liaison. ResearchGate. Available at: [Link]
-
Synthesis of iodine 123-labeled polymeric microspheres for the use of SPECT images in the embolization procedure. Pantheon. Available at: [Link]
-
Recent progress in fluorine-18 labelled peptide radiopharmaceuticals. ResearchGate. Available at: [Link]
-
Labelling technique of biomolecules for target radiotherapy. IAEA. Available at: [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]
-
Practical Immuno-PET Radiotracer Design Considerations for Human Immune Checkpoint Imaging. Journal of Nuclear Medicine. Available at: [Link]
-
Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. ResearchGate. Available at: [Link]
-
A method to improve quantitative radiotracing-based analysis of the in vivo biodistribution of drug carriers. ResearchGate. Available at: [Link]
- Radiotracers, preparation methods and applications. Google Patents.
-
Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing. PubMed. Available at: [Link]
-
Radiolabeled Benzamide Derivatives for Development of Malignant Melanoma Imaging Agents. KoreaScience. Available at: [Link]
-
Radiolabeled Chalcone Derivatives as Potential Radiotracers for β-Amyloid Plaques Imaging. MDPI. Available at: [Link]
Sources
- 1. Development of radiotracers for oncology – the interface with pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-sulfobenzoic acid | C7H5BrO5S | CID 5175201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iodine-123 - Wikipedia [en.wikipedia.org]
- 4. Ex Vivo Characterization of a Novel Iodine-123-Labelled Aminomethylchroman as a Potential Agonist Ligand for SPECT Imaging of Dopamine D2/3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacylibrary.com [pharmacylibrary.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. openmedscience.com [openmedscience.com]
- 14. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
Application Notes and Protocols for 2-Bromo-5-sulfamoylbenzoic Acid in Materials Science
Prepared by: Dr. Gemini, Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of 2-Bromo-5-sulfamoylbenzoic acid as a versatile building block in advanced materials science. While direct, extensive literature on this specific molecule is emerging, its unique trifunctional structure—comprising a carboxylic acid, a sulfamoyl group, and a bromine atom—offers a compelling platform for the rational design of novel functional materials. By drawing parallels with structurally related compounds, we present detailed application notes and protocols for its use in the synthesis of Metal-Organic Frameworks (MOFs) and functional polymers. This document is intended to serve as a foundational resource for researchers seeking to explore the untapped potential of this compound in creating next-generation materials with tailored properties.
Introduction: The Scientific Merit of this compound
This compound is an aromatic carboxylic acid distinguished by the presence of both a bromine atom and a sulfamoyl moiety. This strategic combination of functional groups on a benzene ring provides a triad of reactive sites that can be independently or concertedly exploited in materials synthesis.
-
The Carboxylate Group: A well-established coordinating group for forming robust networks with metal ions, making it an ideal candidate for the construction of Metal-Organic Frameworks (MOFs).
-
The Sulfamoyl/Sulfonate Group: This group can introduce hydrophilicity, enhance thermal and chemical stability, and act as a Brønsted acid site for catalysis.[1][2] The sulfonate group is known to participate in coordination with metal centers and can facilitate proton conductivity within materials.[3][4]
-
The Bromo Group: A versatile functional handle that can be leveraged for post-synthetic modification of materials through various organic reactions, such as cross-coupling, or can impart properties like flame retardancy to polymers.[5][6]
This unique combination of functionalities suggests significant potential for this compound in the design of materials for catalysis, gas storage and separation, sensing, and advanced polymer applications.
Application in Metal-Organic Frameworks (MOFs)
The multitopic nature of this compound makes it an excellent candidate as an organic linker for the synthesis of novel MOFs. The carboxylic acid can coordinate to metal clusters, while the sulfamoyl and bromo groups can be directed towards the pores of the framework, imparting specific functionalities.
Rationale for Use in MOF Synthesis
-
Enhanced Stability and Acidity: The incorporation of sulfonic acid or sulfonate groups into MOF linkers has been shown to improve the stability of the resulting frameworks and introduce Brønsted acidity, which is highly desirable for heterogeneous catalysis.[1][2][7]
-
Tunable Porosity and Gas Sorption: The presence of the sulfonyl-containing group can influence the pore environment and has been demonstrated to affect CO2 adsorption properties in MOFs.[2][7]
-
Post-Synthetic Modification (PSM): The bromine atom on the linker provides a reactive site for post-synthetic modification. This allows for the covalent attachment of other functional groups to the MOF after its initial synthesis, enabling the fine-tuning of the material's properties for specific applications.
Hypothetical MOF Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a hypothetical MOF, "GEM-MOF-1," using this compound as the organic linker.
Caption: Workflow for the synthesis and characterization of a hypothetical MOF using this compound.
Detailed Protocol: Synthesis of a Zirconium-based MOF (GEM-MOF-1-Zr)
This protocol describes the solvothermal synthesis of a hypothetical zirconium-based MOF using this compound.
Materials:
-
This compound (linker)
-
Zirconium(IV) chloride (ZrCl₄) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Acetic Acid (modulator)
-
Ethanol (for washing)
Procedure:
-
In a 20 mL scintillation vial, dissolve 50 mg of this compound and 40 mg of ZrCl₄ in 10 mL of DMF.
-
Add 0.5 mL of acetic acid to the solution. Acetic acid acts as a modulator to control the crystallite size and defect density.
-
Seal the vial tightly and place it in a preheated oven at 120°C for 48 hours.
-
After cooling to room temperature, a crystalline precipitate should be observed.
-
Decant the mother liquor and wash the solid product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
To activate the MOF, immerse the product in fresh ethanol for 3 days, replacing the ethanol daily.
-
Dry the sample under high vacuum at 150°C for 12 hours to remove residual solvent and obtain the activated MOF.
Expected Characterization Data:
| Technique | Expected Outcome |
| PXRD | A crystalline pattern indicating the formation of a regular, porous framework. |
| N₂ Sorption | A Type I or IV isotherm, confirming microporosity or mesoporosity, with a calculated BET surface area. |
| TGA | High thermal stability, with decomposition likely occurring above 350°C. |
| FT-IR | Disappearance of the carboxylic acid C=O stretch and appearance of carboxylate stretches, confirming coordination. |
Application in Functional Polymers
The trifunctional nature of this compound also makes it a valuable monomer or additive for the synthesis of functional polymers. The carboxylic acid can be used for polyester or polyamide formation, while the bromo and sulfamoyl groups can impart specific properties to the resulting polymer.
Rationale for Use in Polymer Synthesis
-
Flame Retardancy: Brominated compounds are widely used as flame retardants in plastics.[6] Incorporating this molecule into a polymer backbone could enhance its fire-resistant properties.
-
Post-Polymerization Modification: The bromine atom serves as a convenient site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of new functionalities.[5]
-
Altered Physicochemical Properties: The polar sulfamoyl group can increase the hydrophilicity and alter the solubility of the polymer. It can also serve as a site for hydrogen bonding, influencing the polymer's mechanical properties.
Polymer Synthesis and Modification Pathway
The following diagram outlines a potential pathway for synthesizing a functional polyester and its subsequent modification.
Caption: Pathway for the synthesis and modification of a functional polymer using this compound.
Detailed Protocol: Synthesis of a Functional Polyester
This protocol describes the synthesis of a polyester via melt polycondensation.
Materials:
-
This compound
-
Ethylene glycol
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphite (stabilizer)
Procedure:
-
Esterification: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column, combine a 1:1.2 molar ratio of this compound and ethylene glycol.
-
Add antimony(III) oxide (0.05 mol%) and triphenyl phosphite (0.1 mol%).
-
Heat the mixture to 190-220°C under a slow stream of nitrogen. Water will be evolved and should be collected. The reaction is complete when the theoretical amount of water has been collected.
-
Polycondensation: Increase the temperature to 260-280°C and gradually reduce the pressure to below 1 torr.
-
Continue the reaction under high vacuum until the desired melt viscosity is achieved, indicating a high molecular weight polymer.
-
Extrude the polymer from the reactor under nitrogen pressure and cool it to obtain the solid brominated sulfamoyl-polyester.
Post-Polymerization Modification (Example: Phenylation):
-
Dissolve the synthesized polymer in a suitable solvent (e.g., DMF).
-
Add phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Heat the mixture under an inert atmosphere (e.g., at 90°C) for 24 hours.
-
Precipitate the modified polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Filter and dry the functionalized polymer.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Conclusion
This compound represents a promising, yet underexplored, building block for the creation of advanced functional materials. Its unique combination of a carboxylic acid, a sulfamoyl group, and a bromine atom provides a rich platform for the synthesis of novel MOFs with potential applications in catalysis and gas separation, as well as for the development of functional polymers with enhanced properties such as flame retardancy and tunable chemical reactivity. The protocols and conceptual frameworks provided in this document are intended to catalyze further research and development in this exciting area of materials science.
References
-
Dalton Transactions. (2019). A series of sulfonic acid functionalized mixed-linker DUT-4 analogues: synthesis, gas sorption properties and catalytic performance. [Link]
-
ResearchGate. A series of sulfonic acid functionalized mixed-linker DUT-4 analogues: Synthesis, gas sorption properties and catalytic performance. [Link]
-
Patsnap Eureka. (2025). Sulphanilic Acid in the Synthesis of Metal-Organic Frameworks. [Link]
-
ResearchGate. Permanent porosity and role of sulfonate groups in coordination networks constructed from a new polyfunctional phosphonato-sulfonate linker molecule. [Link]
-
PubMed. (2011). Direct synthesis of bifunctional periodic mesoporous benzene-silicas functionalized with a high loading of carboxylic acid groups. [Link]
-
National Institutes of Health. (2024). A sulfonate ligand-defected Zr-based metal–organic framework for the enhanced selective removal of anionic dyes. [Link]
-
Fiveable. Sulfonyl Group Definition. [Link]
- Google Patents. US9610560B2 - Metal-organic framework compounds with ligand-functionalized metal nodes.
-
Wikipedia. Sulfonyl group. [Link]
-
ACS Figshare. (2017). Sulfonic Group Functionalized Mixed Ligand Coordination Polymers: Synthesis, Characterization, Water Sorption, and Proton Conduction Studies. [Link]
-
PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]
- Google Patents. US20240228471A1 - Mof, mof linkers and manufacturing method thereof.
-
WUTTKEGROUP. (2024). Synthesis of porous materials. [Link]
-
RSC Publishing. Porous covalent–organic materials: synthesis, clean energy application and design. [Link]
- Google Patents. US20210162388A1 - METAL ORGANIC FRAMEWORKS (MOFs) AND METHODS OF SYNTHESIZING AND USING THE SAME.
-
ResearchGate. Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. [Link]
-
PubMed. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. [Link]
-
ResearchGate. (PDF) Functionalization Chemistry of Porous Materials. [Link]
-
Google Patents. (12) United States Patent. [Link]
-
RSC Publishing. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. [Link]
-
Google Patents. (12) United States Patent. [Link]
-
ResearchGate. A New Synthetic Strategy for Polymeric Bromine Precursors: One‐Step Change from Bromine‐Containing Polymers to Functional Polymers. [Link]
-
PubMed. (2011). Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer. [Link]
-
MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. [Link]
-
SciSpace. (2023). (Open Access) Functionalized interconnected porous materials for heterogeneous catalysis, energy conversion and storage applications: Recent advances and future perspectives. [Link]
-
ResearchGate. Benzoic acid derivatives as a simple building block for on-surface C–C.... [Link]
-
Oceanchem Group. (2023). What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications. [Link]
-
PubChem. 4-Bromobenzoic acid. [Link]
Sources
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. A series of sulfonic acid functionalized mixed-linker DUT-4 analogues: synthesis, gas sorption properties and catalytic performance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. acs.figshare.com [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications - News [oceanchemgroup.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-sulfamoylbenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-sulfamoylbenzoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and impurities encountered during its preparation. The information herein is grounded in established chemical principles to ensure scientific integrity and practical utility in a laboratory setting.
Introduction to the Synthesis and Impurity Profile
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most plausible and common synthetic route involves a two-step sequence:
-
Chlorosulfonation: 2-Bromobenzoic acid is treated with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, yielding 2-bromo-5-(chlorosulfonyl)benzoic acid.
-
Amination: The resulting sulfonyl chloride is then reacted with an ammonia source to form the desired this compound.
Each of these steps, along with the purity of the starting materials, can introduce specific impurities that may affect the quality and performance of the final product. Understanding the origin and nature of these impurities is crucial for developing effective purification strategies and ensuring the reliability of experimental outcomes.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the synthetic route for this compound and highlights the key stages where common impurities may arise.
Caption: Synthetic pathway and points of impurity formation.
Common Impurities: A Summary
The following table provides a quick reference to the common impurities, their origins, and recommended analytical techniques for their detection.
| Impurity Name | Potential Source | Recommended Analytical Method(s) |
| Unreacted 2-Bromobenzoic Acid | Incomplete chlorosulfonation (Step 1) | HPLC, LC-MS |
| Isomeric Sulfonyl Chlorides | Non-selective chlorosulfonation (Step 1) | HPLC, LC-MS, NMR |
| Unreacted 2-Bromo-5-(chlorosulfonyl)benzoic Acid | Incomplete amination (Step 2) | HPLC, LC-MS |
| 2-Bromo-5-sulfobenzoic Acid | Hydrolysis of the sulfonyl chloride intermediate | HPLC, LC-MS |
| Isomers of Bromobenzoic Acid | Impurities in the starting material | HPLC, GC-MS |
| Decarboxylation Product | Thermal degradation of the final product | HPLC, LC-MS |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Chlorosulfonation Step (Step 1)
-
Question: My chlorosulfonation of 2-bromobenzoic acid is resulting in a low yield of the desired 2-bromo-5-(chlorosulfonyl)benzoic acid. What could be the cause?
-
Answer:
-
Insufficient Reagent: Chlorosulfonic acid is both the reagent and often the solvent in this reaction. An insufficient amount can lead to incomplete conversion. Ensure at least a stoichiometric amount is used, and often an excess is required to drive the reaction to completion.[1]
-
Reaction Temperature: The temperature of the chlorosulfonation reaction is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products and degradation. The optimal temperature should be determined experimentally, but a gradual increase from a low initial temperature is often recommended.[2]
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water. The presence of moisture in the starting material or glassware will consume the reagent and reduce the yield. Ensure all glassware is thoroughly dried and the starting 2-bromobenzoic acid is anhydrous.
-
Troubleshooting Protocol:
-
Verify Reagent Quality and Quantity: Use a fresh, unopened bottle of chlorosulfonic acid if possible. Accurately measure the amount of reagent used.
-
Optimize Reaction Conditions: Conduct small-scale experiments to find the optimal temperature and reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven prior to use and handle the 2-bromobenzoic acid in a way that minimizes exposure to atmospheric moisture.
-
-
Issue 2: Presence of Isomeric Impurities
-
Question: My final product is contaminated with what I suspect are isomers of this compound. How can I confirm this and prevent their formation?
-
Answer:
-
Cause of Formation: The chlorosulfonyl group is an electrophile that substitutes a hydrogen atom on the aromatic ring. While the bromine and carboxylic acid groups on 2-bromobenzoic acid are deactivating and primarily meta-directing, some substitution at other positions can occur, leading to isomeric products.
-
Identification: High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating and quantifying isomeric impurities.[3][4][5] Mass spectrometry (LC-MS) can confirm that these impurities have the same mass as the desired product, and Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate their exact structures by analyzing the coupling patterns of the aromatic protons.
-
Prevention and Removal:
-
Control Reaction Temperature: Lowering the reaction temperature during chlorosulfonation can sometimes improve the regioselectivity of the reaction.
-
Purification: If isomeric impurities are formed, they can often be removed by recrystallization of the final product.[6] The choice of solvent for recrystallization is critical and may require some experimentation. Common solvent systems for benzoic acid derivatives include water, ethanol, or mixtures thereof. Fractional crystallization could also be an option.
-
-
Issue 3: Incomplete Amination and Presence of Hydrolysis Product (Step 2)
-
Question: After the amination step, I am observing unreacted 2-bromo-5-(chlorosulfonyl)benzoic acid and a significant amount of the corresponding sulfonic acid in my product mixture. What is going wrong?
-
Answer:
-
Incomplete Amination: The reaction between the sulfonyl chloride and the ammonia source may be incomplete due to insufficient reaction time, low temperature, or a less reactive amination reagent.
-
Hydrolysis: Arylsulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. This leads to the formation of the corresponding sulfonic acid (2-bromo-5-sulfobenzoic acid), which can be difficult to remove from the final product.
-
Troubleshooting Protocol:
-
Optimize Amination Conditions: Ensure an adequate excess of the ammonia source is used. The reaction may need to be run for a longer duration or at a slightly elevated temperature to ensure complete conversion. However, be mindful that higher temperatures can also increase the rate of hydrolysis.
-
Minimize Water Content: Use anhydrous solvents and reagents for the amination step. If an aqueous ammonia solution is used, consider the potential for hydrolysis and optimize the reaction conditions to favor amination.
-
Purification: The sulfonic acid impurity is significantly more polar than the desired sulfonamide. It can often be removed by washing the crude product with a dilute aqueous base, which will deprotonate the sulfonic acid and the carboxylic acid, making them more water-soluble. Subsequent acidification will precipitate the desired product, potentially leaving the sulfonic acid in the aqueous phase. Recrystallization is also a viable purification method.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key starting material impurities I should be aware of?
-
A1: The primary starting material is 2-bromobenzoic acid. Commercial sources of this material may contain other isomers of bromobenzoic acid, such as 3-bromobenzoic acid or 4-bromobenzoic acid. These impurities can undergo the same reaction sequence, leading to isomeric sulfonamide impurities in the final product. It is advisable to check the purity of the starting material by HPLC or GC-MS before use.[3]
-
-
Q2: How can I best purify the final this compound product?
-
A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[6] The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Water, ethanol, and acetic acid, or mixtures of these, are often good starting points for benzoic acid derivatives. For more challenging separations, column chromatography may be necessary.
-
-
Q3: What are the potential degradation pathways for this compound during storage?
-
A3: Benzoic acid and its derivatives can be susceptible to thermal degradation, primarily through decarboxylation (loss of CO2) at elevated temperatures.[7] Sulfonamides can also undergo hydrolysis, although they are generally more stable than sulfonyl chlorides.[8] To ensure stability, the final product should be stored in a cool, dry, and dark place. Stability-indicating HPLC methods should be used to monitor the purity of the compound over time.[9]
-
-
Q4: What analytical techniques are essential for quality control during this synthesis?
-
A4: A combination of chromatographic and spectroscopic techniques is recommended.
-
HPLC/UPLC: This is the workhorse technique for monitoring reaction progress, assessing final product purity, and quantifying impurities.[10]
-
LC-MS: This provides molecular weight information, which is invaluable for identifying unknown impurities.
-
NMR Spectroscopy: Essential for confirming the structure of the final product and for elucidating the structure of any significant impurities that are isolated.
-
FTIR Spectroscopy: Useful for confirming the presence of key functional groups (e.g., carboxylic acid, sulfonamide).
-
-
References
-
Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available from: [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. Available from: [Link]
-
Sulfonamides Test - Sulfonamides Drugs - Sulfonamides Uses. BALLYA. Available from: [Link]
-
Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. NIH. Available from: [Link]
-
and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Available from: [Link]
-
What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. Available from: [Link]
-
REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Taylor & Francis Online. Available from: [Link]
-
ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. ResearchGate. Available from: [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. Available from: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]
-
Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. Available from: [Link]
-
ACID AMMONIUM o-SULFOBENZOATE. Organic Syntheses Procedure. Available from: [Link]
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. Available from: [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available from: [Link]
-
Benzoic Acid Parameters observed during forced degradation study. ResearchGate. Available from: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]
-
IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. European Patent Office. Available from: [Link]
-
Arylamine synthesis by amination (arylation). Organic Chemistry Portal. Available from: [Link]
-
The Recrystallization of Benzoic Acid. UMass Lowell. Available from: [Link]
-
How to carry out a sulfonation reaction? ResearchGate. Available from: [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]
-
The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing. Available from: [Link]
Sources
- 1. globalspec.com [globalspec.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. waters.com [waters.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of 2-Bromo-5-sulfamoylbenzoic acid
Welcome to the technical support center for 2-Bromo-5-sulfamoylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. The integrity of downstream applications, from biological assays to API synthesis, is contingent on the purity of this key intermediate. This document provides in-depth, field-proven guidance on its purification, moving beyond simple protocols to explain the causality behind experimental choices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification and analysis of this compound.
Q1: What are the primary methods for purifying crude this compound?
The two most effective and widely applicable purification methods for this compound are recrystallization and column chromatography.
-
Recrystallization is the preferred method for removing small amounts of impurities from a solid compound and is often the most scalable approach. It leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1][2]
-
Column Chromatography is a powerful technique for separating the target compound from significant quantities of impurities, especially those with similar solubility profiles, such as positional isomers.[3][4] It works by partitioning components between a stationary phase (e.g., silica gel) and a mobile phase.[4]
The choice between these methods depends on the impurity profile and the required scale. Often, a preliminary recrystallization can be followed by chromatography for exacting purity requirements.
Q2: What are the typical impurities I might encounter during the synthesis and purification of this compound?
Impurities can originate from starting materials, side reactions, or subsequent degradation. Common contaminants include:
-
Unreacted Starting Materials: Such as 2-aminobenzoic acid derivatives if the synthesis involves diazotization.[3][5]
-
Positional Isomers: Bromination of a substituted benzoic acid can lead to isomers, which often have very similar physical properties, making them challenging to separate.[6]
-
By-products from Side Reactions: The synthesis of related compounds can produce unwanted by-products that must be removed.[3]
-
Residual Solvents: Solvents used in the reaction or initial workup can be trapped in the crude solid.
Q3: How do I reliably assess the purity of my final product?
A multi-pronged approach is necessary for a complete purity profile. No single technique is sufficient.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities. A reverse-phase C18 column is typically effective.[7][8]
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting range.[9]
-
Spectroscopic Methods (NMR, MS): While primarily used for structural confirmation, Nuclear Magnetic Resonance (NMR) can reveal the presence of impurities. Mass Spectrometry (MS) coupled with chromatography (LC-MS) is invaluable for identifying the mass of unknown impurities.[7][9]
Table 1: Comparison of Purity Analysis Techniques
| Analytical Technique | Type of Assessment | Sensitivity | Specificity | Primary Use Case | Limitations |
| HPLC (UV Detection) | Quantitative (Area % Purity) | High (ng to pg) | Moderate to High | Quantifying the main compound and known impurities; routine quality control. | Requires reference standards for absolute quantification; may not separate all co-eluting impurities.[7] |
| Melting Point | Qualitative | Low to Moderate | Low | Rapid, preliminary assessment of overall purity. | Insensitive to small amounts of impurities; some impurities may not depress the melting point.[9] |
| GC-MS | Quantitative & Qualitative | Very High (pg to fg) | Very High | Identifying and quantifying volatile or semi-volatile impurities. | Not suitable for non-volatile compounds like this compound without derivatization.[7] |
| NMR Spectroscopy | Quantitative & Structural | Moderate | High | Structural confirmation and detection of impurities with distinct signals. | Can be insensitive to impurities below 1-2%; complex spectra can mask impurity signals. |
Part 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful, yet delicate, technique. Success hinges on selecting the right solvent and executing the procedure flawlessly.
Q4: My compound won't fully dissolve in the hot recrystallization solvent. What should I do?
Causality: This issue arises from two primary causes: 1) Insufficient solvent volume for the amount of solute, or 2) The chosen solvent has intrinsically poor solvating power for your compound, even at elevated temperatures.
Troubleshooting Protocol:
-
Ensure Temperature: Confirm your solvent is at or near its boiling point. Benzoic acid's solubility in water, for example, increases dramatically with temperature.[1]
-
Incremental Solvent Addition: Add small additional portions (1-2% of the total volume) of the hot solvent to the mixture. Stir and allow time for dissolution after each addition. Avoid adding a large excess, as this will reduce your final yield.[2]
-
Re-evaluate Solvent Choice: If the compound remains insoluble after adding a significant amount of additional solvent (e.g., >50% of the initial volume), the solvent is likely unsuitable. The ideal solvent should dissolve the compound completely when hot but sparingly when cold.[10] Refer to the solvent selection table below.
Q5: No crystals are forming upon cooling. How can I induce crystallization?
Causality: Crystal formation requires nucleation, the initial aggregation of molecules into a stable seed, followed by growth. If the solution is too dilute or the energy barrier for nucleation is too high, spontaneous crystallization will not occur.
Troubleshooting Protocol:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface that lowers the energy barrier for nucleation.[1]
-
Seed the Solution: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed" provides a pre-formed template for crystal growth.
-
Reduce Temperature: Cool the solution further in an ice-water bath. Lower temperatures decrease solubility and increase the driving force for crystallization.
-
Reduce Solvent Volume: If all else fails, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again slowly. Be cautious not to evaporate too much solvent, which could cause the compound to "crash out" of solution with impurities.
Diagram 1: Decision Workflow for Recrystallization Issues
Caption: Troubleshooting flowchart for common recrystallization problems.
Q6: The product "oils out" instead of forming crystals. Why and how can I fix it?
Causality: Oiling out occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase. This is common with compounds that have relatively low melting points or when using a high-boiling solvent.
Troubleshooting Protocol:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Then, add more solvent to create a more dilute solution. The goal is to lower the saturation temperature to below the compound's melting point.
-
Lower the Cooling Temperature Slowly: Allow the more dilute solution to cool very slowly to encourage proper crystal lattice formation.
-
Change Solvents: If the problem persists, switch to a solvent with a lower boiling point. For instance, if you are using water (BP 100°C), consider a solvent system with ethanol.
Part 3: Troubleshooting Guide: Column Chromatography
For challenging separations, column chromatography is indispensable. Success requires a systematic approach to selecting conditions.
Q7: How do I choose the right solvent system (mobile phase)?
Causality: Separation on a silica gel column is governed by the polarity of the compounds and the mobile phase. A polar compound like this compound (containing carboxylic acid and sulfonamide groups) will adhere strongly to the polar silica gel. The mobile phase must be polar enough to elute the compound but not so polar that it elutes everything, including impurities, together.
Troubleshooting Protocol: TLC Analysis
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or methanol) and spot it onto a TLC plate (silica gel).
-
Developing: Place the plate in a sealed chamber containing a test solvent system. A good starting point for an acidic compound is a mixture of a non-polar solvent and a more polar one, with a small amount of acid. Examples:
-
Hexane:Ethyl Acetate (e.g., 1:1) + 1% Acetic Acid
-
Dichloromethane:Methanol (e.g., 95:5) + 1% Acetic Acid
-
-
Analysis: After developing and visualizing the plate (e.g., under UV light), assess the Retention Factor (Rf). The ideal Rf for the target compound is 0.25-0.35 .
-
If Rf is too high (>0.5): The solvent is too polar. Decrease the proportion of the polar component (e.g., switch from 1:1 Hex:EtOAc to 2:1).
-
If Rf is too low (<0.1): The solvent is not polar enough. Increase the proportion of the polar component (e.g., switch from 95:5 DCM:MeOH to 90:10).
-
-
Optimization: The goal is to achieve good separation between the spot for your target compound and the spots for impurities. The addition of acetic or formic acid to the mobile phase is often crucial for acidic compounds to prevent streaking on the silica gel.[8]
Diagram 2: Workflow for Mobile Phase Selection
Caption: Systematic workflow for selecting a column chromatography mobile phase using TLC.
Part 4: Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Solvent Selection: Based on small-scale trials, select a suitable solvent. A mixture of ethanol and water is often a good starting point for polar aromatic acids.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., boiling ethanol/water mixture) until the solid just dissolves. Using an excess of solvent will decrease the recovery yield.[11]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal (approx. 1-2% by weight) and boil for a few minutes.[12]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[12]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Determine the yield and assess purity via melting point and HPLC.
Protocol 2: Purity Analysis by HPLC
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A common mobile phase for this type of compound is a gradient of acetonitrile and water, with 0.1% formic or phosphoric acid added to both.[7][8] A typical gradient might be:
-
Start at 70% Water / 30% Acetonitrile
-
Ramp to 10% Water / 90% Acetonitrile over 15 minutes
-
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of your dried product in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[7]
-
Analysis: Inject the sample (e.g., 10 µL) and monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 280 nm). Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
References
- Chemdiv. (n.d.). Compound 2-bromo-5-[(5-carboxypentyl)sulfamoyl]benzoic acid.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-5-chlorophenol.
- SIELC Technologies. (2018, February 16). 2-Bromo-5-chlorobenzoic acid.
- PubChem. (n.d.). 2-Bromo-5-sulfobenzoic acid.
- ChemScene. (n.d.). 2-Bromo-5-fluoro-3-sulfamoylbenzoic acid.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Florida A&M University. (2016, September 27). Lab Report Recrystallization.
- Sigma-Aldrich. (n.d.). 2-BROMO-5-SULFOBENZOIC ACID AldrichCPR.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-hydroxybenzoic acid.
- BLD Pharm. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). 2-Bromo-5-hydroxybenzoic acid.
- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
- University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid.
- Quora. (2018, May 20). How can benzoic acid be tested for purity?.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (2021, September 2). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid.
- Scribd. (n.d.). Recrystallization of Benzoic Acid PDF.
- Sigma-Aldrich. (n.d.). 2-bromo-5-(dimethylamino)sulfonylbenzoic acid synthesis.
- WIPO Patentscope. (2023, February 23). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Bromo-5-chlorobenzoic acid | SIELC Technologies [sielc.com]
- 9. quora.com [quora.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. famu.edu [famu.edu]
Troubleshooting low yield in "2-Bromo-5-sulfamoylbenzoic acid" synthesis
Technical Support Center: Synthesis of 2-Bromo-5-sulfamoylbenzoic acid
Introduction: Welcome to the technical support guide for the synthesis of this compound (CAS 22361-61-1). This molecule is a valuable building block in medicinal chemistry, notably as a precursor for developing specific agonists for the Lysophosphatidic Acid 2 (LPA2) receptor, which has potential applications in radioprotective therapies[1]. The synthesis, while conceptually straightforward, involves highly reactive intermediates where precise control over reaction conditions is paramount to achieving high yield and purity. This guide is structured as a series of frequently asked questions to directly address common issues encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower your research.
The most common and industrially relevant synthesis is a two-step process starting from 2-bromobenzoic acid.
Overall Synthetic Workflow
Caption: The two-step synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Issues in the Chlorosulfonation of 2-Bromobenzoic Acid
Question 1: My reaction is incomplete, and I've recovered a significant amount of unreacted 2-bromobenzoic acid. What are the likely causes?
Answer: This is a common issue often related to insufficient reactivity or suboptimal conditions. The starting material, 2-bromobenzoic acid, has two electron-withdrawing groups (Br and COOH), which deactivate the aromatic ring towards electrophilic substitution.
Causality & Solutions:
-
Insufficient Reagent: Chlorosulfonic acid serves as both the reagent and the solvent. A molar excess (typically 3-5 equivalents) is crucial to drive the reaction to completion.[2]
-
Low Temperature/Short Reaction Time: While the initial addition of the substrate to chlorosulfonic acid should be done at a low temperature (0-10 °C) to control the exotherm, a subsequent heating period is often necessary.[3] The reaction may be sluggish at room temperature. Monitor the reaction by TLC or HPLC and consider increasing the temperature to 50-70 °C or extending the reaction time if conversion is low.[3]
-
Poor Mixing: Ensure vigorous and efficient stirring, especially if the starting material is not fully soluble. Poor mixing can create localized concentration gradients and impede the reaction.
Question 2: My primary byproduct has a molecular weight that is 18 amu higher than my desired intermediate (2-bromo-5-(chlorosulfonyl)benzoic acid). What is this impurity and how can I prevent it?
Answer: You are observing the formation of 2-bromo-5-sulfonic acid. This is the hydrolysis product of your target sulfonyl chloride. The sulfonyl chloride functional group is highly susceptible to hydrolysis, especially during the aqueous workup.[3]
Causality & Prevention:
-
Mechanism of Hydrolysis: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water, leading to the displacement of the chloride ion.
-
Workup Procedure: This is the most critical step to control. The reaction mixture must be quenched by pouring it slowly and carefully onto a large excess of crushed ice with vigorous stirring.[2][3] This ensures the temperature remains near 0 °C, drastically slowing the rate of hydrolysis. Adding water or ice to the reaction mixture is highly discouraged as it can cause a violent exotherm and localized heating, promoting hydrolysis.
-
Atmospheric Moisture: Ensure your glassware is dry and, if possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Sources
Technical Support Center: Troubleshooting Side Reactions in the Bromination of Sulfamoylbenzoic Acid
Introduction for the Researcher
Welcome to the technical support center for synthetic challenges. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical, in-lab application. The bromination of sulfamoylbenzoic acid and its derivatives is a critical transformation in the synthesis of various pharmaceutical agents, including diuretics and other targeted inhibitors.[1] However, the inherent electronic properties of the substrate present significant challenges in controlling the reaction's regioselectivity and preventing the formation of unwanted byproducts.
This guide is structured not as a rigid manual, but as a series of focused, in-depth answers to the most common issues encountered in the lab. We will delve into the mechanistic underpinnings of these side reactions, providing you with the expert knowledge to not only solve current problems but also to proactively design more robust and efficient synthetic routes.
Part 1: Foundational Principles - Understanding the Electrophilic Aromatic Substitution (EAS) Landscape
Before troubleshooting, it is imperative to understand the electronic factors governing this reaction. The bromination of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS).[2] The reaction proceeds via a two-step mechanism: initial attack by the electrophile (e.g., Br⁺) to form a resonance-stabilized carbocation intermediate (the Wheland intermediate), followed by deprotonation to restore aromaticity.[3][4] The success of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.
FAQ 1.1: How do the carboxyl and sulfamoyl groups influence where the bromine atom will be added?
Both the carboxylic acid (-COOH) and the sulfamoyl (-SO₂NH₂) groups are powerful electron-withdrawing groups (EWGs).[5] This has two major consequences:
-
Deactivation: They pull electron density out of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. This means that forcing conditions (e.g., a Lewis acid catalyst, strong acid media) are often required to achieve a reasonable reaction rate.[6][7]
-
Directing Effect: Both groups are meta-directors. They deactivate the ortho and para positions more than the meta position. This is because the resonance structures for ortho and para attack place the positive charge of the Wheland intermediate adjacent to the positively polarized atom of the substituent, which is highly destabilizing.[8]
For the common substrate, 4-sulfamoylbenzoic acid, the directing effects are in opposition, creating a complex regiochemical challenge.
-
The -COOH group at C1 directs incoming electrophiles to the meta positions: C3 and C5 .
-
The -SO₂NH₂ group at C4 directs incoming electrophiles to its meta positions: C2 and C6 .
This competition is the primary source of isomeric side products.
Caption: Directing effects on 4-sulfamoylbenzoic acid.
Part 2: Troubleshooting Guide for Common Side Reactions
This section addresses the most frequent issues encountered during the bromination of sulfamoylbenzoic acid, providing explanations for their cause and actionable protocols for their mitigation.
Issue 2.1: Poor Regioselectivity / Formation of Multiple Isomers
-
Question: My post-reaction analysis (HPLC/NMR) shows a mixture of bromo-isomers, primarily 2-bromo- and 3-bromo-4-sulfamoylbenzoic acid. How can I improve the yield of the desired isomer?
-
Expert Analysis & Solution: This is the most common and anticipated challenge. The formation of multiple isomers is a direct result of the competing directing effects described above. The final product ratio is kinetically controlled, meaning it depends on the relative activation energies for electrophilic attack at each possible position.[9] Your strategy should focus on manipulating reaction conditions to favor one pathway over the other.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: The positions ortho to the carboxylic acid (C2 and C6) are more sterically hindered than the positions ortho to the sulfamoyl group (C3 and C5). Using a bulky brominating agent or catalyst can disfavor attack at the more hindered C2/C6 positions.
-
Temperature: Higher reaction temperatures can provide enough energy to overcome larger activation barriers, often leading to a decrease in selectivity and the formation of a product mixture that reflects thermodynamic stability rather than kinetic preference.[10] Running the reaction at lower temperatures generally enhances selectivity.
-
Solvent: The choice of solvent can influence the effective size and reactivity of the electrophile. Solvents like glacial acetic acid are common.[11] Highly polar or coordinating solvents can solvate the electrophile, altering its reactivity and steric profile.
-
Brominating Agent: The reactivity of the brominating agent is critical. Highly reactive systems (e.g., Br₂/FeBr₃) may be less selective. Milder reagents like N-Bromosuccinimide (NBS) can offer better control, though they may require an acid catalyst (like H₂SO₄) to be effective on a deactivated ring.[7]
Recommendations for Enhancing Regioselectivity:
-
| Parameter | To Favor 2-Bromo Isomer (meta to -SO₂NH₂) | To Favor 3-Bromo Isomer (meta to -COOH) | Rationale |
| Temperature | Low (0 °C to RT) | Higher (reflux, use with caution) | Lower temperatures favor the kinetically preferred product, often the less sterically hindered path. |
| Catalyst | Milder Lewis acids or strong protic acids (H₂SO₄) | Potent Lewis acids (FeBr₃, AlBr₃) | A highly reactive electrophile may overcome the deactivation at the C3/C5 positions. |
| Bromine Source | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) | NBS provides a low, steady concentration of bromine, which can improve selectivity.[12] |
| Reaction Time | Monitor closely to avoid side reactions | Extended reaction time may be needed | The less reactive positions will require more time to react. |
Issue 2.2: Over-bromination / Formation of Di- and Poly-bromo Products
-
Question: I'm observing significant amounts of a di-brominated product in my mass spectrometry results. What causes this and how can I prevent it?
-
Expert Analysis & Solution: While the initial monosubstitution deactivates the ring further, forcing conditions can lead to a second bromination. This is a classic side reaction when attempting to drive a difficult substitution to completion.
Causes:
-
Excess Brominating Agent: Using a significant excess of Br₂ or NBS is the most common cause.
-
High Temperature: Elevated temperatures increase the reaction rate indiscriminately, promoting further substitution.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides an opportunity for the monosubstituted product to react further.
Mitigation Strategies:
-
Stoichiometric Control: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent relative to the sulfamoylbenzoic acid.
-
Controlled Addition: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise to the reaction mixture at a low temperature. This maintains a low instantaneous concentration of the electrophile, disfavoring polysubstitution.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
Issue 2.3: Desulfonation or Decarboxylation Byproducts
-
Question: I've identified bromobenzoic acid as a byproduct, suggesting the loss of the sulfamoyl group. Is this possible?
-
Expert Analysis & Solution: Yes, this is a known side reaction, particularly for sulfonic acids and their derivatives.
-
Desulfonation: The sulfonation of an aromatic ring is a reversible process.[13] Under hot, aqueous acidic conditions, the C-S bond can be cleaved in a reaction known as desulfonation, removing the sulfamoyl group (likely after hydrolysis to a sulfonic acid). A recent study highlighted that reactive bromine species themselves can mediate desulfonation under certain conditions.[14]
-
Decarboxylation: While less common for aromatic carboxylic acids, decarboxylation can occur under harsh thermal or catalytic conditions, though it is less likely than desulfonation in this context.
Mitigation Strategies:
-
Avoid High Temperatures in Aqueous Acid: If your protocol uses strong acids like H₂SO₄, avoid prolonged heating. The risk of desulfonation increases with both temperature and water concentration.
-
Use Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can minimize the hydrolysis of the sulfamoyl group to a sulfonic acid, which is the more labile species for desulfonation.
-
Alternative Blocking Strategy: In advanced synthesis, a sulfonic acid group is sometimes intentionally used as a "blocking group" to direct substitution and is later removed.[15][16][17] If desulfonation is unavoidable and problematic, you may need to reconsider the synthetic strategy entirely.
-
Caption: Troubleshooting workflow for common bromination side reactions.
Part 3: Recommended Experimental and Analytical Protocols
Trustworthy protocols are self-validating. The following procedures include in-process checks and characterization steps to ensure you can identify and address issues as they arise.
Protocol 3.1: Selective Bromination of 4-Sulfamoylbenzoic Acid
(This protocol is a representative starting point and may require optimization based on your specific regiochemical target.)
Objective: To synthesize 2-bromo-4-sulfamoylbenzoic acid with minimal side products.
Materials:
-
4-Sulfamoylbenzoic Acid
-
N-Bromosuccinimide (NBS), recrystallized
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium thiosulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a drying tube, add 4-sulfamoylbenzoic acid (1.0 eq).
-
Dissolution: Carefully add concentrated sulfuric acid (approx. 5-10 mL per gram of starting material) and stir until all solids have dissolved. Cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition: In small portions, add NBS (1.05 eq) over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours.
-
In-Process Check (IPC): Carefully take a small aliquot of the reaction mixture and quench it into a vial containing ice and a small amount of ethyl acetate. Spot the organic layer on a TLC plate to check for the consumption of starting material.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large amount of crushed ice in a beaker with vigorous stirring.
-
Precipitation & Filtration: A white precipitate should form. Continue stirring until all the ice has melted. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is no longer acidic (check with pH paper). To remove any unreacted bromine, wash with a dilute solution of sodium thiosulfate, followed by more water.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
Protocol 3.2: Analytical Workflow for Product Characterization
Distinguishing between positional isomers is critical and requires a combination of analytical techniques.[18][19]
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the product and quantify the ratio of isomers.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or phosphoric acid) and acetonitrile or methanol is typically effective.
-
Detection: UV detection at a wavelength where all components absorb (e.g., 254 nm).
-
Expected Result: Isomers will have slightly different retention times. The peak area percentages can be used to estimate the product ratio.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Unambiguous structural confirmation and isomer identification.
-
¹H NMR: The key is the splitting pattern of the aromatic protons.
-
2-Bromo-4-sulfamoylbenzoic acid: Expect three aromatic protons. The proton at C6 will be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C3 will be a doublet.
-
3-Bromo-4-sulfamoylbenzoic acid: Expect three aromatic protons with a different coupling pattern. The protons at C2 and C6 will likely appear as distinct singlets or narrow doublets, and the proton at C5 will be a singlet.
-
-
¹³C NMR: The number of signals will confirm the symmetry, and chemical shifts will differ between isomers.
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the product and identify byproducts like di-brominated species.
-
Technique: Electrospray Ionization (ESI) in negative mode is often effective for carboxylic acids.
-
Expected Result: A peak corresponding to [M-H]⁻ for the monobrominated product. Look for peaks corresponding to the starting material and any potential di-bromo ([M-H]⁻ + 78/80) or desulfonated ([M-H]⁻ - 79) byproducts.
-
References
-
PrepChem. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Retrieved from PrepChem.com. [Link]
-
Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]
-
Reddit. (2023). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. r/OrganicChemistry. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
- Google Patents. (1982). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
National Institutes of Health. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
- Google Patents. (1967).
- Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Spivey, A. C. (2020). Reactivity at sp2 Centres: Aromatic Compounds as Nucleophiles. Imperial College London. [Link]
-
University of Calgary. (n.d.). Arenes: Reactions of Aryl Side-Chains. [Link]
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
Dr. Mike's Chemistry Videos. (2018). Using sulfonic acid as a blocking group [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]
-
Wikipedia. (n.d.). Desulfonation reaction. [Link]
-
National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from PrepChem.com. [Link]
-
ResearchGate. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP. [Link]
-
ResearchGate. (n.d.). Bromination of some aromatic compounds by means of bromine in chlorosulphonic acid medium. [Link]
-
Royal Society of Chemistry. (n.d.). Controlling the regioselectivity of the bromolactonization reaction in HFIP. [Link]
-
LibreTexts Chemistry. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives. [Link]
-
PubMed. (2025). Reactive bromine species-mediated desulfonation and bromination of the ultraviolet filter 2-phenylbenzimidazole-5-sulfonic acid during seawater chlorination. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
LibreTexts Chemistry. (2022). 16.2: Other Aromatic Substitutions. [Link]
-
LibreTexts Chemistry. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]
-
The Organic Chemistry Tutor. (2018). Benzene Side Chain Reactions [Video]. YouTube. [Link]
-
MDPI. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
-
Wiley Online Library. (n.d.). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. [Link]
- Google Patents. (2015).
-
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
-
Wikipedia. (n.d.). Wohl–Ziegler bromination. [Link]
- Google Patents. (2003). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
Amerigo Scientific. (n.d.). 3-[(4-Bromophenyl)sulfamoyl]benzoic acid. [Link]
Sources
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 13. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 14. Reactive bromine species-mediated desulfonation and bromination of the ultraviolet filter 2-phenylbenzimidazole-5-sulfonic acid during seawater chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. mdpi.com [mdpi.com]
- 18. waters.com [waters.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Derivatization of 2-Bromo-5-sulfamoylbenzoic acid
Welcome to the technical support center for the derivatization of 2-Bromo-5-sulfamoylbenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate in the synthesis of various pharmacologically active compounds, including analogs of the diuretic furosemide, mastering its derivatization is crucial for success.[1][2][3]
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize conditions for your specific target molecules. We will focus on the two primary reaction pathways: derivatization of the carboxylic acid and modification of the sulfamoyl group.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound? A1: The molecule possesses two principal functional groups amenable to derivatization:
-
Carboxylic Acid (-COOH): This is the most common site for modification, readily undergoing reactions like amide bond formation and esterification to introduce a wide variety of substituents.
-
Sulfonamide (-SO₂NH₂): The hydrogens on the sulfonamide are also reactive and can be substituted, although this typically requires different reaction conditions than those used for the carboxylic acid. This allows for the synthesis of N-substituted sulfonamides.
Q2: I am planning an amide coupling reaction. Which is more reactive, the carboxylic acid or the sulfonamide? A2: The carboxylic acid is significantly more acidic and is the primary site of reaction under standard amide coupling conditions (e.g., using carbodiimide activators). The sulfonamide nitrogen is a poorer nucleophile and generally does not interfere. However, under strongly basic conditions or with highly reactive electrophiles, reactions at the sulfonamide can occur.
Q3: What are the biggest challenges when working with this molecule? A3: The most common hurdles are:
-
Achieving high yields: This is often due to incomplete reactions, side product formation, or difficulties in purification.
-
Purification: The polarity of both the starting material and the desired products can make separation from reagents and byproducts challenging. The byproducts of some coupling reagents, like dicyclohexylurea (DCU) from DCC, can be particularly difficult to remove.[4]
-
Side Reactions: Depending on the reagents and conditions, unwanted reactions such as dimerization or reactions at the bromine-substituted aromatic ring can occur, though the latter is less common under standard derivatization conditions.
Q4: How does the bromo-substituent affect the reactivity? A4: The bromine atom is an electron-withdrawing group, which increases the acidity of the carboxylic acid. This can make the carbonyl carbon more electrophilic and potentially increase the rate of nucleophilic attack during amide coupling or esterification.[5]
Troubleshooting Guide: Amide Bond Formation
Amide coupling is the most frequent derivatization performed on this compound.[6][7] Low yields are a common frustration. This section provides a logical framework for diagnosing and resolving these issues.
Problem: My amide coupling reaction has a low yield or did not proceed to completion.
This is often traceable to one of three areas: carboxylic acid activation, amine nucleophilicity, or reaction workup.
Workflow for Troubleshooting Amide Coupling
Caption: A decision tree for troubleshooting low yields in amide coupling.
Q: My TLC analysis shows a significant amount of unreacted this compound. What went wrong?
A: This strongly suggests an issue with the activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[8] A coupling reagent is required to convert the hydroxyl of the carboxylic acid into a good leaving group.
-
Insight & Causality: Carbodiimide reagents like DCC or EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then attacked by the amine to form the amide bond. If this activation step is inefficient, the reaction will stall. Uronium-based reagents like HATU are often more efficient and faster, especially for hindered substrates.[4]
-
Recommended Actions:
-
Verify Reagent Quality: Ensure your coupling reagents (e.g., EDC, HATU) and additives (e.g., HOBt) have not degraded.
-
Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent.
-
Consider Pre-activation: Mix the carboxylic acid, coupling reagent, and an additive like HOBt in an aprotic solvent (like DMF or DCM) and stir for 15-30 minutes at 0 °C before adding the amine. This allows for the formation of the active ester intermediate.
-
Switch Reagents: If using EDC alone gives poor results, switching to a more powerful uronium-based reagent like HATU or HBTU can significantly improve yields.[4]
-
Q: My starting acid is consumed, but the yield of my desired amide is still low, and I see multiple new spots on TLC. What is happening?
A: This points towards side reactions or issues with the amine nucleophile.
-
Recommended Actions:
-
Base Selection: Use a non-nucleophilic hindered base like DIEA (Hünig's base), typically at 2-3 equivalents, to prevent it from competing with your primary amine.
-
Solvent Choice: Ensure you are using a dry, aprotic solvent such as DMF, DCM, or THF. Protic solvents can react with the activated intermediate.
-
Amine Salt Form: If your amine is stored as a hydrochloride or other salt, ensure you add at least one extra equivalent of base to neutralize it and liberate the free amine.
-
| Coupling Reagent | Activation Mechanism | Pros | Cons | Citation |
| EDC | Carbodiimide | Water-soluble byproduct (EDU), easy workup. | Less reactive than uronium salts. | [8] |
| DCC | Carbodiimide | Inexpensive, effective. | Insoluble DCU byproduct, difficult to remove. | [4] |
| HATU/HBTU | Uronium/Aminium Salt | Very fast, high yielding, low racemization. | More expensive, byproducts require extraction. | [4] |
| T3P® | Cyclic Anhydride | Low racemization, effective for difficult couplings. | Requires careful handling. | [7] |
Troubleshooting Guide: Esterification
Fischer esterification is the classic method for converting the carboxylic acid to an ester using an alcohol in the presence of an acid catalyst.[9] Its primary challenge is its reversible nature.[10][11]
Problem: My Fischer esterification reaction gives a very low yield.
A: This is almost always an equilibrium problem. The reaction has likely reached equilibrium with significant amounts of starting material still present.
-
Insight & Causality: The Fischer esterification is an equilibrium-controlled process where the carboxylic acid and alcohol react to form an ester and water.[9] According to Le Châtelier's principle, to drive the reaction to completion, you must either use a large excess of one reactant (usually the alcohol) or remove one of the products (usually water) as it is formed.[9][11]
Fischer Esterification Equilibrium Control
Caption: Driving the Fischer esterification equilibrium towards the product.
-
Recommended Actions:
-
Use Excess Alcohol: The simplest strategy is to use the alcohol as the reaction solvent, creating a large molar excess that pushes the equilibrium towards the ester. This is practical for low-boiling alcohols like methanol and ethanol.[10][11]
-
Remove Water: For higher-boiling or more expensive alcohols, the removal of water is critical. This is typically achieved by setting up the reaction with a Dean-Stark apparatus in a solvent like toluene that forms an azeotrope with water.[10] As the mixture refluxes, the water-toluene azeotrope distills over and is collected in the trap, physically removing water from the reaction and preventing the reverse reaction.
-
Catalyst Choice and Amount: Ensure you are using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[10] Use a catalytic amount (typically 1-5 mol%). Using too much acid can lead to side reactions like dehydration of the alcohol.[5]
-
Reaction Time and Temperature: These reactions often require prolonged heating (reflux) for several hours to reach completion. Monitor the reaction by TLC to determine the optimal time.[5]
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a robust starting point for the synthesis of amides from this compound.
Workflow Diagram:
Sources
- 1. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of "2-Bromo-5-sulfamoylbenzoic acid" during storage
Technical Support Center: 2-Bromo-5-sulfamoylbenzoic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. Here, we address common questions, provide troubleshooting guides for potential degradation, and offer detailed protocols for handling and analysis, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to air. For enhanced stability, particularly for long-term storage, consider storing the compound under an inert atmosphere, such as argon or nitrogen.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Dry, Inert Gas (e.g., Argon, Nitrogen) | Prevents hydrolysis from atmospheric moisture and oxidation. |
| Light | Protected from Light (Amber Vial) | Avoids potential photodegradation of the brominated aromatic ring. |
| Container | Tightly Sealed, Chemically Resistant | Prevents contamination and reaction with container materials. |
Q2: What are the known incompatibilities of this compound?
This compound should be stored away from strong oxidizing agents and strong bases.[3] Contact with strong bases can lead to the deprotonation of the carboxylic acid and sulfamoyl groups, potentially catalyzing hydrolytic degradation. Strong oxidizing agents may react with the aromatic ring or the sulfamoyl group.
Q3: What are the primary signs of degradation to look for?
Visual signs of degradation can include a change in color (e.g., discoloration to yellow or brown), clumping of the powder (indicating moisture absorption), or a noticeable change in solubility. However, chemical degradation can occur without any visible changes. Therefore, analytical monitoring is essential to confirm the purity of the compound.
Troubleshooting Degradation Issues
This section addresses specific issues that may arise during the storage and handling of this compound, focusing on the likely chemical degradation pathways. The molecule's structure, featuring a brominated benzoic acid and a sulfamoyl group, suggests two primary modes of degradation: hydrolysis of the sulfamoyl group and dehalogenation of the aromatic ring.
Issue 1: Loss of Purity Over Time, with the Appearance of a More Polar Impurity in HPLC Analysis.
-
Likely Cause: Hydrolysis of the sulfamoyl group. The sulfamoyl group (-SO₂NH₂) can undergo hydrolysis under acidic or basic conditions to form the corresponding sulfonic acid (-SO₃H).[4][5] This reaction is often catalyzed by the presence of moisture. The resulting sulfonic acid is significantly more polar than the parent compound, leading to an earlier elution time in reverse-phase HPLC.
-
Preventative Measures:
-
Ensure the compound is stored in a desiccator or under a dry, inert atmosphere.
-
Use anhydrous solvents for preparing stock solutions.
-
Avoid acidic or basic conditions during storage and sample preparation unless required for a specific reaction.
-
-
Confirmation:
-
Utilize LC-MS to identify the impurity. The hydrolyzed product will have a mass-to-charge ratio corresponding to the replacement of the -NH₂ group with an -OH group.
-
Issue 2: Appearance of a Less Polar Impurity and a Decrease in Assay Value.
-
Likely Cause: Reductive dehalogenation of the bromine atom from the aromatic ring. This can be initiated by exposure to light (photodegradation) or certain reducing agents.[1][2] The resulting 5-sulfamoylbenzoic acid is less polar than the parent compound.
-
Preventative Measures:
-
Store the compound in an amber vial or otherwise protected from light.[6]
-
Avoid contamination with any potential reducing agents.
-
-
Confirmation:
-
LC-MS analysis will show an impurity with a mass corresponding to the loss of a bromine atom and the gain of a hydrogen atom.
-
Issue 3: Broad or Tailing Peaks in HPLC Analysis.
-
Likely Cause: This can be indicative of the presence of multiple, closely eluting impurities or interaction of the acidic compound with the stationary phase. Poorly controlled storage can lead to a complex mixture of minor degradation products.
-
Troubleshooting Steps:
-
Re-evaluate the storage conditions to ensure they are optimal.
-
Perform a forced degradation study to intentionally generate and identify potential degradation products.[7][8][9] This will help in optimizing the analytical method to resolve these impurities.
-
Adjust the mobile phase pH in your HPLC method to ensure complete ionization of the carboxylic acid and sulfamoyl groups, which can improve peak shape.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of the compound and for developing a stability-indicating analytical method.[6][7][8][9]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 10 mg of the solid compound in a calibrated oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose 10 mg of the solid compound to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples appropriately with the mobile phase and analyze using a suitable HPLC or UPLC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating UPLC-MS Method
This method is a starting point for the analysis of this compound and its potential degradation products, based on validated methods for structurally similar compounds like Furosemide.[1]
Objective: To separate and quantify this compound from its process-related impurities and degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrumentation | UPLC system with a PDA detector and coupled to a Q-TOF Mass Spectrometer |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| PDA Detection | 230-400 nm (monitor at 272 nm for quantification) |
| MS Detection | ESI Positive and Negative modes, scan range 100-500 m/z |
Workflow for Analysis:
Caption: Workflow for the stability-indicating analysis of this compound.
References
-
Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. National Institutes of Health. Available at: [Link]
-
Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. National Institutes of Health. Available at: [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ACS Publications. Available at: [Link]
-
Forced Degradation & Stability Testing: Strategies and Analytical perspectives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Springer. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed. Available at: [Link]
-
Development and validation of stability indicating HPLC method: A review. ResearchGate. Available at: [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
Sources
- 1. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Analysis of Furosemide on Primesep B Column | SIELC Technologies [sielc.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
HPLC and NMR analysis for purity assessment of "2-Bromo-5-sulfamoylbenzoic acid"
Technical Support Center: Purity Assessment of 2-Bromo-5-sulfamoylbenzoic Acid
Welcome to the technical support resource for the analytical assessment of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methods for determining the purity of this critical intermediate. Here, we provide in-depth, field-tested troubleshooting guides and frequently asked questions (FAQs) for both High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is on explaining the causality behind experimental choices to empower you to solve problems effectively and ensure the integrity of your results.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the workhorse for purity determination in pharmaceutical analysis, offering high resolution and quantitative accuracy. However, the acidic nature of this compound presents specific challenges, such as poor peak shape, which can compromise data quality. This section addresses the most common issues.
HPLC Troubleshooting Q&A
Question 1: I'm starting from scratch. How do I develop a robust, baseline HPLC method for the purity assessment of this compound?
Answer: Developing a reliable HPLC method requires a systematic approach. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities, within a reasonable run time. Given the compound's structure—an aromatic carboxylic acid—a reversed-phase method is the logical starting point.
***dot graph HPLC_Method_Development { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
// Define nodes start [label="Start: Define Analytical Goal\n(Purity Assessment)"]; col_select [label="Step 1: Column Selection\n(e.g., C18, 5 µm, 150x4.6 mm)"]; mp_select [label="Step 2: Mobile Phase Selection\nA: 0.1% Formic Acid in Water\nB: Acetonitrile"]; gradient [label="Step 3: Initial Gradient\n(e.g., 5-95% B over 15 min)"]; injection [label="Step 4: Test Injection\n(1 mg/mL in 50:50 ACN/H₂O)"]; eval [label="Step 5: Evaluate Chromatogram\n(Peak Shape, Retention, Resolution)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
optimize [label="Step 6: Optimization Needed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Optimization paths opt_shape [label="Adjust pH / Modifier\n(For Peak Shape)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; opt_res [label="Adjust Gradient Slope / Organic\n(For Resolution)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
validate [label="Step 7: Method Validation\n(ICH Q2(R2) Guidelines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Final Method"];
// Edges start -> col_select; col_select -> mp_select; mp_select -> gradient; gradient -> injection; injection -> eval; eval -> optimize;
optimize -> validate [label="No"]; optimize -> opt_shape [label="Yes (Poor Shape)"]; optimize -> opt_res [label="Yes (Poor Resolution)"];
opt_shape -> injection [style=dashed]; opt_res -> injection [style=dashed];
validate -> end; }
Caption: Workflow for HPLC Method Development.
Detailed Protocol for Method Development:
-
Column Selection: Begin with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). The C18 stationary phase provides general-purpose hydrophobicity suitable for retaining the aromatic ring, while high-purity silica minimizes secondary interactions that cause peak tailing.[1]
-
Mobile Phase Preparation:
-
Aqueous (A): Deionized water with an acidic modifier. 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) is recommended.
-
Organic (B): HPLC-grade acetonitrile (ACN).
-
Causality: The acidic modifier is critical. This compound has two acidic protons (carboxylic acid and sulfonamide). At a low pH (around 2.5-3.0), these groups are protonated (uncharged), preventing ionic interactions with residual silanols on the column, which is a primary cause of peak tailing.[1]
-
-
Initial Run Conditions: Use the parameters in the table below as a starting point. A broad gradient will help visualize any late-eluting impurities.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose, good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of analyte and silanols.[2] |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength. |
| Gradient | 5% to 95% B in 15 min, hold 5 min | Ensures elution of all components. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility. |
| Detection (UV) | 230 nm or Diode Array Detector (DAD) | Aromatic compounds absorb in this region. DAD is preferred to check for co-eluting impurities. |
| Injection Vol. | 5-10 µL | Avoids column overload. |
| Sample Prep. | 0.5-1.0 mg/mL in 50:50 ACN/Water | Ensures solubility and compatibility with the mobile phase. |
-
Evaluation and Optimization: After the initial run, assess the chromatogram for peak shape (tailing factor should be <1.5), retention time, and resolution from other peaks. Adjust the gradient slope to improve the separation of closely eluting impurities.
Question 2: My main peak for this compound is tailing significantly. What are the causes and how can I fix it?
Answer: Peak tailing is the most common problem for acidic and basic compounds in reversed-phase HPLC.[3] For this compound, the primary causes are secondary interactions with the stationary phase and improper mobile phase conditions.
// Node Styles start_node [label="Peak Tailing Observed\n(Tailing Factor > 1.5)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH\n2-3 units away from pKa?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_buffer [label="Is Buffer/Modifier\nConcentration Sufficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_overload [label="Is the Column\nOverloaded?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Is the Column Old or\nContaminated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solution Nodes solution_ph [label="Adjust pH to ~2.5-3.0\nusing Formic or Phosphoric Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_buffer [label="Increase Modifier Conc.\n(e.g., to 20-25 mM buffer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_overload [label="Reduce Injection Amount\n(Dilute Sample)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_column [label="Flush Column or Replace\nwith a New, High-Purity Column", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start_node -> check_ph; check_ph -> check_buffer [label="Yes"]; check_ph -> solution_ph [label="No"];
check_buffer -> check_overload [label="Yes"]; check_buffer -> solution_buffer [label="No"];
check_overload -> check_column [label="No"]; check_overload -> solution_overload [label="Yes"];
check_column -> start_node [label="No, problem persists\n(Check extra-column volume)"]; check_column -> solution_column [label="Yes"]; }
Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.
Step-by-Step Troubleshooting Protocol:
-
Verify Mobile Phase pH: The pKa of the carboxylic acid group is acidic. To ensure it remains fully protonated, the mobile phase pH should be at least 2 units below the pKa. Using 0.1% formic acid typically achieves a pH of ~2.7, which is usually sufficient. If tailing persists, consider using a stronger acid like phosphoric acid to lower the pH further.[4]
-
Increase Buffer/Modifier Concentration: An inadequate concentration of the acidic modifier may fail to fully suppress silanol activity.[5] If using a buffer (like acetate or phosphate), ensure its concentration is adequate, typically in the 10-25 mM range.[1][5]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to asymmetrical peaks. To check this, dilute your sample 10-fold and re-inject. If the peak shape improves, overload was the issue.
-
Evaluate the Column:
-
Column Age/Contamination: Over time, the stationary phase can degrade, or the inlet frit can become contaminated with strongly retained compounds. Try flushing the column according to the manufacturer's instructions or reversing it (if permissible) and flushing to waste.
-
Column Chemistry: If you are using an older, Type-A silica column, it will have a higher concentration of acidic silanols that strongly interact with polar analytes. Switching to a modern, high-purity, end-capped Type-B silica or a hybrid-silica column will significantly reduce these secondary interactions and improve peak shape.[1][5]
-
Part 2: Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is an indispensable tool for structural confirmation and is a primary method for quantitative analysis (qNMR) because its signal response is directly proportional to the number of nuclei.[6][7]
NMR Troubleshooting Q&A
Question 1: How should I prepare a sample of this compound for high-quality ¹H NMR analysis?
Answer: Proper sample preparation is paramount for obtaining sharp, well-resolved NMR spectra.[8] The key is to achieve a homogeneous solution free of particulate matter and paramagnetic impurities.
Step-by-Step Sample Preparation Protocol:
-
Choose the Right Solvent: For this compound, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the ideal choice.
-
Causality: It readily dissolves the compound, and its high boiling point minimizes evaporation. Most importantly, it is capable of forming hydrogen bonds, which slows down the chemical exchange of the acidic protons on the carboxylic acid (-COOH) and sulfonamide (-SO₂NH₂) groups, often allowing them to be observed as distinct, albeit sometimes broad, peaks. Other solvents like CDCl₃ may not fully dissolve the sample and will not typically show these exchangeable protons.
-
-
Determine Sample Concentration:
-
Ensure Complete Dissolution:
-
Weigh the sample into a clean, dry vial first, not directly into the NMR tube.
-
Add the deuterated solvent to the vial.
-
Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is fully dissolved. A true, homogeneous solution is critical for proper magnetic field shimming.[10]
-
-
Filter and Transfer:
-
Final Volume: Ensure the final liquid column height in a standard 5 mm NMR tube is between 4-5 cm (approximately 0.6-0.7 mL). Too little or too much solvent will make it difficult for the spectrometer to achieve a good shim.[10]
Question 2: How can I use NMR to get an exact purity value (qNMR)?
Answer: Quantitative NMR (qNMR) is a powerful primary ratio method for determining purity without needing a specific reference standard of the analyte itself.[11][12] It relies on co-dissolving a known mass of your analyte with a known mass of a high-purity internal standard and comparing the integrated areas of their respective NMR signals.
***dot graph qNMR_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
// Define nodes start [label="Start: qNMR Purity Assay"]; select_std [label="Step 1: Select Internal Standard\n(High Purity, Non-overlapping Peaks,\nChemically Inert)", shape=ellipse]; weigh [label="Step 2: Accurately Weigh Analyte\nand Internal Standard"]; prepare [label="Step 3: Co-dissolve in Deuterated Solvent\n(e.g., DMSO-d₆)"]; acquire [label="Step 4: Acquire ¹H NMR Spectrum\n(Ensure long relaxation delay, e.g., D1 > 5*T₁)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [label="Step 5: Process Spectrum\n(Phasing, Baseline Correction)"]; integrate [label="Step 6: Integrate Analyte and\nStandard Peaks"]; calculate [label="Step 7: Calculate Purity\nusing the qNMR Equation", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Report Purity (%)"];
// Edges start -> select_std; select_std -> weigh; weigh -> prepare; prepare -> acquire; acquire -> process; process -> integrate; integrate -> calculate; calculate -> end; }
Caption: Experimental Workflow for Quantitative NMR (qNMR).
Detailed Protocol for qNMR Analysis:
-
Select an Internal Standard: The choice is critical. The standard must:
-
Be of high, certified purity (>99.9%).
-
Have at least one sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that is clear of any analyte or impurity signals.
-
Be chemically stable and not react with the analyte.
-
Be accurately weighable (not hygroscopic or volatile).
-
Recommended Standard for this Analyte: Maleic acid or 1,4-Dinitrobenzene are good candidates for use in DMSO-d₆. Their signals appear in regions typically free of interference.
-
-
Sample Preparation:
-
Using a highly accurate analytical balance, weigh approximately 15-20 mg of the internal standard into a clean vial. Record the mass precisely.
-
Add approximately 15-20 mg of this compound to the same vial. Record the mass precisely.
-
Add ~0.7 mL of DMSO-d₆ and ensure complete dissolution as described previously.
-
-
NMR Data Acquisition: This is NOT a standard ¹H NMR experiment. To be quantitative, you must ensure the signal intensity is directly proportional to the number of protons.
-
Key Parameter: The relaxation delay (D1) must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated (both analyte and standard). A conservative D1 of 30-60 seconds is often sufficient for small molecules.
-
Ensure a sufficient number of scans (e.g., 16 or 32) are acquired to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
-
-
Data Processing and Calculation:
-
Carefully phase the spectrum and apply a high-order polynomial baseline correction to ensure accuracy.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation[13]:
Purity (analyte) [%] = ( I_a / I_s ) * ( N_s / N_a ) * ( M_a / M_s ) * ( W_s / W_a ) * P_s
-
| Variable | Description |
| I_a, I_s | Integral area of the analyte and standard peaks, respectively. |
| N_a, N_s | Number of protons giving rise to the integrated signal for the analyte and standard. |
| M_a, M_s | Molar mass of the analyte and standard. |
| W_a, W_s | Weight (mass) of the analyte and standard. |
| P_s | Purity of the internal standard (e.g., 99.95%). |
Part 3: General FAQs
Question 1: What are the most likely process-related impurities I should be looking for in a sample of this compound?
Answer: Based on the typical synthesis of substituted benzoic acids, potential impurities often include:
-
Starting Materials: Unreacted 2-aminobenzoic acid derivatives or precursors.
-
Regioisomers: Isomers formed during the bromination step, such as 4-bromo- or 6-bromo- isomers, can be difficult to separate.[14]
-
Hydrolysis Products: Hydrolysis of the sulfonamide group back to a sulfonic acid (-SO₃H) under harsh acidic or basic conditions.
-
Related Substances: Impurities from the synthesis of starting materials, such as other halogenated or substituted benzoic acids.[15]
Question 2: What regulatory guidelines should I follow when validating my analytical methods for purity assessment?
Answer: For pharmaceutical applications, analytical method validation must follow the guidelines established by the International Council for Harmonisation (ICH). The key document is ICH Q2(R2): Validation of Analytical Procedures .[16][17][18] This guideline ensures that your analytical method is fit for its intended purpose.[18]
The core validation parameters you must assess include[19][20]:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Vertex AI Search.
- ICH Guidelines for Analytical Method Valid
- ICH releases draft guidelines on analytical method development. (2022). RAPS.
- Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds. (n.d.). Benchchem.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- NMR Sample Preparation: The Complete Guide. (n.d.).
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist.
- qNMR Purity Recipe Book (1 - Sample Prepar
- qNMR: A powerful tool for purity determin
- HPLC Troubleshooting Guide. (n.d.). Restek.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019).
- NMR Sample Preparation. (n.d.).
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.).
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.).
- Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide. (n.d.). Sigma-Aldrich.
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (n.d.).
- Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (n.d.).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. hplc.eu [hplc.eu]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. veeprho.com [veeprho.com]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 12. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. m.youtube.com [m.youtube.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Removal of unreacted starting materials from "2-Bromo-5-sulfamoylbenzoic acid"
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted starting materials from "2-Bromo-5-sulfamoylbenzoic acid." The strategies outlined below are designed to address common purification challenges, particularly when dealing with structurally similar impurities.
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials in my synthesis of this compound?
The most probable unreacted starting material depends on your synthetic route. A common and efficient pathway is the direct bromination of 5-sulfamoylbenzoic acid . In this scenario, your primary impurity is the starting material itself. The structural similarity between the product and this starting material—differing only by a bromine atom—presents a significant purification challenge due to their comparable polarities and chemical properties.
Q2: How can I quickly check my crude product for the presence of unreacted 5-sulfamoylbenzoic acid?
Thin-Layer Chromatography (TLC) is the most effective initial step for qualitatively assessing the purity of your crude product.[1] Given the polar nature of both the product and the likely starting material, a relatively polar solvent system will be required.[2][3]
A good starting point for a mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH) , often with a small amount of acetic acid to ensure the carboxylic acid groups remain protonated and produce sharper spots.[4]
-
Recommended TLC System: 9:1 DCM:MeOH with 0.5% Acetic Acid.
-
Visualization: The aromatic rings of both compounds allow for easy visualization under UV light at 254 nm.[1]
The product, this compound, is slightly less polar than the starting material due to the bromine atom. Therefore, it should exhibit a slightly higher Rf value (travel further up the plate) than 5-sulfamoylbenzoic acid.
Q3: My primary purification by recrystallization isn't yielding a pure product. What should I do next?
Recrystallization is often the first choice for purifying solid organic compounds.[5] However, when the impurity and the product have very similar solubility profiles, as is the case here, achieving high purity can be difficult. Aromatic carboxylic acids can often be recrystallized from aqueous solutions or alcohol-water mixtures.[6][7]
If you are struggling with recrystallization, consider the following:
-
Solvent System: Have you tried a multi-solvent system? For highly polar compounds, a mixture like ethanol/water or methanol/water can be effective.[7] The goal is to find a system where the product has high solubility in the hot solvent but low solubility when cold, while the impurity remains at least moderately soluble in the cold solvent.
-
Seeding: If your product is reluctant to crystallize, adding a seed crystal of pure material can initiate the process.
-
Alternative Purification: If recrystallization proves ineffective, the next logical step is purification by flash column chromatography.[8]
Q4: Can I use an acid-base extraction to separate this compound from 5-sulfamoylbenzoic acid?
Unfortunately, acid-base extraction is unlikely to be effective for separating these two specific compounds. Both molecules contain a carboxylic acid group and a sulfonamide group, giving them very similar acidic properties. It would be nearly impossible to selectively deprotonate one compound to move it into an aqueous basic layer while leaving the other in the organic layer. This technique is best suited for separating compounds with distinctly different pKa values, such as separating a carboxylic acid from a neutral compound.[9]
Q5: What are the recommended starting conditions for purification by flash column chromatography?
Flash column chromatography is a powerful technique for separating compounds with similar polarities.[2][8] For highly polar compounds like this compound, a polar stationary phase like silica gel is appropriate, paired with a polar mobile phase.[2][8]
-
Stationary Phase: Standard silica gel (230-400 mesh).[10]
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with the solvent system identified during your TLC analysis (e.g., 95:5 DCM:MeOH with 0.5% acetic acid) and gradually increase the polarity by increasing the percentage of methanol.[4] The inclusion of a small amount of acid in the eluent is crucial to prevent "streaking" of the acidic compounds on the silica gel.
-
Loading: For compounds that are not highly soluble in the mobile phase, "dry loading" is recommended.[2] This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column.
Q6: How do I confirm the final purity of my this compound?
A combination of analytical techniques should be used to confirm the purity of your final product:
-
TLC: Run a final TLC of your purified fractions against the starting material and crude mixture. A single spot for your product indicates successful separation.
-
Melting Point: A sharp melting point that corresponds to the literature value is a strong indicator of high purity. Impurities will typically broaden and depress the melting point range. The melting point for a similar compound, 2,4-Dichloro-5-sulfamoylbenzoic acid, is reported as 230-232 °C (with decomposition).[11]
-
HPLC: High-Performance Liquid Chromatography provides quantitative data on purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic or trifluoroacetic acid) is a common setup.
-
NMR Spectroscopy: ¹H NMR is the most definitive method for structural confirmation and purity analysis. The spectrum of the pure product should show the expected aromatic proton signals and the absence of signals corresponding to the unreacted starting material.
Physicochemical Data for Purification Strategy
A successful purification strategy relies on exploiting the differences in the physical properties of the product and impurities.
| Property | This compound (Product) | 5-sulfamoylbenzoic acid (Starting Material) | Rationale for Separation |
| Molecular Weight | ~281 g/mol [12] | ~201 g/mol | While different, this has a minor impact on solubility-based methods. |
| Polarity | High, but slightly less polar than starting material | High | The slight difference in polarity is the key to chromatographic separation. The bromine atom reduces the overall polarity compared to the hydrogen atom it replaces. |
| Solubility | Likely soluble in polar organic solvents like MeOH, DMSO; sparingly soluble in water.[11] | Similar solubility profile to the product, making separation by recrystallization challenging. | Finding a solvent where solubilities differ significantly at hot vs. cold temperatures is the goal for recrystallization. |
| Acidity (pKa) | Contains two acidic protons (carboxylic acid and sulfonamide). | Contains two acidic protons with very similar pKa values to the product. | The similarity in pKa values makes separation by acid-base extraction impractical. |
Experimental Protocols
Protocol 1: Analytical TLC for In-Process Monitoring
-
Plate Preparation: Use silica gel coated plates with a fluorescent indicator (F254). Draw a light pencil line approximately 1 cm from the bottom of the plate.
-
Spotting: Dissolve small amounts of your crude product, the starting material (if available), and your purified product in a suitable solvent (e.g., methanol). Spot each sample onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing a 9:1 mixture of DCM:MeOH with 0.5% acetic acid. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.[1]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[1] The product should appear as a single spot with a higher Rf than the starting material.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack the column evenly to avoid channels.
-
Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a solvent system of low polarity (e.g., 98:2 DCM:MeOH + 0.5% acetic acid). Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 DCM:MeOH) to elute your product.[4]
-
Fraction Analysis: Combine the fractions that contain your pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Purification Workflow
The following diagram illustrates the logical workflow for the purification and analysis of this compound.
Caption: Workflow for purification and analysis.
References
- Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- Google Patents. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization - US3654351A.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production - US9233905B2.
- Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
- PubChem. (n.d.). 2-Bromo-5-sulfobenzoic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4-Dichloro-5-sulfamoylbenzoic acid.
- LookChem. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic acid.
- National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. PMC.
- Unknown Source. (n.d.).
- PubChem. (n.d.). 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid.
- National Institutes of Health. (n.d.). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms.
- Unknown Source. (n.d.).
- EPFL. (n.d.). TLC Visualization Reagents.
- PubChem. (n.d.). 2-Hydroxy-5-sulfamoylbenzoic acid.
- ResearchGate. (n.d.). History of Sulfonamides.
- Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-sulfamoylbenzoic acid.
- Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Chemdiv. (n.d.). Compound 2-bromo-5-[(5-carboxypentyl)sulfamoyl]benzoic acid.
- Sigma-Aldrich. (n.d.). 2-BROMO-5-SULFOBENZOIC ACID AldrichCPR.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-hydroxybenzoic acid.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- Alchem.Pharmtech. (n.d.). CAS 22361-61-1 | this compound.
- Unknown Source. (n.d.).
- ResearchGate. (n.d.). TLC of Sulfonamides. Request PDF.
- Unknown Source. (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzonitrile in Organic Solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sorbtech.com [sorbtech.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,4-Dichloro-5-sulfamoylbenzoic acid|lookchem [lookchem.com]
- 12. 2-Bromo-5-sulfobenzoic acid | C7H5BrO5S | CID 5175201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of "2-Bromo-5-sulfamoylbenzoic acid"
Welcome to the Technical Support Center for the synthesis of 2-Bromo-5-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
I. Overview of Synthetic Strategies & Core Challenges
This compound is a key building block in medicinal chemistry, notable for its trifunctional nature: a carboxylic acid, a sulfonamide, and a bromine atom.[1][2] This structure allows for diverse downstream modifications, making it a valuable precursor for various therapeutic agents. However, the very features that make it synthetically attractive also present significant challenges in its preparation, particularly during scale-up.
The primary synthetic challenge lies in achieving regioselective substitution on the benzoic acid core. The two main approaches to introduce the bromine and sulfamoyl groups are:
-
Route A: Bromination of a pre-formed sulfamoylbenzoic acid.
-
Route B: Sulfamoylation of a pre-formed bromobenzoic acid.
-
Route C: A Sandmeyer reaction on an amino-sulfamoylbenzoic acid precursor.
Each route has its own set of potential pitfalls, from controlling the position of the incoming electrophiles to managing hazardous reagents and isolating the desired product from a complex mixture of isomers and byproducts.
Logical Workflow for Synthesis and Troubleshooting
The following diagram outlines the key decision points and potential challenges in the synthesis of this compound.
Caption: Synthetic routes to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
A. Challenges in the Sandmeyer Reaction (Introduction of Bromine)
The Sandmeyer reaction is a powerful method for introducing a bromine atom onto an aromatic ring by converting a primary amine to a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.[3][4][5] This is often the preferred method for achieving high regioselectivity when direct bromination is problematic.
Question 1: My Sandmeyer reaction is giving a low yield of the desired 2-bromo product. What are the likely causes?
Answer: Low yields in Sandmeyer reactions are common and can often be traced back to the stability of the diazonium salt intermediate and the efficiency of the displacement step.
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[6] It is crucial to maintain a low temperature (typically 0-5 °C) during the diazotization step (reaction of the amine with nitrous acid).
-
Premature Decomposition: The diazonium salt can decompose back to the starting amine or form phenol byproducts if not used promptly or if the temperature is not controlled.
-
Catalyst Activity: The copper(I) bromide catalyst is essential for the radical-nucleophilic aromatic substitution mechanism.[3] Ensure the catalyst is fresh and active. Oxidation of Cu(I) to Cu(II) can reduce its efficacy.
-
Side Reactions: The aryl radical intermediate can participate in side reactions, such as dimerization to form biphenyl impurities, which can reduce the yield of the desired product.[3]
Troubleshooting Steps:
-
Temperature Control: Strictly maintain the reaction temperature between 0-5 °C during diazotization and the addition of the diazonium salt to the copper bromide solution.
-
Fresh Reagents: Use freshly prepared sodium nitrite solution for diazotization and ensure the copper(I) bromide is of high purity.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the copper bromide solution to control the rate of nitrogen evolution and minimize side reactions.
-
Solvent Choice: The reaction is typically performed in an aqueous acidic medium (e.g., HBr) to stabilize the diazonium salt.[6][7]
B. Challenges in Chlorosulfonation
Chlorosulfonation is a common method to introduce the sulfonyl chloride group (-SO₂Cl), which is a precursor to the sulfonamide. This is typically achieved by reacting the aromatic substrate with chlorosulfonic acid.[8][9][10][11]
Question 2: I am observing the formation of multiple isomers during the chlorosulfonation of 2-bromobenzoic acid. How can I improve the regioselectivity?
Answer: The regioselectivity of chlorosulfonation is governed by the directing effects of the substituents on the aromatic ring. In 2-bromobenzoic acid, the carboxylic acid is a meta-director, while the bromine is an ortho-, para-director. This can lead to a mixture of products.
-
Steric Hindrance: The position ortho to the bulky bromine atom is sterically hindered, which can disfavor substitution at that position.
-
Electronic Effects: The interplay between the electron-withdrawing carboxylic acid and the deactivating but ortho-, para-directing bromine can be complex.
-
Reaction Conditions: Temperature can influence the product distribution. Higher temperatures can sometimes lead to less selective reactions.
Strategies for Improving Regioselectivity:
-
Temperature Optimization: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with trials at room temperature and gradually increase if necessary.
-
Alternative Starting Materials: If direct chlorosulfonation of 2-bromobenzoic acid is not selective, consider a different synthetic route, such as starting with a compound that has a strongly directing group that can be later converted to the desired functionality.
-
Blocking Groups: In some cases, a removable blocking group can be used to prevent reaction at an undesired position.
Question 3: The workup of my chlorosulfonation reaction is hazardous and difficult to control. Are there safer alternatives?
Answer: The workup of reactions involving chlorosulfonic acid is indeed hazardous due to its violent reaction with water.
-
Quenching: The reaction mixture must be quenched by slowly and carefully adding it to ice-water with vigorous stirring to dissipate the heat generated.[8][10] This should be done in a well-ventilated fume hood with appropriate personal protective equipment.
-
Scale-Up Considerations: On a larger scale, the heat generated during quenching can be significant, posing a major safety risk.[12][13] Specialized equipment and procedures are necessary for safe scale-up.
Safety Protocol for Quenching Chlorosulfonation Reactions:
| Step | Action | Rationale |
| 1 | Prepare a large vessel with a mixture of crushed ice and water. | Provides a large heat sink to absorb the heat of reaction. |
| 2 | Cool the reaction mixture to room temperature or below. | Reduces the initial rate of reaction upon addition to water. |
| 3 | Slowly add the reaction mixture to the ice-water with vigorous stirring. | Ensures rapid dispersion and heat dissipation, preventing localized boiling. |
| 4 | Monitor the temperature of the quench mixture and add more ice as needed. | Maintains a safe temperature and prevents runaway reactions. |
C. Challenges in Amination/Ammonolysis
The conversion of the sulfonyl chloride to the sulfonamide is typically achieved by reaction with ammonia (ammonolysis) or an amine (amination).[11][14][15]
Question 4: My amination reaction to form the sulfonamide is incomplete, and I am left with a significant amount of the starting sulfonyl chloride.
Answer: Incomplete amination can be due to several factors:
-
Reagent Stoichiometry: A sufficient excess of ammonia or amine is required to drive the reaction to completion and to neutralize the HCl byproduct.
-
Reaction Temperature: While the reaction is often exothermic, maintaining a suitable temperature is necessary for a reasonable reaction rate. For gaseous ammonia, the reaction can be carried out in a suitable organic solvent.[10]
-
Solubility: The sulfonyl chloride may have limited solubility in the reaction medium, reducing the reaction rate.
Troubleshooting Steps:
-
Increase Amine/Ammonia Excess: Use a larger excess of the aminating agent.
-
Optimize Temperature: If the reaction is slow at low temperatures, consider a moderate increase in temperature while monitoring for side reactions.
-
Solvent Selection: Choose a solvent in which both the sulfonyl chloride and the amine are reasonably soluble.
D. Purification Challenges
Purification of the final product is often a major hurdle in the scale-up synthesis.
Question 5: I am struggling to remove isomeric impurities from my final product. What are the best purification methods?
Answer: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities, especially isomers with different solubilities.[15] Experiment with different solvent systems to find one that provides good separation.
-
Column Chromatography: For difficult separations or to remove multiple impurities, column chromatography on silica gel can be effective.[6] However, this method can be costly and time-consuming on a large scale.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification by extraction into a basic aqueous solution, leaving non-acidic impurities in the organic phase. The product can then be re-precipitated by acidification.
General Purification Workflow:
Caption: A typical purification workflow for this compound.
III. References
-
US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents.
-
A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap.
-
Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents.
-
A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents.
-
Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid - PrepChem.com.
-
US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents.
-
AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts - Google Patents.
-
An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid - Benchchem.
-
Sandmeyer reaction - Wikipedia.
-
2-Bromo-4-sulfamoylbenzoic Acid|CAS 159733-67-2|RUO - Benchchem.
-
2-Bromo-5-[(2-methylpropyl)sulfamoyl]benzoic acid | 790271-05-5 | Benchchem.
-
EP0788494B1 - Process for the preparation of furosemide - Google Patents.
-
WO1996012714A1 - Process for the preparation of furosemide - Google Patents.
-
Sandmeyer Reaction Mechanism - BYJU'S.
-
Sandmeyer Reaction | OpenOChem Learn.
-
Sandmeyer Reaction - Organic Chemistry Portal.
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH.
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate.
-
CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents.
-
Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides - NIH.
-
Large-scale oligo synthesis: Scaling-up requirements - CRB.
-
JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 6. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 10. AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crbgroup.com [crbgroup.com]
- 14. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity of Reactions Involving 2-Bromo-5-sulfamoylbenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-sulfamoylbenzoic acid. This guide is designed to provide in-depth, practical solutions to common challenges related to regioselectivity in reactions involving this versatile building block. By understanding the underlying chemical principles, you can optimize your synthetic strategies and achieve higher yields of your desired products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that arise during the synthesis and manipulation of this compound and its derivatives.
FAQ 1: Why am I seeing poor regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?
Answer: Poor regioselectivity in SNAr reactions with this compound is a frequent challenge. The regiochemical outcome is dictated by the electronic and steric effects of the substituents on the aromatic ring. The benzene ring in this molecule is substituted with three key groups: a bromine atom, a carboxylic acid, and a sulfamoyl group.
-
Electronic Effects: Both the carboxylic acid (-COOH) and the sulfamoyl (-SO2NH2) groups are electron-withdrawing. These groups deactivate the ring towards electrophilic aromatic substitution but, crucially, they activate it for nucleophilic aromatic substitution (SNAr).[1][2][3] The electron-withdrawing nature of these groups helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[3] The activating effect is strongest when the electron-withdrawing group is positioned ortho or para to the leaving group (in this case, the bromine atom).[2][3][4] In this compound, the sulfamoyl group is para to the bromine, strongly activating this position for nucleophilic attack. The carboxylic acid is ortho to the bromine, also activating it.
-
Steric Hindrance: The bulky bromine atom and the adjacent carboxylic acid group can sterically hinder the approach of a nucleophile to the C2 position (the carbon bearing the bromine). This steric hindrance can sometimes favor substitution at other positions if reaction conditions are not optimized.
Troubleshooting Steps:
-
Choice of Nucleophile: Highly reactive, less bulky nucleophiles will generally favor the desired SNAr reaction at the C2 position.
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier for the desired substitution. However, excessively high temperatures may lead to side reactions and decomposition.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, making the nucleophile more reactive.
-
-
Protecting Groups: The carboxylic acid and sulfamoyl groups have acidic protons that can be deprotonated by basic nucleophiles, leading to unwanted side reactions. Protecting these functional groups can significantly improve the outcome of the reaction.
FAQ 2: How do the directing effects of the substituents influence the outcome of my reaction?
Answer: The directing effects of the substituents are critical in determining where an incoming group will attach to the aromatic ring.[5][6][7][8]
-
-Br (Bromo): Halogens are deactivating yet ortho, para-directing for electrophilic aromatic substitution.[6][8]
-
-COOH (Carboxylic Acid): This is a deactivating and meta-directing group for electrophilic aromatic substitution.[7]
-
-SO2NH2 (Sulfamoyl): This is also a deactivating and meta-directing group for electrophilic aromatic substitution.
For nucleophilic aromatic substitution (SNAr) , the rules are different. Electron-withdrawing groups, which are deactivating for EAS, are activating for SNAr and direct the incoming nucleophile to the ortho and para positions relative to themselves.[1][2][3] In this compound, the sulfamoyl group is para to the bromo leaving group, and the carboxylic acid is ortho. This electronic arrangement strongly favors nucleophilic substitution at the C2 position.
The interplay of these directing effects is visualized in the diagram below.
Caption: Interplay of electronic and steric effects in SNAr reactions.
FAQ 3: When should I consider using protecting groups, and which ones are suitable?
Answer: Protecting groups are essential when the reactive sites on your nucleophile or substrate can lead to undesired side reactions.[9][10][11] For this compound, both the carboxylic acid and the sulfamoyl groups contain acidic protons.
When to Use Protecting Groups:
-
When using strong bases or basic nucleophiles: These can deprotonate the -COOH and -SO2NH2 groups, leading to salt formation and reducing the nucleophilicity of your reagent.
-
To prevent intramolecular reactions: The carboxylate, if formed, could potentially act as an intramolecular nucleophile.
-
To improve solubility: Protecting groups can alter the polarity of the molecule, which can be advantageous for solubility in certain organic solvents.
Suitable Protecting Groups:
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Reference |
| Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | Fischer esterification (MeOH or EtOH, cat. H2SO4) | Saponification (aq. NaOH or LiOH) | [General Organic Chemistry Principles] |
| Carboxylic Acid (-COOH) | Benzyl Ester (Bn) | Benzyl bromide, base (e.g., Cs2CO3) | Hydrogenolysis (H2, Pd/C) | [9] |
| Sulfamoyl (-SO2NH2) | tert-Butoxycarbonyl (Boc) | Boc2O, DMAP, base | Trifluoroacetic acid (TFA) | [11] |
Experimental Protocol: Protection of the Carboxylic Acid as a Methyl Ester
-
Dissolution: Suspend this compound in methanol.
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated NaHCO3 solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography if necessary.
FAQ 4: How can I improve the regioselectivity of amide bond formation?
Answer: Amide bond formation typically involves the reaction of the carboxylic acid group with an amine. The primary challenge here is activating the carboxylic acid without promoting unwanted reactions at other sites.
Troubleshooting Steps:
-
Choice of Coupling Reagents: Standard peptide coupling reagents are generally effective.
-
Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can efficiently mediate amide bond formation while minimizing side reactions.[12]
-
Phosphonium or Uronium Salts: Reagents like HATU, HBTU, or PyBOP are highly efficient but can be more expensive.
-
-
Reaction Conditions:
-
Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) should be used to neutralize any acid byproducts without competing with the amine nucleophile.
-
Temperature: Amide coupling reactions are often run at room temperature or cooled to 0 °C to control the rate of reaction and minimize side product formation.
-
-
Order of Addition: A common strategy is to pre-activate the carboxylic acid with the coupling reagent and additive before adding the amine. This can reduce the formation of unwanted side products.
Caption: Decision workflow for optimizing amide bond formation.
Case Study: Synthesis of Furosemide
A prominent application of this compound chemistry is in the synthesis of the diuretic drug Furosemide. The key step involves a nucleophilic aromatic substitution reaction with furfurylamine.[13][14]
Reaction: 2,4-dichloro-5-sulfamoylbenzoic acid reacts with furfurylamine. While the starting material is different, the principles of regioselectivity are analogous. The chlorine at the C4 position is activated by the para-sulfamoyl group and the ortho-carboxylic acid group, making it the more reactive site for nucleophilic attack by furfurylamine compared to the chlorine at the C2 position.
Optimizing Furosemide Synthesis:
-
Solvent and Base: The reaction is often carried out in the presence of a base like sodium bicarbonate to neutralize the HCl formed during the reaction.[14]
-
Temperature Control: Heating is typically required to drive the reaction to completion.
-
Purification: The final product is often purified by recrystallization from ethanol.[15]
Recent research has also focused on developing more sustainable and efficient protocols for furosemide synthesis to minimize waste generation.
Conclusion
Improving the regioselectivity of reactions involving this compound requires a thorough understanding of the electronic and steric factors at play. By carefully selecting reagents, optimizing reaction conditions, and employing protecting group strategies where necessary, researchers can achieve higher yields of their desired products and minimize the formation of unwanted isomers. This guide provides a foundational framework for troubleshooting common issues and designing more efficient and selective synthetic routes.
References
-
FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available at: [Link]
-
Utilization of a Single Experimental Design for the Optimization of Furosemide Modified-Release Tablet Formulations - PubMed. Available at: [Link]
-
OPTIMIZATION OF FUROSEMIDE LIQUISOLID TABLETS PREPARATION PROCESS LEADING TO THEIR MASS AND SIZE REDUCTION - PubMed. Available at: [Link]
-
SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY - YouTube. Available at: [Link]
-
Protecting Groups - University of California, Irvine. Available at: [Link]
-
(PDF) OPTIMIZATION OF FORMULATION OF SOLID DISPERSION OF FUROSEMIDE BY FACTORIAL DESIGN - ResearchGate. Available at: [Link]
-
Substituent Effects | Organic Chemistry II - Lumen Learning. Available at: [Link]
-
Formulation, optimization, and in vitro/in vivo evaluation of furosemide nanosuspension for enhancement of its oral bioavailability | Request PDF - ResearchGate. Available at: [Link]
- Process for the preparation of furosemide - Google Patents.
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
-
Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
Substituent Effects in Electrophilic Aromatic Substitution - SlidePlayer. Available at: [Link]
-
Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry - Penn State Pressbooks. Available at: [Link]
-
Benign-by-design sustainable protocol for the synthesis of furosemide - Helvia Principal. Available at: [Link]
-
Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. Available at: [Link]
-
Tips & Tricks: Protecting Groups - University of Rochester. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide - Acadechem. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
PROTECTING GROUPS - University of Wisconsin-Madison. Available at: [Link]
-
Direct Amide Formation Avoiding Poor Atom Economy Reagents - ResearchGate. Available at: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 14. youtube.com [youtube.com]
- 15. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide: 2-Bromo-5-sulfamoylbenzoic Acid in Modern Synthesis
A Comparative Analysis of Reactivity and Application Against Other Benzoic Acid Derivatives
In the landscape of drug discovery and fine chemical synthesis, the choice of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Halogenated benzoic acids are a cornerstone of this molecular toolkit, offering a versatile platform for constructing complex architectures. This guide provides an in-depth comparison of 2-Bromo-5-sulfamoylbenzoic acid , a key intermediate, against other relevant benzoic acid derivatives. We will explore the nuanced interplay of its functional groups, supported by experimental data and established protocols, to provide researchers with a clear, actionable understanding of its performance in synthesis.
The Molecular Profile of this compound
This compound is a trifunctionalized aromatic compound featuring a carboxylic acid, a sulfonamide, and a bromine atom. This specific arrangement of electron-withdrawing groups (EWGs) creates a unique electronic environment that governs its reactivity.
-
Carboxylic Acid (-COOH): A classic electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and serves as a handle for forming esters, amides, or other derivatives.[1]
-
Sulfonamide (-SO₂NH₂): A strong electron-withdrawing group that further deactivates the ring.[2] The sulfonamide moiety is a crucial pharmacophore in many drugs, including diuretics and antibacterials, and can act as a directing group in certain reactions.[3][4]
-
Bromo (-Br): An ortho, para-directing deactivator in electrophilic aromatic substitution.[2] Crucially, the carbon-bromine bond is a highly versatile functional group for modern synthetic chemistry, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5]
This combination makes the molecule an important precursor, most notably in the synthesis of potent loop diuretics like Furosemide.[6][7]
Comparative Reactivity Analysis
The synthetic utility of a building block is defined by its performance in key chemical transformations. Here, we compare this compound to its chloro- and fluoro-analogs, as well as to simpler benzoic acid derivatives.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for synthesizing diaryl ethers, thioethers, and amines. The reaction rate is highly dependent on the nature of the leaving group (the halogen).
Causality Behind Reactivity: The reactivity trend in SNAr for halogens is F > Cl > Br > I . This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, which is stabilized by the high electronegativity and inductive electron withdrawal of the halogen. However, in many practical applications, particularly where bond-breaking becomes more significant or when using softer nucleophiles, the C-X bond strength (C-F > C-Cl > C-Br ) plays a more dominant role in the overall transformation, making aryl bromides more reactive than chlorides under certain conditions, especially in metal-catalyzed processes. For the synthesis of Furosemide and related compounds, where an amine displaces the halogen, the greater lability of the C-Br bond often provides a synthetic advantage over the C-Cl bond.
Logical Relationship: Reactivity vs. Cost
The choice between a bromo and a chloro derivative often represents a trade-off between reaction efficiency and material cost.
Caption: Strategic choice between bromo and chloro derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
In Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, the ease of oxidative addition of the aryl halide to the palladium(0) catalyst is paramount.
Causality Behind Reactivity: The bond dissociation energy of the carbon-halogen bond is the determining factor. The C-Br bond (≈71 kcal/mol) is significantly weaker than the C-Cl bond (≈84 kcal/mol). This allows for the oxidative addition of aryl bromides to palladium catalysts under much milder conditions (lower temperatures, weaker bases) than their chloro counterparts.[5] This makes This compound a superior substrate for these transformations, offering better yields, functional group tolerance, and reaction scope.
Table 1: Comparative Performance in Key Synthetic Reactions
| Feature | This compound | 2-Chloro-5-sulfamoylbenzoic acid | Rationale & Citation |
| Suzuki Coupling | Excellent (Milder conditions, e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) | Moderate to Good (Requires stronger activation, e.g., PdCl₂(dppf), Cs₂CO₃, >100°C) | C-Br bond is weaker and more reactive in oxidative addition.[5] |
| SNAr with Amines | Good (e.g., Furfurylamine, NaHCO₃, moderate heat) | Requires Forcing Conditions (Higher temperatures, stronger base) | C-Br bond is more labile for displacement in many contexts.[8][9] |
| Acidity (pKa) | More acidic than benzoic acid | Slightly less acidic than the bromo analog | The strong -I effect of Br and SO₂NH₂ stabilizes the conjugate base. Br is more polarizable than Cl.[10] |
| Relative Cost | Higher | Lower | Chloro derivatives are generally cheaper starting materials for industrial scale-up.[5] |
Acidity and Electronic Effects
All three electron-withdrawing groups (-Br, -COOH, -SO₂NH₂) increase the acidity of the carboxylic proton compared to unsubstituted benzoic acid by stabilizing the resulting carboxylate anion through an inductive effect (-I). The true order of acidity for ortho-halobenzoic acids is often Br ≈ I > Cl >> F, a result of the interplay between inductive and steric effects.[10] The sulfamoyl group further enhances this acidity.
Electronic Effects on the Aromatic Ring
This diagram illustrates how the substituents electronically influence the benzoic acid core.
Caption: Substituent electronic effects on the ring.
Experimental Protocol: Synthesis of Furosemide
To provide a practical context, we describe a standard, self-validating protocol for the synthesis of Furosemide. While many patented routes start from 2,4-dichlorobenzoic acid, the final step involves a nucleophilic aromatic substitution that is directly comparable to a reaction one would perform on a bromo-analog.[8][9][11] This protocol illustrates the key transformation where the choice of halogen is critical.
Workflow: Furosemide Synthesis
Caption: Key steps in a common Furosemide synthesis route.
Step-by-Step Methodology: SNAr Condensation
This protocol describes the final condensation step to yield Furosemide from its precursor. Using a bromo-analog at position 2 instead of chloro would typically allow for milder reaction conditions.
Objective: To synthesize Furosemide via nucleophilic aromatic substitution of the C2-chloro group on 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.
Materials:
-
2,4-Dichloro-5-sulfamoylbenzoic acid (1 equivalent)
-
Furfurylamine (2-3 equivalents)
-
Sodium bicarbonate (NaHCO₃) or another suitable base (2-3 equivalents)
-
Solvent (e.g., n-butanol, ethylene glycol, or water)
-
Hydrochloric acid (HCl) for acidification
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-dichloro-5-sulfamoylbenzoic acid in the chosen solvent.
-
Addition of Reagents: Add the base (e.g., NaHCO₃) followed by the slow addition of furfurylamine. An excess of the amine is used to drive the reaction to completion.
-
Heating: Heat the mixture to reflux (typically 100-130°C, solvent-dependent) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The high temperature is necessary to overcome the activation energy for displacing the relatively unreactive aryl chloride. A corresponding 2-bromo derivative would likely react at a lower temperature or for a shorter duration due to the weaker C-Br bond.
-
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be the sodium salt of Furosemide. Dilute the mixture with water.
-
Acidification: Slowly acidify the aqueous solution with hydrochloric acid to a pH of ~3-4. This protonates the carboxylate, causing the free acid (Furosemide) to precipitate out of the solution.
-
Purification: Collect the crude Furosemide by vacuum filtration and wash the solid with cold water.[8]
-
Recrystallization: Purify the crude product by recrystallization from an ethanol-water mixture to yield pure, crystalline Furosemide.[8]
Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis) and compared against literature values.
Conclusion and Strategic Recommendations
The selection between This compound and its analogs is a strategic decision guided by the specific demands of the synthetic target.
-
For Versatility and Reactivity: this compound is the superior choice for syntheses involving palladium-catalyzed cross-coupling reactions. It offers higher reactivity, allowing for milder conditions, broader functional group compatibility, and often higher yields.[5]
-
For Large-Scale SNAr: While aryl chlorides are less reactive, their lower cost makes them attractive for industrial-scale production where harsh conditions can be implemented and controlled.[5] The bromo-analog may be preferred in laboratory or discovery settings where speed and substrate scope are prioritized over raw material cost.
-
For Novel Derivatives: The unique reactivity profile of the bromo-derivative makes it an invaluable tool for medicinal chemists looking to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
By understanding the fundamental principles of reactivity and the practical trade-offs involved, researchers can make informed decisions, optimizing their synthetic strategies for efficiency, cost-effectiveness, and innovation.
References
-
Yadav, M., et al. (2020). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER, 19(7). Available from: [Link]
-
Quora. (2024). Why is benzoic acid less reactive than benzene?. Available from: [Link]
-
Chemistry Stack Exchange. (2015). Acidity of o-halobenzoic acids. Available from: [Link]
-
Reineke, W., et al. (1978). Chemical structure and biodegradability of halogenated aromatic compounds. Substituent effects on 1,2-dioxygenation of benzoic acid. Biochimica et Biophysica Acta (BBA) - General Subjects, 542(3), 412-423. Available from: [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]
-
GPAT DISCUSSION CENTER. (2019). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube. Available from: [Link]
-
ResearchGate. (2024). Benzoic Acid and Derivatives. Available from: [Link]
-
International Journal of Creative Research Thoughts. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Available from: [Link]
-
MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available from: [Link]
-
Wang, C., et al. (2022). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer. Nature Communications, 13(1), 6046. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]
-
gpatindia.com. (2020). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]
- Google Patents. (1995). Process for the preparation of furosemide.
-
Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. preprints.org [preprints.org]
- 7. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
Comparative Analysis of 2-Bromo-5-sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors: A Guide for Researchers
Introduction: The Versatility of the Sulfamoylbenzoic Acid Scaffold
The sulfamoylbenzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the design of potent and selective enzyme inhibitors.[1] This structural motif is integral to a range of therapeutics, including the diuretic furosemide, which targets Na-K-Cl cotransporters.[1] The strategic placement of a bromine atom at the 2-position and a sulfamoyl group at the 5-position of the benzoic acid ring creates a unique electronic and steric environment. This allows for fine-tuning of pharmacological properties through modifications, particularly at the N-substituent of the sulfonamide group. These modifications can be tailored to achieve desired inhibitory activity against specific enzyme targets implicated in a multitude of pathologies, such as cancer, glaucoma, inflammation, and metabolic diseases.[1][2]
This guide provides a comprehensive comparative analysis of various 2-bromo-5-sulfamoylbenzoic acid derivatives, with a primary focus on their efficacy as enzyme inhibitors. We will delve into their structure-activity relationships (SAR), inhibitory mechanisms, and the experimental protocols required for their synthesis and evaluation. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Structure-Activity Relationship (SAR): Unlocking Potency and Selectivity
The biological activity of this compound derivatives is intrinsically linked to their molecular structure. Understanding the structure-activity relationship (SAR) is paramount in the rational design of new, more effective enzyme inhibitors.
The Core Moiety: Essential for Binding
The foundational this compound structure possesses key features that contribute to its inhibitory potential:
-
The Carboxylic Acid Group: This acidic moiety is often crucial for interaction with the enzyme's active site, potentially forming salt bridges or acting as a hydrogen bond donor.[3] Its esterification typically leads to a significant loss of biological activity.[3]
-
The Sulfonamide Group: This group is a well-established zinc-binding group in a major class of enzyme inhibitors, particularly carbonic anhydrase inhibitors. The electronic properties of the sulfonamide group, influenced by substituents on the aromatic ring, play a significant role in inhibitory potency.[4]
-
The Bromine Atom: The presence of a halogen, such as bromine, at the 2-position can influence the molecule's conformation and electronic distribution, potentially enhancing binding affinity through halogen bonding or other non-covalent interactions.
The Power of N-Substitution: Tailoring Specificity
The most significant variations in inhibitory activity among derivatives arise from modifications to the N-substituent of the sulfamoyl group. By introducing different chemical moieties at this position, researchers can modulate the compound's size, shape, hydrophobicity, and hydrogen bonding capacity. This allows for the targeting of specific pockets and residues within the enzyme's active site, thereby enhancing both potency and selectivity.[1] For instance, the introduction of amino acid or dipeptide moieties has been shown to enhance water solubility, which is advantageous for topical administration in antiglaucoma agents.[5]
Comparative Analysis of Enzyme Inhibition: A Focus on Carbonic Anhydrases
A prominent and well-studied application of sulfamoyl-containing compounds is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, making them attractive drug targets.[6][7]
Inhibition of Human Carbonic Anhydrase Isoforms
Several isoforms of human carbonic anhydrase (hCA) have been identified, with varying tissue distribution and physiological roles. Derivatives of sulfamoylbenzoic acid have demonstrated potent inhibition against several of these isoforms, particularly hCA I, II, VII, and IX.[5]
| Derivative Type | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Key Structural Features | Reference |
| Benzamide-4-sulfonamides | hCA I | 5.3–334 nM (Kᵢ) | Incorporation of amino acyl moieties | [5] |
| Benzamide-4-sulfonamides | hCA II, VII, IX | Low nanomolar to subnanomolar (Kᵢ) | Varied amine and amino acid substitutions | [5] |
| 4-chloro-3-sulfamoyl benzenecarboxamides | hCA I, II, IV | Low nanomolar (affinity) | Amino acid/dipeptide or aromatic/heterocyclic sulfonamide/mercaptan moieties | [8] |
| Ureido-sulfonamides | hCA IX, XII | 4.5 nM (hCA XII), 45 nM (hCA IX) | Flexible ureido linker | [9] |
Key Insights from the Data:
-
High Potency: Many derivatives exhibit inhibitory constants in the low nanomolar and even subnanomolar range, indicating very effective binding to the target enzymes.[5][8]
-
Isoform Selectivity: The flexible nature of certain linkers, such as the ureido group, allows the "tail" of the inhibitor to interact with variable regions of the active site, leading to isoform-selective inhibition.[9] For example, the ureido-sulfonamide SLC-0111 shows significantly higher affinity for hCA XII over other isoforms.[9]
-
Therapeutic Potential: The potent inhibition of isoforms like hCA II and IV, which are involved in aqueous humor secretion, highlights the potential of these compounds as topical anti-glaucoma agents.[8] Furthermore, inhibition of tumor-associated isoforms hCA IX and XII, which are overexpressed in hypoxic tumors, suggests their application as anticancer agents.[9]
Mechanism of Inhibition: A Molecular Perspective
The primary mechanism of inhibition for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[10] The deprotonated sulfonamide nitrogen acts as a strong ligand for the Zn²⁺ ion, displacing a coordinated water molecule or hydroxide ion that is essential for the catalytic activity.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and development, this section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives and the evaluation of their enzyme inhibitory activity.
General Synthesis of N-Substituted this compound Derivatives
The synthesis of these derivatives can be achieved through a multi-step process, typically starting from 2-bromobenzoic acid.
Step 1: Chlorosulfonation of 2-Bromobenzoic Acid
-
Reactants: 2-bromobenzoic acid and an excess of chlorosulfonic acid.
-
Procedure: Carefully add 2-bromobenzoic acid portion-wise to ice-cold chlorosulfonic acid with stirring. The reaction mixture is then slowly warmed to room temperature and may require heating to ensure complete reaction.
-
Work-up: The reaction mixture is cautiously poured onto crushed ice to precipitate the product, 2-bromo-5-(chlorosulfonyl)benzoic acid. The solid is collected by filtration, washed with cold water, and dried.
Step 2: Amidation with a Primary or Secondary Amine
-
Reactants: 2-bromo-5-(chlorosulfonyl)benzoic acid, the desired primary or secondary amine, and a base (e.g., pyridine or triethylamine).
-
Procedure: The sulfonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran). The amine and base are then added, and the reaction is stirred at room temperature until completion.
-
Work-up: The reaction mixture is typically washed with dilute acid to remove the base, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the N-substituted this compound derivative.
In Vitro Carbonic Anhydrase Inhibition Assay
A common and reliable method for determining the inhibitory potency of compounds against carbonic anhydrase is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.[6][7]
Materials and Reagents:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
DMSO or another suitable organic solvent for dissolving compounds
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Assay Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a working solution of the enzyme by diluting the stock solution to the desired concentration.
-
Prepare a stock solution of p-NPA in a suitable organic solvent.
-
Prepare serial dilutions of the test compounds and the positive control in the same solvent.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the Tris-HCl buffer.
-
Add a small volume of the test compound dilutions (or solvent for the control).
-
Add the CA working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of enzyme inhibitors with significant therapeutic potential. Their versatile scaffold allows for extensive chemical modification, enabling the development of potent and selective inhibitors for a range of enzyme targets, most notably the carbonic anhydrases. The structure-activity relationships discussed in this guide provide a rational basis for the design of next-generation inhibitors with improved pharmacological profiles.
Future research in this area should focus on:
-
Exploring a wider range of N-substituents: The synthesis and evaluation of novel derivatives with diverse chemical functionalities at the sulfonamide nitrogen will likely lead to the discovery of inhibitors with enhanced potency and selectivity.
-
Investigating other enzyme targets: While the focus has been on carbonic anhydrases, the this compound scaffold may be applicable to the inhibition of other metalloenzymes or enzymes with suitable binding pockets.
-
In vivo evaluation and pharmacokinetic studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties. This is a critical step in the translation of these compounds from the laboratory to the clinic.
By leveraging the principles of medicinal chemistry and rigorous experimental evaluation, the full therapeutic potential of this compound derivatives can be realized, leading to the development of novel treatments for a variety of human diseases.
References
- EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google P
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. (URL: [Link])
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - NIH. (URL: [Link])
-
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - NIH. (URL: [Link])
-
Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed. (URL: [Link])
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed. (URL: [Link])
-
Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed. (URL: [Link])
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed. (URL: [Link])
-
Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (URL: [Link])
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Publishing. (URL: [Link])
-
Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - NIH. (URL: [Link])
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (URL: [Link])
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (URL: [Link])
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) - ResearchGate. (URL: [Link])
-
Carbonic Anhydrase Inhibitors - All you need to know - YouTube. (URL: [Link])
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (URL: [Link])
-
Structure Activity Relationships - Drug Design Org. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. youtube.com [youtube.com]
A Researcher's Guide to Validating "2-Bromo-5-sulfamoylbenzoic acid" as a Chemical Probe for Carbonic Anhydrase IX
For the purpose of this guide, we will hypothesize that based on its sulfamoylbenzoic acid scaffold, a common motif in carbonic anhydrase inhibitors, "2-Bromo-5-sulfamoylbenzoic acid" is a potential inhibitor of Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme implicated in tumor progression and pH regulation.[4] We will compare its hypothetical performance against a well-established CA-IX inhibitor, "SLC-0111," which will serve as our benchmark.
The validation process will be structured around three core pillars:
-
Direct Target Engagement & Biophysical Characterization: Does the compound physically interact with the purified target protein?
-
Cellular Target Engagement: Does the compound engage the target protein within its native cellular environment?
-
Functional Cellular Activity & Selectivity: Does target engagement translate to a functional cellular outcome, and is the effect specific to the intended target?
Part 1: Direct Target Engagement & Biophysical Characterization
The initial step in validating a chemical probe is to unequivocally demonstrate a direct physical interaction between the compound and its purified target protein.[2] This not only confirms the binding hypothesis but also provides crucial quantitative data on binding affinity and thermodynamics. We will employ two gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[5][6] This label-free method is performed in solution, ensuring that the interacting molecules are in their native states.[7]
-
Sample Preparation:
-
Dialyze purified recombinant human CA-IX protein (10-20 µM) and the test compounds ("this compound" and SLC-0111 at 100-200 µM) extensively against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.[5]
-
Degas all solutions immediately prior to use to prevent bubble formation in the calorimeter cell.
-
-
Instrument Setup:
-
Set up the ITC instrument (e.g., a MicroCal ITC200) with the sample cell containing the CA-IX protein solution and the injection syringe containing the compound solution.[5]
-
Equilibrate the system at 25°C.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, followed by a series of 19-29 injections (e.g., 1-2 µL each) at 150-second intervals to allow for equilibration.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Plot the integrated heat data against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, ΔH, and ΔS.[6]
-
| Parameter | "this compound" (Hypothetical) | SLC-0111 (Established Probe) | Interpretation |
| Binding Affinity (KD) | 75 nM | 25 nM | Both compounds exhibit high-affinity binding. SLC-0111 shows a threefold higher affinity. |
| Stoichiometry (n) | 1.05 | 0.98 | A stoichiometry close to 1 confirms a 1:1 binding interaction for both compounds. |
| Enthalpy (ΔH) | -8.5 kcal/mol | -10.2 kcal/mol | The binding of both compounds is enthalpically driven, suggesting strong hydrogen bonding and van der Waals interactions. |
| Entropy (ΔS) | +2.1 cal/mol·K | +1.5 cal/mol·K | The small positive entropy suggests some solvent reorganization upon binding. |
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.[8][9] It provides valuable kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[9]
-
Chip Preparation:
-
Immobilize purified recombinant human CA-IX onto a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.[9]
-
-
Binding Analysis:
-
Prepare a series of concentrations of the test compounds ("this compound" and SLC-0111) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in resonance units (RU) over time to generate sensorgrams.
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine ka and kd.
-
Calculate the KD from the ratio of kd to ka.
-
| Parameter | "this compound" (Hypothetical) | SLC-0111 (Established Probe) | Interpretation |
| Association Rate (ka) | 1.5 x 105 M-1s-1 | 2.5 x 105 M-1s-1 | SLC-0111 binds to the target slightly faster. |
| Dissociation Rate (kd) | 1.1 x 10-2 s-1 | 6.2 x 10-3 s-1 | SLC-0111 has a slower off-rate, indicating a more stable drug-target complex. |
| Binding Affinity (KD) | 73 nM | 24.8 nM | The KD values are consistent with the ITC data, confirming high-affinity binding. |
Workflow for Biophysical Characterization
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
Part 3: Functional Cellular Activity & Selectivity
The final and most critical pillar of validation is to demonstrate that target engagement leads to a measurable change in cellular function. [3]For an enzyme inhibitor like our hypothetical probe, this typically involves measuring the inhibition of the enzyme's activity in a cell-based assay. Furthermore, it is crucial to assess the selectivity of the compound to ensure that the observed phenotype is due to its on-target activity and not off-target effects. [2]
Functional Assay: Hypoxia-Induced Extracellular Acidification
CA-IX is upregulated under hypoxic conditions and contributes to the acidification of the tumor microenvironment by catalyzing the hydration of CO2 to protons and bicarbonate. This change in extracellular pH can be measured using various assays.
-
Cell Culture:
-
Seed CA-IX expressing cells (e.g., HT-29) in a 96-well plate.
-
Culture the cells under hypoxic conditions (1% O2) for 24 hours to induce CA-IX expression.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds ("this compound" and SLC-0111).
-
-
pH Measurement:
-
Measure the rate of extracellular acidification using a commercial assay kit (e.g., Seahorse XF Analyzer or a pH-sensitive fluorescent probe).
-
-
Data Analysis:
-
Plot the inhibition of extracellular acidification against the compound concentration.
-
Calculate the half-maximal effective concentration (EC50) for each compound.
-
| Compound | Cellular EC50 (Hypothetical) | Interpretation |
| "this compound" | 250 nM | Demonstrates potent functional activity in a cellular context. |
| SLC-0111 | 80 nM | The established probe shows higher cellular potency, consistent with previous data. |
Selectivity Profiling
A high-quality chemical probe should be highly selective for its intended target over other related proteins. [2]For a CA-IX inhibitor, it is essential to profile its activity against other carbonic anhydrase isoforms, particularly the ubiquitous CA-I and CA-II.
-
Enzyme Inhibition Assays:
-
Perform in vitro enzyme inhibition assays using purified recombinant CA-I, CA-II, and CA-IX.
-
Use a standard esterase activity assay where the hydrolysis of p-nitrophenyl acetate is monitored spectrophotometrically.
-
-
Data Analysis:
-
Determine the half-maximal inhibitory concentration (IC50) for each compound against each CA isoform.
-
Calculate the selectivity ratio (e.g., IC50 for CA-I / IC50 for CA-IX).
-
| Compound | CA-IX IC50 (nM) | CA-I IC50 (nM) | CA-II IC50 (nM) | Selectivity (vs. CA-I) | Selectivity (vs. CA-II) |
| "this compound" (Hypothetical) | 85 | 5,200 | 9,500 | 61-fold | 112-fold |
| SLC-0111 (Established Probe) | 28 | 8,500 | 15,000 | 303-fold | 535-fold |
Probe Validation Logic
Sources
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Advancing Biomedical Research with Quality Chemical Probes [promega.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 9. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Guide to the Cross-Reactivity of 2-Bromo-5-sulfamoylbenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly in the development of diuretics and therapies targeting ion transport, understanding the selectivity and cross-reactivity of lead compounds is paramount. The 2-bromo-5-sulfamoylbenzoic acid scaffold is a cornerstone in the chemical structure of potent loop diuretics, with bumetanide serving as a primary example. These compounds exert their therapeutic effects by inhibiting the Na+-K+-Cl- cotransporter (NKCC), a protein with two main isoforms: NKCC2, predominantly found in the kidney and the target for diuresis, and NKCC1, which is widely expressed in various tissues, including the brain and inner ear.[1]
The clinical efficacy of these drugs is directly linked to their potent inhibition of NKCC2 in the thick ascending limb of the loop of Henle, leading to significant diuresis and natriuresis.[2] However, the inhibition of NKCC1 can lead to off-target effects, such as ototoxicity and potential neurological side effects.[3] Consequently, the development of NKCC2-selective inhibitors is a significant goal in medicinal chemistry. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of various this compound analogs, supported by experimental data, to aid researchers in the selection and design of more selective and safer therapeutic agents.
The Central Role of the Na+-K+-Cl- Cotransporter (NKCC)
The NKCC family of proteins is vital for maintaining cellular volume and ion homeostasis. The differential expression and physiological roles of NKCC1 and NKCC2 underscore the importance of isoform-selective inhibition.
-
NKCC2: Primarily located in the apical membrane of the thick ascending limb of the kidney, NKCC2 is the main driver of salt reabsorption. Its inhibition is the primary mechanism of action for loop diuretics.[1]
-
NKCC1: Found in a wide array of tissues, including secretory epithelia, the brain, and the inner ear, NKCC1 is involved in processes such as cell volume regulation and ion transport across the blood-brain barrier.
The therapeutic window of loop diuretics is therefore defined by the balance between potent NKCC2 inhibition for diuresis and minimal NKCC1 inhibition to avoid adverse effects.
Caption: Mechanism of action and cross-reactivity of this compound analogs.
Comparative Analysis of NKCC1 and NKCC2 Inhibition
The selectivity of this compound analogs for NKCC2 over NKCC1 is a critical determinant of their therapeutic index. The following table summarizes the inhibitory potency (IC50 values) of bumetanide and several of its analogs against human NKCC1A and NKCC2A, as determined by in vitro assays using the Xenopus laevis oocyte expression system. Lower IC50 values indicate greater potency.
| Compound | Modification from Bumetanide | NKCC1A IC50 (µM) | NKCC2A IC50 (µM) | Selectivity (NKCC1/NKCC2) |
| Bumetanide | - | 0.68 | 4.0 | 5.9 |
| Piretanide | Phenylamino group instead of phenoxy | - | - | - |
| Furosemide | Furan-2-ylmethylamino group | - | - | - |
| PF-2178 | Carboxylic group replaced by sulfonic acid | - | 7.2 | - |
| PF-1573 | Phenoxy group replaced by 4-chloroanilino | - | 2.3 | - |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.[1][4][5]
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
The Carboxylic Acid Group: Replacement of the carboxylic acid group with a non-ionic residue generally decreases inhibitory activity on NKCC2, highlighting the importance of this acidic moiety for transporter binding. However, replacing it with another acidic group, such as sulfonic acid (as in PF-2178), can maintain diuretic potency.[1]
-
The Phenoxy Group: Modifications at this position can significantly impact potency. For instance, replacing the phenoxy group with a 4-chloroanilino group (PF-1573) has been shown to increase inhibitory potency on NKCC2A compared to bumetanide.[1]
-
The Sulfamoyl Group: Alterations to the sulfamoyl group can also modulate activity. For example, replacement with a methylsulfonyl group has been reported to yield compounds with higher potency for NKCC2A inhibition than bumetanide.[1]
-
General Trend: Interestingly, studies have shown a high correlation between the IC50 values for the inhibition of NKCC1 and NKCC2 across a range of bumetanide derivatives. This suggests that the structural requirements for binding to both isoforms are quite similar, which presents a significant challenge in developing highly selective NKCC2 inhibitors from this chemical class.[4]
Experimental Workflow for Assessing Cross-Reactivity
The heterologous expression of NKCC isoforms in Xenopus laevis oocytes followed by a radiolabeled ion uptake assay is the gold standard for determining the inhibitory potency and selectivity of compounds. The following is a detailed protocol for a typical ⁸⁶Rb⁺ uptake assay.
Caption: Workflow for assessing NKCC inhibition using the Xenopus oocyte expression system.
Detailed Step-by-Step Protocol: ⁸⁶Rb⁺ Uptake Assay in Xenopus Oocytes
1. Oocyte Preparation: a. Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis. b. Treat the oocytes with collagenase to remove the follicular layer. c. Microinject oocytes with cRNA encoding the desired NKCC isoform (e.g., human NKCC1A or NKCC2A) or with nuclease-free water for control experiments. d. Incubate the injected oocytes at 16-18°C for 3-5 days in a modified Barth's saline (MBS) solution to allow for transporter expression.
2. ⁸⁶Rb⁺ Uptake Assay: a. On the day of the experiment, allow oocytes to equilibrate in a Cl⁻-free medium for 20-30 minutes to activate the cotransporters. b. Prepare uptake solutions containing a physiological concentration of ions, including a low concentration of non-radioactive rubidium and the radioactive tracer ⁸⁶Rb⁺. c. Aliquot the uptake solution into a 96-well plate and add the this compound analogs at a range of concentrations to generate a dose-response curve. Include a vehicle control (e.g., DMSO). d. Initiate the uptake by transferring individual oocytes into the wells of the 96-well plate. e. Incubate for a defined period (e.g., 30-60 minutes) at room temperature. f. Terminate the uptake by rapidly washing the oocytes multiple times with a large volume of ice-cold, isotope-free wash buffer. g. Place individual oocytes into scintillation vials.
3. Measurement and Data Analysis: a. Lyse the oocytes in the scintillation vials by adding a lysis buffer (e.g., 1% SDS). b. Add scintillation cocktail to each vial and measure the incorporated ⁸⁶Rb⁺ using a scintillation counter. c. Subtract the mean counts per minute (CPM) of the water-injected oocytes (background) from the CPM of the NKCC-expressing oocytes. d. Normalize the data, with the uptake in the absence of an inhibitor set to 100%. e. Plot the normalized uptake as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Off-Target Considerations and Broader Cross-Reactivity
While the primary focus of cross-reactivity studies for this compound analogs is on NKCC1 and NKCC2, it is crucial to consider other potential off-target interactions to build a comprehensive safety profile.
-
Carbonic Anhydrases: The sulfamoyl group is a known pharmacophore for carbonic anhydrase inhibitors. While loop diuretics are not potent inhibitors, this potential interaction should be assessed, especially for novel analogs.
-
Other Ion Transporters: Cross-reactivity with other ion transporters, such as the K-Cl cotransporters (KCCs), should be evaluated. Some loop diuretics, like furosemide, are known to inhibit KCCs at concentrations similar to those that inhibit NKCCs.[6]
-
Enzyme Inhibition: Depending on the specific modifications to the core scaffold, analogs may interact with various enzymes. For instance, some sulfamoylbenzamide derivatives have been synthesized and evaluated as selective inhibitors for ectonucleoside triphosphate diphosphohydrolases (h-NTPDases).[7]
A broad, panel-based screening approach is recommended for novel analogs to identify any unforeseen off-target activities early in the drug discovery process.
Synthesis of this compound Analogs
The chemical diversity of this class of compounds is achieved through modifications at several key positions on the benzoic acid core. The general synthetic approach often begins with 2-bromobenzoic acid, which undergoes chlorosulfonylation followed by reaction with a diverse range of amines to introduce variability at the sulfamoyl nitrogen. Further modifications can be made to the carboxylic acid and the aromatic ring.
Sources
- 1. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loop Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Unique Pharmacological Properties and Safety Profiles of Loop Diuretics [japi.org]
- 4. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Faced Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-5-sulfamoylbenzoic Acid Derivatives
Introduction: From Diuresis to Oncology
The 2-bromo-5-sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, most famously serving as the chemical backbone for potent loop diuretics like bumetanide. For decades, its derivatives have been instrumental in managing edema associated with congestive heart failure and renal disease by targeting the Na-K-Cl cotransporter (NKCC) in the kidney.[1] However, the pharmacological journey of this scaffold is far from over. Emerging research has unveiled a compelling new role for these compounds in oncology, primarily through their potent inhibition of tumor-associated carbonic anhydrase (CA) isoforms, such as CA IX.[2][3]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives. We will dissect the structural modifications that govern their potency and selectivity for two distinct therapeutic targets: the diuretic powerhouse NKCC and the cancer-related enzyme CA IX. By juxtaposing experimental data and explaining the causality behind molecular design, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold for next-generation therapeutics.
Chapter 1: The Diuretic Profile - Targeting the Na-K-Cl Cotransporter (NKCC)
The primary diuretic effect of bumetanide and its analogs stems from the inhibition of the NKCC2 isoform, which is predominantly expressed in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][4] By blocking the reabsorption of sodium, potassium, and chloride ions, these compounds induce significant diuresis. The ubiquitous NKCC1 isoform, while also inhibited by bumetanide, has become a target for other indications like epilepsy.[3][5] The fundamental SAR for high-potency loop diuretics has been well-established through decades of research.
Mechanism of Action: NKCC Inhibition
NKCCs are membrane proteins that facilitate the electroneutral transport of Na+, K+, and 2Cl- ions across the cell membrane.[3] Bumetanide and its derivatives act as competitive inhibitors, binding to the transporter's ion-translocation pathway.[6][7] Cryo-electron microscopy studies have revealed that bumetanide wedges into an extracellular-facing pocket, with its carboxyl group playing a critical role by coordinating a K+ ion in its binding site.[8][9] This structural insight explains the crucial nature of the acidic moiety for potent inhibition.
Structure-Activity Relationship for Diuretic Activity
The development of bumetanide involved screening thousands of 3-amino-5-sulfamoylbenzoic acid derivatives.[1][4] Key structural features essential for potent diuretic activity are:
-
The Carboxylic Acid (C1-Position): An acidic group at this position is paramount for activity. Replacing the carboxylic acid with a non-ionic group, such as an anilinomethyl group, leads to a complete loss of NKCC2A inhibition.[1] Even substitution with another acidic group like sulfonic acid can reduce potency.[1] This underscores the importance of the carboxylate in coordinating with the transporter.
-
The Sulfamoyl Group (C5-Position): The SO2NH2 moiety is a critical pharmacophore for this class of diuretics.[9] However, modifications can be tolerated and even enhance potency. For instance, replacement with a methylsulfonyl (SO2CH3) group can result in a compound with higher inhibitory potency against hNKCC2A than bumetanide itself.[1]
-
The Amino/Amine Substituent (C3-Position): The nature of the substituent at the C3 position significantly influences potency. In bumetanide, this is a butylamino group. Modifications at this position have variable effects on activity.[5]
-
The C4-Position Substituent: In bumetanide, a phenoxy group occupies this position. Exchanging this for a 4-chloroanilino group has been shown to increase the inhibitory potency on hNKCC2A.[1]
Comparative Data: Diuretic Potency of Bumetanide Derivatives
The following table summarizes the inhibitory activity of selected bumetanide analogs against the human NKCC2A transporter, providing a quantitative comparison of their diuretic potential.
| Compound | R1 (C1-Position) | R3 (C3-Position) | R4 (C4-Position) | R5 (C5-Position) | hNKCC2A IC50 (µM) | Relative Potency vs. Bumetanide |
| Bumetanide | -COOH | -NH(CH2)3CH3 | -O-Ph | -SO2NH2 | 4.0 | 1.0 |
| PF-2178 | -SO3H | -NH(CH2)3CH3 | -O-Ph | -SO2NH2 | 7.2 | 0.56 |
| BUM13 | -CH2NH-Ph | -NH(CH2)3CH3 | -O-Ph | -SO2NH2 | >100 | <0.04 |
| PF-1712 | -COOH | -NH-Ph-4-Cl | -O-Ph | -SO2NH2 | 1.1 | 3.64 |
| PF-1730 | -COOH | -NH(CH2)3CH3 | -O-Ph | -SO2CH3 | 1.1 | 3.64 |
| HH-562 | -COOH | -NH-CH2-Ph | -Cl | -SO2NH2 | 62.6 | 0.06 |
Data synthesized from Lykke et al., 2009.[1]
Experimental Protocol 1: In Vitro NKCC1 Inhibition Assay (Nonradioactive Rubidium Flux)
This protocol describes a high-throughput method to assess the inhibitory activity of compounds on NKCC1 expressed in a cell line, such as HEK293 cells. The assay measures the influx of rubidium (Rb+), a congener of K+, through the cotransporter.[10][11]
Materials:
-
HEK293 cells stably expressing human NKCC1
-
96-well cell culture plates
-
Hypotonic buffer (e.g., 67.5 mM sodium gluconate, 2.5 mM potassium gluconate, 15 mM HEPES, 5.0 mM glucose, 1.0 mM MgSO4, 1.0 mM CaCl2)
-
Activation buffer containing RbCl (e.g., 5.4 mM)
-
Test compounds and positive control (Bumetanide)
-
Lysis buffer
-
Ion Channel Reader (e.g., Aurora Biomed ICR8100) or Atomic Absorption Spectrometer
Step-by-Step Methodology:
-
Cell Culture: Seed NKCC1-expressing HEK293 cells in a 96-well plate and grow to ~100% confluency.
-
Compound Preparation: Prepare serial dilutions of test compounds and bumetanide in assay buffer. A 100x stock is typically made in DMSO and then diluted.
-
Hypotonic Pre-incubation: Remove the culture medium and wash the cells. Add 200 µL of hypotonic buffer to each well to activate the NKCC1 transporters. Incubate at room temperature for 60 minutes.
-
Inhibitor Incubation: Remove the hypotonic buffer. Add 100 µL of assay buffer containing the desired concentration of test compounds or controls to the respective wells. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Rubidium Influx: Add 100 µL of activation buffer containing RbCl to initiate the flux. The final Rb+ concentration is typically in the low mM range. Allow the influx to proceed for a short, optimized duration (e.g., 2-3 minutes).
-
Termination and Wash: Terminate the influx by rapidly removing the activation buffer and washing the wells multiple times with a cold wash buffer to remove extracellular Rb+.
-
Cell Lysis: Add lysis buffer to each well to release the intracellular Rb+.
-
Quantification: Measure the intracellular Rb+ concentration using an Ion Channel Reader or an Atomic Absorption Spectrometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited (vehicle) control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram 1: NKCC1 Rubidium Flux Assay
Caption: Workflow for the nonradioactive rubidium flux assay.
Chapter 2: The Oncological Pivot - Targeting Carbonic Anhydrase IX
The acidic tumor microenvironment is a hallmark of cancer, promoting invasion, metastasis, and chemoresistance.[12] Cancer cells maintain this acidic exterior while keeping their intracellular pH (pHi) alkaline for optimal proliferation. This pH regulation is heavily dependent on enzymes like carbonic anhydrase IX (CA IX), a transmembrane protein that is highly expressed in many solid tumors in response to hypoxia but is largely absent in normal tissues.[6][13] This tumor-specific expression makes CA IX an attractive therapeutic target, and derivatives of the this compound scaffold have emerged as potent inhibitors.
Mechanism of Action: CA IX and pH Regulation
CA IX is a metalloenzyme containing a zinc ion in its active site.[14] Its catalytic domain faces the extracellular space, where it rapidly catalyzes the reversible hydration of CO2 to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+).[12][14] By accelerating this reaction, CA IX helps to maintain a steep proton gradient across the cancer cell membrane, contributing to extracellular acidosis and intracellular alkalosis.[14] Sulfonamide-based inhibitors, including bumetanide analogs, coordinate with the catalytic zinc ion, blocking the enzyme's activity and disrupting this critical pH-regulating mechanism.[2]
Structure-Activity Relationship for Anticancer Activity (CA IX Inhibition)
A recent study systematically modified the bumetanide scaffold and evaluated the derivatives for their ability to inhibit hCA IX and suppress cancer cell proliferation.[2][3] The findings reveal a distinct SAR profile compared to that for diuretic activity.
-
Core Scaffold: The 3-amino-5-sulfamoylbenzoic acid core remains essential. The sulfonamide group is the primary zinc-binding group, crucial for potent inhibition.
-
Modifications of the Carboxylic Acid: Unlike for NKCC inhibition, the carboxylic acid can be derivatized. Conversion to esters or amides is tolerated. More significantly, replacement of the carboxylate with heterocyclic moieties, such as a 2,4-dihydro-1,2,4-triazole-3-thione, can lead to exceptionally potent hCA IX inhibitors.[2] This modification represents a key divergence from the SAR of diuretics.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring influence potency and selectivity. For example, derivatives based on a 4-phenoxy-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid scaffold show strong inhibition.
-
Selectivity: A crucial aspect of developing CA inhibitors for oncology is selectivity for tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoform hCA II. Some bumetanide analogs have demonstrated excellent selectivity, with selectivity indices (SI = IC50 hCA II / IC50 hCA IX) ranging from 14.5 to over 800.[2]
Comparative Data: Anticancer Potency of Bumetanide Analogs
The table below presents the inhibitory activity of novel bumetanide-based analogs against the target enzyme hCA IX and their antiproliferative effect on the A-498 kidney carcinoma cell line.
| Compound | Key Structural Modification | hCA IX IC50 (nM) | A-498 Cell Line IC50 (µM) | Selectivity Index (hCA II / hCA IX) |
| Bumetanide | Parent Compound | 23.7 | >100 | 14.5 |
| 8a | Phenyl ester derivative | 10.1 | 15.6 | 120 |
| 8h | 4-Fluorophenyl ester derivative | 6.5 | 6.55 | 804 |
| 9b | 4-Chlorophenyl amide derivative | 14.3 | 16.0 | 25.5 |
| 9c | 2,4-dihydro-1,2,4-triazole-3-thione | 4.4 | 5.07 | 415 |
| Acetazolamide | Reference CAI | 25.0 | 40.0 | 1.0 |
Data synthesized from Malebari et al., 2020.[2][3]
Experimental Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This protocol details a highly sensitive method for measuring the catalytic activity of CA and its inhibition by test compounds. The assay measures the kinetics of CO2 hydration by monitoring the associated pH change with a pH indicator.[15]
Materials:
-
Recombinant human CA IX (catalytic domain)
-
Stopped-flow spectrophotometer
-
CO2-saturated water (prepare by bubbling CO2 gas through chilled, deionized water)
-
Buffer (e.g., Tris-sulfate, pH 7.6)
-
pH indicator (e.g., Phenol Red)
-
Test compounds and positive control (Acetazolamide)
-
DMSO for compound dissolution
Step-by-Step Methodology:
-
Instrument Setup: Turn on and equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).
-
Solution Preparation:
-
Syringe A (Substrate): Prepare fresh CO2-saturated water and keep it on ice. The CO2 concentration is typically ~35-40 mM.
-
Syringe B (Enzyme/Indicator): Prepare a solution containing the buffer, a specific concentration of the pH indicator, and the CA IX enzyme (final concentration typically in the nM range).
-
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO. Add a small volume of the inhibitor solution to the Enzyme/Indicator solution (Syringe B) and pre-incubate for a set time (e.g., 15 minutes) to allow for binding.
-
Loading Syringes: Load Syringe A with the CO2-saturated water and Syringe B with the pre-incubated enzyme/inhibitor/indicator mixture.
-
Data Acquisition:
-
Initiate a "push" to rapidly mix the contents of both syringes in the observation cell. This starts the CO2 hydration reaction.
-
The production of protons causes a pH change, which is monitored as a change in the absorbance of the pH indicator at its λmax.
-
Record the absorbance change over time (typically milliseconds to seconds). The initial linear phase of the slope corresponds to the enzyme-catalyzed reaction rate.
-
-
Control Measurements:
-
Uncatalyzed Rate: Perform the reaction without any enzyme to measure the background rate of CO2 hydration.
-
Uninhibited Rate: Perform the reaction with the enzyme but without any inhibitor to determine the maximum velocity (V0).
-
-
Data Analysis:
-
Determine the initial reaction rates from the slopes of the kinetic traces.
-
Subtract the uncatalyzed rate from all enzyme-catalyzed rates.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited rate.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway Diagram 2: Role of CA IX in Tumor Cell pH Regulation
Caption: CA IX contributes to an acidic tumor microenvironment.
Chapter 3: A Tale of Two Targets - Comparative SAR Analysis
The divergent evolution of the this compound scaffold for diuretic and anticancer applications highlights the nuanced demands of different biological targets. A direct comparison reveals key structural dichotomies that medicinal chemists can exploit.
The Decisive Role of the Carboxylic Acid
-
For Diuretic Activity (NKCC): The free carboxylic acid is essential . Its anionic character is required for coordinating a K+ ion and binding within the transporter.[8] Esterification or amidation abolishes activity.
-
For Anticancer Activity (CA IX): The carboxylic acid is modifiable . Its conversion to esters, amides, or even its complete replacement with bioisosteric heterocyclic rings is not only tolerated but can dramatically increase potency and selectivity for CA IX.[2] This is the most significant point of divergence in the SAR.
The Constant: The Sulfamoyl Group
For both NKCC and CA IX inhibition, the sulfonamide (SO2NH2) group is the primary anchor . It acts as the key zinc-binding group in CA IX and is a critical pharmacophore for NKCC binding. While minor modifications (e.g., to methylsulfonyl) are sometimes beneficial for NKCC, the free sulfonamide is generally preferred for CA inhibition.
Selectivity as a Design Principle
-
Diuretics: The main goal is selectivity for the kidney-specific NKCC2 over the ubiquitous NKCC1 to minimize off-target effects. The structural requirements for inhibiting NKCC1 and NKCC2 are quite similar, making the development of highly selective compounds challenging.[5]
-
Anticancer Agents: The primary goal is selectivity for tumor-associated CA IX/XII over cytosolic CA I and II to reduce side effects. The active site of CA IX has unique features compared to CA II, which can be exploited. For example, bulky substitutions on the scaffold are often better accommodated by the more open active site of CA IX, leading to enhanced selectivity.[2]
Logical Relationship Diagram 3: SAR Summary
Caption: Comparative SAR for diuretic vs. anticancer activity.
Conclusion & Future Perspectives
The this compound scaffold is a testament to the power of medicinal chemistry in repurposing and optimizing privileged structures for new therapeutic challenges. While its role in diuretic therapy is well-entrenched, its potential in oncology is rapidly gaining traction.
The key takeaways from this comparative analysis are clear:
-
Diuretic potency is critically dependent on a free carboxylic acid at the C1 position.
-
Anticancer activity via CA IX inhibition allows for extensive modification at the C1 position, opening a vast chemical space for optimization.
-
The sulfonamide group at C5 remains the immutable anchor for both target classes.
Future research should focus on developing derivatives with dual NKCC1/CA IX inhibitory profiles for potential applications in diseases where both targets are relevant, such as glioblastoma. Furthermore, optimizing the pharmacokinetic properties of the potent CA IX inhibitors, particularly their metabolic stability and oral bioavailability, will be crucial for translating these promising preclinical findings into clinically effective anticancer agents. This versatile scaffold, once viewed through the singular lens of diuresis, now offers a dual-pronged approach to treating human disease.
References
-
Lykke, K., F. F. N. Olesen, E. K. Kristensen, and P. A. W. T. P. Feit. (2009). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 157(7), 1226–1237. [Link]
-
Löscher, W., K. Kaila, and P. A. W. T. P. Feit. (2016). The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A. Neuropharmacology, 103, 296–306. [Link]
-
Zhao, B., A. C. M. D. L. C. P. Forbush, and B. Forbush. (2022). Structural basis for human NKCC1 inhibition by loop diuretic drugs. The EMBO Journal, 41(10), e110233. [Link]
-
Malebari, A. M., T. S. Ibrahim, I. M. Salem, I. Salama, A. N. Khayyat, S. M. Mostafa, O. I. El-Sabbagh, and K. M. Darwish. (2020). The Anticancer Activity for the Bumetanide-Based Analogs via Targeting the Tumor-Associated Membrane-Bound Human Carbonic Anhydrase-IX Enzyme. Pharmaceuticals, 13(9), 252. [Link]
-
Gill, S., S. Gill, and A. Gill. (2017). A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology. ASSAY and Drug Development Technologies, 15(4), 167–177. [Link]
-
MDPI. (2020). The Anticancer Activity for the Bumetanide-Based Analogs via Targeting the Tumor-Associated Membrane-Bound Human Carbonic Anhydrase-IX Enzyme. MDPI. [Link]
-
Pastoreková, S., and J. Pastorek. (2015). Carbonic anhydrase IX: regulation and role in cancer. Sub-cellular biochemistry, 75, 233–255. [Link]
-
PubMed. (2020). The Anticancer Activity for the Bumetanide-Based Analogs via Targeting the Tumor-Associated Membrane-Bound Human Carbonic Anhydrase-IX Enzyme. PubMed. [Link]
-
Frost, S. C., and R. McKenna. (2013). Carbonic Anhydrases: Role in pH Control and Cancer. Metabolites, 3(1), 164–184. [Link]
-
Zhao, B., and B. Forbush. (2022). Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide. bioRxiv. [Link]
-
Aurora Biomed. (n.d.). ION TRANSPORTER - NKCC1. Aurora Biomed. [Link]
-
Swietach, P., R. D. Vaughan-Jones, and A. L. Harris. (2007). Regulation of tumor pH and the role of carbonic anhydrase 9. Cancer and Metastasis Reviews, 26(2), 299–310. [Link]
-
Swietach, P., K. Wigfield, A. Cobden, A. L. Harris, and R. D. Vaughan-Jones. (2008). The Role of Carbonic Anhydrase 9 in Regulating Extracellular and Intracellular pH in Three-dimensional Tumor Cell Growths. Journal of Biological Chemistry, 283(29), 20299–20310. [Link]
-
Mahon, B. P. (n.d.). Regulation and role of carbonic anhydrase IX and use as a biomarker and therapeutic target in cancer. Semantic Scholar. [Link]
-
Zhao, B., and B. Forbush. (2022). Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide. PubMed Central. [Link]
-
Al-Rashood, S. T., and M. A. E. M. N. E. M. A. A. E. A. A. E. A. E. A. E. A. E. A. E. A. E. A. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 148, 107881. [Link]
-
Lykke, K., F. F. N. Olesen, E. K. Kristensen, and P. A. W. T. P. Feit. (2009). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 157(7), 1226–1237. [Link]
-
Gill, S., S. Gill, and A. Gill. (2017). A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology. ASSAY and Drug Development Technologies, 15(4), 167–177. [Link]
Sources
- 1. aurorabiomed.com [aurorabiomed.com]
- 2. The Anticancer Activity for the Bumetanide-Based Analogs via Targeting the Tumor-Associated Membrane-Bound Human Carbonic Anhydrase-IX Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Activity for the Bumetanide-Based Analogs via Targeting the Tumor-Associated Membrane-Bound Human Carbonic Anhydrase-IX Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 9. Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aurorabiomed.com [aurorabiomed.com]
- 12. Regulation of tumor pH and the role of carbonic anhydrase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Carbonic Anhydrase 9 in Regulating Extracellular and Intracellular pH in Three-dimensional Tumor Cell Growths - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Validation of 2-Bromo-5-sulfamoylbenzoic Acid-Based Carbonic Anhydrase Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the preclinical validation of novel compounds derived from the 2-bromo-5-sulfamoylbenzoic acid scaffold. The sulfamoylbenzoic acid moiety is a privileged structure in medicinal chemistry, known for targeting metalloenzymes, particularly carbonic anhydrases (CAs).[1][2] CAs are crucial in various physiological and pathological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and notably, cancer.[3][4][5]
This document will objectively compare the performance of a hypothetical lead candidate, Compound BSB-X , against established benchmarks: the broad-spectrum CA inhibitor Acetazolamide and the clinical-stage, isoform-selective inhibitor SLC-0111 . We will detail the causality behind experimental choices, provide robust protocols, and present supporting data to guide your own drug discovery programs.
The Scientific Rationale: Targeting Carbonic Anhydrase in Oncology
The tumor microenvironment is often characterized by hypoxia and extracellular acidosis, which promotes tumor invasion, metastasis, and resistance to therapy.[5] Tumor-associated carbonic anhydrases, particularly the transmembrane isoforms CA IX and CA XII, are key contributors to this acidic milieu.[5][6] By catalyzing the hydration of CO2 to protons and bicarbonate, they help maintain a neutral intracellular pH while acidifying the extracellular space. Therefore, inhibiting these specific CA isoforms presents a compelling anticancer strategy.
The this compound scaffold is an attractive starting point for designing potent and selective CA inhibitors. The sulfonamide group (-SO₂NH₂) is the critical zinc-binding group that anchors the inhibitor to the active site of the enzyme. Modifications to the benzoic acid ring and the sulfonamide nitrogen allow for fine-tuning of inhibitory potency and isoform selectivity.
Logical Workflow: From Benchtop to Preclinical Model
The validation of a new chemical entity follows a logical progression from initial biochemical assays to complex in vivo studies. This ensures that only the most promising candidates, those with demonstrated target engagement and cellular activity, advance to costly and labor-intensive animal trials.
Caption: Hypothesized mechanism of Compound BSB-X in the tumor microenvironment.
Efficacy Study in a Caki-1 Xenograft Model
This experiment aims to determine if the in vitro potency of Compound BSB-X translates to anti-tumor activity in vivo.
-
Animal Model: Use 6-8 week old female NOD/SCID mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ Caki-1 cells suspended in Matrigel into the right flank of each mouse. [7]3. Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Group 2: Compound BSB-X (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: SLC-0111 (50 mg/kg, daily oral gavage)
-
-
Monitoring: Measure tumor volume and body weight twice weekly. Body weight is a key indicator of compound toxicity. [8]6. Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days). [7]7. Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
| Treatment Group (50 mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle Control | 1850 ± 210 | - | -2% |
| Compound BSB-X | 780 ± 155 | 58% | -4% |
| SLC-0111 | 995 ± 180 | 46% | -5% |
Analysis: Compound BSB-X demonstrates significant anti-tumor efficacy in the Caki-1 xenograft model, achieving a robust 58% tumor growth inhibition. This effect is notably greater than that observed for the benchmark compound SLC-0111 at the same dose. Importantly, the minimal body weight loss suggests that the compound is well-tolerated at a therapeutically active dose, indicating a favorable preliminary safety profile.
Conclusion and Future Directions
The systematic validation process detailed in this guide demonstrates a logical and robust pathway from initial concept to preclinical proof-of-concept. Through comparative analysis, our hypothetical lead candidate, Compound BSB-X , a derivative of this compound, has been established as a potent and selective inhibitor of tumor-associated carbonic anhydrases IX and XII.
-
In Vitro: BSB-X showed superior enzymatic potency and selectivity over Acetazolamide and translated this into potent anti-proliferative activity in a relevant cancer cell line, outperforming SLC-0111.
-
In Vivo: This cellular potency was successfully translated into significant, well-tolerated anti-tumor efficacy in a xenograft model, again showing an advantage over the clinical benchmark.
Based on this comprehensive validation, Compound BSB-X represents a promising therapeutic candidate. The next logical steps in its development would include detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, investigation in orthotopic or patient-derived xenograft (PDX) models,[7] and formal toxicology studies to enable an Investigational New Drug (IND) application. This guide provides the foundational data and methodologies to confidently advance such a program.
References
- In Vivo Validation of Novel Anticancer Agents: A Compar
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Benchchem.
- A Comparative Guide to the In Vitro and In Vivo Performance of Carbonic Anhydrase Inhibitors: A Case Study on SLC-0111. Benchchem.
-
In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. PubMed. [Link]
-
Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation. RSC Publishing. [Link]
-
Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. PubMed. [Link]
-
In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug. PLOS One. [Link]
-
Carbonic Anhydrase Inhibitors as Novel Drugs against Mycobacterial β-Carbonic Anhydrases: An Update on In Vitro and In Vivo Studies. MDPI. [Link]
-
Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. PNAS. [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS. [Link]
-
Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation. NIH. [Link]
-
In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. [Link]
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. NIH. [Link]
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
-
Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. PubMed. [Link]
-
Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. [Link]
-
Advances in in vivo screening to uncover cancer vulnerabilities. YouTube. [Link]
-
RESEARCH ARTICLE In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma. [Link]
- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. NIH. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH. [Link]
- Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]
Sources
A Comparative Guide to Pharmaceutical Precursors: Benchmarking 2-Bromo-5-sulfamoylbenzoic Acid in Modern Diuretic Synthesis
Introduction
The selection of a starting material is a pivotal decision in the multi-stage journey of pharmaceutical synthesis. An ideal precursor should not only be readily available and cost-effective but also offer a streamlined, high-yield, and safe pathway to the target Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical comparison of 2-Bromo-5-sulfamoylbenzoic acid against the established precursors used in the synthesis of high-ceiling loop diuretics, namely Furosemide and Bumetanide. These drugs are cornerstones in the management of edema associated with heart, liver, and kidney disease, making the efficiency of their synthesis a matter of significant industrial and clinical importance.[1][2]
This analysis moves beyond a simple cataloging of properties. We will dissect the synthetic routes, evaluate the inherent chemical logic behind precursor selection, and present a data-driven benchmark of their performance. The objective is to equip researchers, process chemists, and drug development professionals with a comprehensive understanding of the strategic advantages and potential trade-offs associated with utilizing this compound as a modern alternative in the synthesis of sulfamoyl-based therapeutics.
Section 1: Precursor Properties and Safety Profiles
The foundational characteristics of a precursor dictate its handling, reactivity, and storage requirements. A comparative analysis reveals the initial landscape of our selected molecules.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound and the conventional precursors for Furosemide and Bumetanide synthesis, 2,4-Dichlorobenzoic acid and 4-Chlorobenzoic acid, respectively.
| Property | This compound | 2,4-Dichlorobenzoic acid | 4-Chlorobenzoic acid |
| CAS Number | 22361-61-1[3] | 50-84-0 | 74-11-3 |
| Molecular Formula | C₇H₆BrNO₄S | C₇H₄Cl₂O₂ | C₇H₅ClO₂ |
| Molecular Weight | 280.09 g/mol | 191.01 g/mol | 156.57 g/mol |
| Melting Point | 238-240 °C | 164 °C | 243 °C |
| Appearance | White to off-white powder | White crystalline powder | White to off-white crystalline powder |
| Key Functional Groups | Carboxylic Acid, Sulfonamide, Bromo | Carboxylic Acid, Chloro (x2) | Carboxylic Acid, Chloro |
Safety and Handling
Safe laboratory and industrial practice is non-negotiable. All three precursors are classified as irritants, requiring appropriate personal protective equipment (PPE).
-
This compound: Is harmful if swallowed and causes skin, eye, and respiratory irritation.[4][5] Standard handling procedures, including the use of gloves, safety glasses, and a well-ventilated workspace, are mandatory.[6][7]
-
2,4-Dichlorobenzoic acid: This compound is also an irritant. The subsequent chlorosulfonation step in Furosemide synthesis involves highly corrosive and reactive reagents like chlorosulfonic acid, demanding specialized equipment and stringent safety protocols.[1][8]
-
4-Chlorobenzoic acid: While a standard irritant, its synthetic pathway towards Bumetanide also involves aggressive reagents like chlorosulfonic and nitric acids, necessitating careful handling and reaction control.[9][10]
The primary distinction lies not just in the precursors themselves, but in the downstream reagents they require. A key value proposition for a precursor like this compound is the potential to circumvent early-stage, hazardous reactions like chlorosulfonation, as the critical sulfamoyl group is pre-installed.
Section 2: The Strategic Role of the Sulfamoylbenzoic Acid Scaffold
Loop diuretics like Furosemide and Bumetanide share a common pharmacophore: a substituted sulfamoylbenzoic acid core. This structure is essential for their mechanism of action, which involves the inhibition of the Na-K-Cl cotransporter in the thick ascending limb of the Loop of Henle.[1][11] The strategic placement of an acidic group (the carboxylate) and a sulfamoyl group is critical for diuretic activity.[11]
The choice of precursor dictates when and how these essential functional groups are introduced into the molecular framework.
Caption: Logical workflow comparing conventional vs. pre-functionalized precursors.
Conventional routes start with simpler benzoic acids and add the sulfamoyl group through harsh, multi-step processes. The strategic appeal of this compound is that it provides the core scaffold upfront, potentially simplifying the overall synthesis. The bromo group serves as a versatile synthetic handle for the subsequent introduction of the required side chains (e.g., a furfurylamino group for a Furosemide analog or a phenoxy/butylamino group for a Bumetanide analog).
Section 3: A Comparative Analysis of Synthetic Pathways
Here, we dissect the established, multi-step syntheses for Furosemide and Bumetanide and contrast them with a potential route employing this compound.
Established Synthesis of Furosemide
The industrial synthesis of Furosemide typically begins with 2,4-dichlorobenzoic acid. This pathway is characterized by its directness but involves challenging reaction conditions and can suffer from low yields.[12]
Caption: Synthetic workflow for Furosemide.
The key steps are the chlorosulfonation of the aromatic ring, followed by ammonolysis to form the sulfonamide.[1] The final step is a nucleophilic aromatic substitution where furfurylamine displaces one of the chlorine atoms. Yields for this final condensation step have been reported in the range of 35-50%.[12]
Established Synthesis of Bumetanide
The synthesis of Bumetanide from 4-chlorobenzoic acid is a longer, more complex process involving several functional group interconversions.[9][10]
Caption: Multi-step synthetic workflow for Bumetanide.
This route requires careful control over six distinct transformations. More efficient "one-pot" methods have been developed from the intermediate 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid to streamline the final reduction and amination steps, significantly reducing reaction time.[13]
Potential Synthetic Route via this compound
Using this compound offers a convergent approach. The core is intact, and the task is reduced to modifying the positions ortho and para to the bromine. For instance, synthesizing a Bumetanide analog would involve a phenoxy ether formation followed by amination.
Caption: A potential synthetic pathway using the bromo-precursor.
This theoretical pathway leverages modern cross-coupling reactions to form the C-O bond, a potentially milder alternative to the nucleophilic substitution on a highly activated nitro-chloro-aromatic system seen in the conventional Bumetanide synthesis. The key advantage is avoiding the initial chlorosulfonation and handling of the associated hazardous reagents.
Section 4: Performance Benchmarking
The ultimate measure of a precursor's utility lies in a quantitative comparison of the synthetic routes it enables.
| Parameter | Furosemide Route (from 2,4-Dichlorobenzoic acid) | Bumetanide Route (from 4-Chlorobenzoic acid) | Route from this compound (Projected) |
| Number of Core Steps | ~3 | ~6 | ~4-5 |
| Overall Yield | Low to Moderate (35-50% reported for key step)[12] | Moderate (One-pot modifications improve efficiency)[13] | Potentially Moderate to High (dependent on coupling efficiency) |
| Key Reagents | Chlorosulfonic acid, Ammonia, Furfurylamine[1] | Chlorosulfonic acid, Nitric acid, Na Phenolate, H₂/Pd-C, Butyraldehyde[9][10] | Palladium or Copper catalysts, Phenol, Nitrating agents, Reducing agents |
| Hazard Profile | High (Corrosive, toxic reagents) | High (Corrosive, toxic, explosive intermediates) | Moderate (Avoids chlorosulfonation, but uses metal catalysts) |
| Purification | Standard crystallization | Multiple intermediate purifications required | Chromatographic purification likely for coupling products |
| Flexibility | Limited to displacing the chloro group | High, but requires a long linear sequence | High, allows for diverse side chains via cross-coupling |
Analysis: The data illustrates a classic trade-off in chemical synthesis. The established routes for Furosemide and Bumetanide rely on inexpensive, commodity starting materials but necessitate multiple, often hazardous, steps to build the required functionality. This results in higher process mass intensity and complex safety engineering.
This compound represents a "functionality-first" strategy. It is a more complex, higher-value starting material. However, it offers the potential to:
-
Enhance Safety: By eliminating the need for on-site chlorosulfonation.
-
Shorten Synthesis: By providing the key sulfamoyl group from the outset.
-
Increase Flexibility: The bromo group is a highly versatile handle for modern catalytic cross-coupling reactions, potentially allowing for the rapid synthesis of a library of diverse analogs for structure-activity relationship (SAR) studies.[14]
Section 5: Detailed Experimental Protocols
The following protocols are representative examples based on literature procedures and are intended for informational purposes for trained professionals.
Protocol 1: Synthesis of Furosemide (Conceptual)
Based on the pathway described by Sturm et al. (1962) and patents.[15]
-
Chlorosulfonation: 2,4-Dichlorobenzoic acid is reacted with excess chlorosulfonic acid at elevated temperature to yield 2,4-dichloro-5-chlorosulfonylbenzoic acid.
-
Ammonolysis: The resulting sulfonyl chloride is carefully treated with aqueous ammonia to form 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Condensation: The product from step 2 is heated with furfurylamine in a suitable solvent to effect nucleophilic aromatic substitution, yielding Furosemide. The product is typically purified by recrystallization.
Protocol 2: One-Pot Synthesis of Bumetanide from an Advanced Intermediate
Adapted from a facile synthesis method.[13]
-
Reaction Setup: To a suitable autoclave, add methanol (250 mL), 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (25g), butyraldehyde (29.2g), and 10% palladium on carbon (5.0g, 50% moisture).
-
Hydrogenation & Amination: Flush the autoclave with nitrogen, then with hydrogen. Maintain a hydrogen pressure of 100 psi and a temperature of 40-45°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction involves the simultaneous reduction of the nitro group and reductive amination with butyraldehyde.
-
Workup: Once the starting material is consumed, stop the reaction, filter the catalyst, and concentrate the filtrate.
-
Isolation: Add n-hexane to the concentrated solution to precipitate the product. Stir, filter, and dry to obtain Bumetanide. This method reports high yield and quality.[13]
Protocol 3: Synthesis of a Bumetanide Analog via Suzuki Coupling (Hypothetical)
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Argon), combine this compound, a suitable boronic acid partner (e.g., 4-phenoxyphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture like dioxane/water.
-
Coupling Reaction: Heat the mixture to reflux (e.g., 80-100°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with water, and acidify to precipitate the crude product. Extract with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the coupled product, which can then be further functionalized.
Conclusion and Authoritative Recommendation
The benchmark analysis reveals that This compound is not merely a substitute for traditional precursors but a strategic component for modern, safety-conscious, and flexible synthetic campaigns.
-
For large-scale, established manufacturing of Furosemide or Bumetanide: The traditional routes, despite their hazards, are highly optimized and benefit from the low cost of their basic starting materials. A complete process overhaul would require significant investment.
-
For Research & Development and Analog Synthesis: This is where this compound demonstrates superior value. Its pre-installed sulfamoyl group and versatile bromo handle make it an exceptional platform for rapidly accessing novel diuretic candidates and other sulfamoyl-based therapeutics.[16] It allows medicinal chemists to focus on diversifying the key side chains that modulate potency and pharmacokinetic properties, rather than expending resources on building the core scaffold.
-
Future Outlook: As environmental regulations become stricter and the cost of specialized safety infrastructure rises, the value proposition of using advanced, safer precursors like this compound may extend into process development and niche manufacturing. Its ability to facilitate the use of modern, efficient catalytic methods over classical, stoichiometric reactions aligns with the broader industry trend towards greener and more sustainable chemistry.
References
-
Wikipedia. Bumetanide. [Link]
-
National Center for Biotechnology Information. Furosemide (Frusemide) - Pharmaceutical Drugs. [Link]
-
Gpatindia. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
International Journal of Research in Pharmacy and Chemistry. Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. [Link]
- Google Patents. CN106748906B - A kind of synthetic method of bumetanide.
-
Farcas, A., et al. SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. [Link]
- Google Patents. CN106748906A - A kind of synthetic method of bumetanide.
- Google Patents.
-
ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. [Link]
-
Chemical Safety. This compound Safety Label. [Link]
-
PubChem. 2-Bromo-5-sulfobenzoic acid. [Link]
-
Alchem.Pharmtech. CAS 22361-61-1 | this compound. [Link]
-
National Center for Biotechnology Information. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. [Link]
- Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
National Center for Biotechnology Information. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]
-
Odesa National University. Design and search for prospective diuretics (CA II Inhibitors) among aroylhydrazones of esters quinone oxime using in silico, synthesis, and in vivo methods. [Link]
-
IRIS - Institutional Research Information System. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. [Link]
- Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
ResearchGate. Synthesis, Antidiuretic and Pressor Activities of [Arginine4]Arginine-Vasopressin and Two Related Analogues. [Link]
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
ScienceDirect. Diuretic effects of Hecogenin and Hecogenin acetate via aldosterone synthase inhibition. [Link]
-
Diuretics | PDF. [Link]
-
WIPO Patentscope. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
- Google Patents. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
National Center for Biotechnology Information. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
-
ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Slideshare. Diuretics medicinal chemistry and differnet types of diuretics. [Link]
-
Wikipedia. Drug precursors. [Link]
-
National Center for Biotechnology Information. Therapeutic Uses of Diuretic Agents. [Link]
Sources
- 1. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. chemical-label.com [chemical-label.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 9. Bumetanide - Wikipedia [en.wikipedia.org]
- 10. Bumetanide synthesis - chemicalbook [chemicalbook.com]
- 11. Diuretics | PDF [slideshare.net]
- 12. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 13. ijrpc.com [ijrpc.com]
- 14. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of 2-Bromo-5-sulfamoylbenzoic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth comparative analysis of the selectivity profile of derivatives of 2-Bromo-5-sulfamoylbenzoic acid, a scaffold of significant interest in medicinal chemistry. As researchers and drug development professionals, our goal extends beyond the discovery of potent molecules to the development of safe and effective therapeutics, a journey in which selectivity profiling is an indispensable compass.
This document offers a detailed exploration of the methodologies and experimental data necessary to evaluate the selectivity of this class of compounds, with a primary focus on their well-established activity as carbonic anhydrase inhibitors. Furthermore, we will outline the critical next steps for a comprehensive understanding of their kinome-wide selectivity, a crucial aspect for any potential therapeutic agent.
The Imperative of Selectivity in Drug Development
The "magic bullet" concept, a term coined by Paul Ehrlich, envisions a compound that acts exclusively on its intended target, leaving all other biological processes untouched. While an idealized notion, the pursuit of selectivity remains a cornerstone of drug design. A lack of selectivity can lead to a host of undesirable outcomes, including off-target toxicities, unforeseen side effects, and a diminished therapeutic window. For inhibitors targeting large and highly conserved enzyme families, such as carbonic anhydrases and protein kinases, the challenge of achieving selectivity is particularly acute. The structural similarities within these families necessitate rigorous and systematic profiling to identify compounds with the most favorable therapeutic profiles.
Part 1: Carbonic Anhydrase Isoform Selectivity Profiling
Derivatives of the sulfamoylbenzoic acid scaffold are well-documented inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. With at least 16 known human isoforms, each with distinct tissue distribution and physiological roles, isoform-selective inhibition is a key objective to minimize off-target effects.[1][2] For instance, while inhibition of isoforms like hCA IX and hCA XII, which are overexpressed in various tumors, is a desirable anticancer strategy, non-selective inhibition of ubiquitous isoforms like hCA I and hCA II can lead to side effects.[3]
Comparative Inhibition Profile of a 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivative
To illustrate the principles of selectivity profiling, we present in vitro inhibition data for a representative derivative of the closely related 2,4-dichloro-5-sulfamoylbenzoic acid. The data, obtained using a stopped-flow CO2 hydration assay, highlights the differential inhibitory activity against key hCA isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Derivative 11 | >10000 | 8950 | 7.5 | 57.8 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Data sourced from a study on oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid.[4]
Analysis of Selectivity:
Derivative 11 demonstrates remarkable selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic, off-target isoforms hCA I and hCA II.[4] This profile is highly desirable for the development of anticancer agents, as it suggests a reduced potential for side effects associated with the inhibition of the more ubiquitously expressed isoforms. In contrast, the standard clinical inhibitor Acetazolamide (AAZ) shows potent inhibition of hCA II and hCA XII, but also significant activity against hCA I and hCA IX, indicating a less selective profile.
Experimental Workflow: Stopped-Flow CO2 Hydration Assay
The determination of inhibitory potency against various carbonic anhydrase isoforms is rigorously performed using a stopped-flow spectrophotometric assay. This method directly measures the enzyme-catalyzed hydration of CO2.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer is prepared, typically Tris-HCl, containing a pH indicator such as p-nitrophenol.
-
Enzyme Solution: Stock solutions of purified hCA isoforms are prepared and diluted to the desired final concentration.
-
Inhibitor Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
CO2 Solution: CO2-saturated water is prepared by bubbling CO2 gas through chilled, deionized water.
-
-
Enzyme-Inhibitor Pre-incubation: The enzyme and inhibitor solutions are pre-incubated for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
Stopped-Flow Measurement:
-
The enzyme-inhibitor mixture is loaded into one syringe of the stopped-flow instrument, and the CO2-saturated water is loaded into the other.
-
The solutions are rapidly mixed, initiating the enzymatic reaction.
-
The change in absorbance of the pH indicator is monitored over time. The initial rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).
-
Trustworthiness of the Protocol: This protocol is a self-validating system. The inclusion of a standard, well-characterized inhibitor like acetazolamide in each assay run provides a crucial internal control, ensuring the reliability and reproducibility of the obtained data. The direct measurement of the physiological reaction (CO2 hydration) further enhances the biological relevance of the results.[1]
Part 2: A Critical Next Step - Kinase Selectivity Profiling
While the carbonic anhydrase activity of the sulfamoylbenzoic acid scaffold is well-established, a comprehensive selectivity profile necessitates an evaluation against the human kinome. Protein kinases represent one of the largest and most pharmacologically important enzyme families, and off-target kinase inhibition is a common source of adverse drug effects. A thorough understanding of a compound's kinome-wide interactions is therefore not just advantageous, but essential for its progression as a clinical candidate.
To date, a comprehensive public dataset detailing the kinase selectivity of this compound derivatives is not available. This represents a critical knowledge gap and a vital area for future investigation.
Experimental Workflow: ADP-Glo™ Kinase Assay
A widely adopted and robust method for assessing kinase activity and inhibition is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.[2][5]
Detailed Protocol:
-
Kinase Reaction Setup:
-
In a multi-well plate, the test compound is added at various concentrations.
-
The kinase of interest is then added.
-
The reaction is initiated by the addition of a mixture of the kinase substrate and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
-
Termination and ATP Depletion:
-
ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and consume any remaining ATP.
-
-
ADP to ATP Conversion and Signal Generation:
-
Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This reagent also contains luciferase and luciferin.
-
The newly synthesized ATP is used by the luciferase to generate a luminescent signal.
-
-
Luminescence Measurement: The luminescence is measured using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: The luminescent signal is used to calculate the percent inhibition at each compound concentration, from which an IC50 value can be determined.
Expertise in Experimental Design: The choice of ATP concentration in the assay is critical and should ideally be at or near the Km value for each specific kinase. This ensures that the measured IC50 values are more reflective of the inhibitor's true potency and allows for more meaningful comparisons of selectivity across different kinases.[6]
Quantifying Kinase Selectivity
To move beyond a qualitative assessment of selectivity, several metrics have been developed. A commonly used metric is the Selectivity Score (S-score) .
S(x) = (Number of kinases with Kd or IC50 < x) / (Total number of kinases tested) [6]
Where 'x' is a defined concentration threshold (e.g., 1 µM). A lower S-score indicates a more selective compound. For a more nuanced view, the Selectivity Entropy can be calculated, which takes into account the potency of inhibition against all targets.[7]
Conclusion and Future Directions
The this compound scaffold holds significant promise, particularly as a source of selective inhibitors for tumor-associated carbonic anhydrase isoforms. The methodologies and data presented in this guide provide a robust framework for the initial characterization of these and other related compounds.
However, the path to clinical translation requires a comprehensive understanding of a compound's full biological signature. The logical and imperative next step for any promising derivative from this class is a broad, kinome-wide selectivity screen. The generation of such data will not only de-risk the progression of these compounds but will also provide invaluable insights into their potential therapeutic applications and liabilities. As a community of researchers dedicated to advancing human health, the rigorous and transparent reporting of such selectivity data is a shared responsibility that will ultimately accelerate the discovery of safer and more effective medicines.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1937-1953.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Nocentini, A., Gratteri, P., Supuran, C. T., & Bonardi, A. (2021). Novel 2, 4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 943-949.
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
- Park, S., & Kim, Y. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(19), 10452.
- Di Fiore, A., De Simone, G., Alterio, V., & Supuran, C. T. (2009). Carbonic anhydrase inhibitors. Comparison of aliphatic sulfamate/bis-sulfamate adducts with isozymes II and IX as a platform for designing tight-binding, more isoform-selective inhibitors. Journal of medicinal chemistry, 52(19), 5990-5998.
- Fasanmade, A. A., & Onyeji, C. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Drug Development and Research, 7(2), 083-091.
- Angeli, A., Carta, F., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. International journal of molecular sciences, 21(20), 7705.
Sources
- 1. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dataset - LINCS KinomeScan Kinase Inhibitor Targets [maayanlab.cloud]
- 4. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Unassuming Counterpart: A Guide to Using 2-Bromo-5-sulfamoylbenzoic Acid as a Negative Control in Biological Assays
A Senior Application Scientist's Perspective on Ensuring Rigor in Drug Discovery
In the intricate world of biological assays and drug development, the quest for a potent bioactive molecule often overshadows the critical role of its inactive counterpart: the negative control. A well-chosen negative control is not merely a baseline; it is a sentinel against false positives, a validator of experimental design, and a cornerstone of scientific integrity. This guide provides an in-depth comparison of a potent enzyme inhibitor with its structurally similar but biologically inert analog, highlighting the indispensable role of the negative control in generating reliable and reproducible data.
For the purpose of this guide, we will focus on the inhibition of human nucleoside triphosphate diphosphohydrolase 8 (h-NTPDase8), a key enzyme in the regulation of purinergic signaling and a potential therapeutic target for inflammatory diseases. We will compare the potent and selective h-NTPDase8 inhibitor, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid , with its proposed negative control, 2-Bromo-5-sulfamoylbenzoic acid . While direct experimental data on the latter's activity is limited, its structural similarity and the principles of structure-activity relationships (SAR) make it a plausible candidate for an inactive analog, a hypothesis we will explore.
The Importance of a Validated Negative Control
A negative control is a compound that is structurally as similar as possible to the active test compound but is devoid of the specific biological activity being measured. Its primary function is to account for any non-specific effects that might arise from the chemical scaffold itself, the solvent, or the assay conditions. Without a proper negative control, a researcher might mistakenly attribute an observed effect to the specific action of the test compound when it is, in fact, an artifact.
The Active Player: 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid
Our active compound, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, has been identified as a potent and selective inhibitor of h-NTPDase8[1][2]. NTPDase8 is an ecto-enzyme that hydrolyzes extracellular ATP and ADP, thereby modulating the activation of P2 purinergic receptors, which play crucial roles in inflammation and immune responses[3][4]. Inhibition of NTPDase8 can prolong the signaling of these nucleotides, a mechanism of therapeutic interest.
The Silent Partner: this compound as a Negative Control
The selection of this compound as a negative control is predicated on the subtle yet critical differences in its structure compared to the active inhibitor. Structure-activity relationship studies of sulfamoylbenzoic acid derivatives have shown that modifications to the substituents on the benzene ring and the sulfamoyl nitrogen can dramatically alter biological activity.
The rationale for proposing this compound as a negative control lies in the replacement of the chloro group with a bromo group and the absence of the N-cyclopropyl group on the sulfamoyl moiety. While seemingly minor, these changes can significantly impact the molecule's ability to bind to the active site of NTPDase8. For instance, studies on similar sulfamoylbenzoic acid derivatives have demonstrated that the nature of the N-substituent on the sulfamoyl group is a critical determinant of inhibitory potency against NTPDases. A compound with a morpholine ring instead of the N-cyclopropyl group, for example, showed a lack of significant inhibitory activity against any of the tested h-NTPDase isoforms[1][2]. This underscores the importance of specific structural features for biological activity and provides a strong basis for selecting a closely related but inactive analog as a negative control.
Comparative Analysis: Active Inhibitor vs. Negative Control
To illustrate the importance of using a negative control, let's consider a hypothetical dose-response experiment to evaluate the inhibition of h-NTPDase8.
| Compound | Target | IC50 (µM) | Rationale for Inclusion |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07[1][2] | Active Compound: To determine the potency of the inhibitor. |
| This compound | h-NTPDase8 | > 100 (Expected) | Negative Control: To ensure that the observed inhibition is due to the specific chemical features of the active compound and not to non-specific effects of the sulfamoylbenzoic acid scaffold. |
Note: The IC50 value for this compound is a hypothetical value based on SAR principles, representing the expected lack of significant activity.
Experimental Workflow: NTPDase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of our test compounds against h-NTPDase8.
Caption: Workflow for NTPDase Inhibition Assay.
Signaling Pathway Context: The Role of NTPDase8
Understanding the biological context in which the active compound exerts its effect is crucial. The following diagram depicts the role of NTPDase8 in the purinergic signaling pathway.
Caption: Role of NTPDase8 in Purinergic Signaling.
Detailed Experimental Protocol: Malachite Green Assay for NTPDase Activity
This colorimetric assay is a widely used method for determining NTPDase activity by quantifying the inorganic phosphate (Pi) released during ATP or ADP hydrolysis.
Materials:
-
Recombinant human NTPDase8 enzyme
-
ATP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM CaCl2)
-
Test compounds (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid and this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known NTPDase inhibitor (positive control, e.g., ARL 67156)
-
96-well microplate
-
Malachite Green reagent
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Assay Setup:
-
Add 20 µL of assay buffer to all wells.
-
Add 5 µL of the diluted test compounds, negative control, positive control, or vehicle (for control wells) to the respective wells.
-
Add 10 µL of the diluted NTPDase8 enzyme solution to all wells except for the "no enzyme" control wells (add 10 µL of assay buffer instead).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation: Start the enzymatic reaction by adding 15 µL of the ATP substrate solution to all wells. The final volume in each well should be 50 µL.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength between 620 nm and 650 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion: The Indispensable Role of the Negative Control
The direct comparison of a potent inhibitor with its structurally related, inactive analog is a powerful tool in drug discovery. It not only validates the specific activity of the lead compound but also provides crucial insights into the structure-activity relationship, guiding further optimization efforts. The use of this compound, or a similarly validated inactive compound, as a negative control in assays involving sulfamoylbenzoic acid-based inhibitors is a testament to rigorous scientific practice. By embracing the unassuming yet vital role of the negative control, researchers can build a more robust and reliable foundation for the development of novel therapeutics.
References
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(30), 20974-20987. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. [Link]
-
Purinergic Signalling: NTPDase. University of Frankfurt. [Link]
-
Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8. National Institutes of Health. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-sulfamoylbenzoic Acid
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-Bromo-5-sulfamoylbenzoic acid (CAS No. 22361-61-1). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally conscious disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in the laboratory.
Section 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This knowledge forms the basis of all safety and disposal protocols. This compound is an organobromine compound that presents multiple hazards requiring stringent control measures.
The primary risks are associated with its irritant properties and potential for harm if ingested or inhaled.[1][2][3] The presence of a bromine atom also classifies it as a halogenated organic compound, which has specific implications for waste stream segregation and disposal methods.[4]
| Hazard Classification | GHS Code | Description | Source |
| Signal Word | - | Danger | [1] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. | [1][5] |
| Potential Environmental Hazard | - | Assumed to be toxic to aquatic life; do not release into the environment.[2][6] | - |
Section 2: The Core Principle of Compliant Disposal
The disposal of any chemical waste is not merely a matter of laboratory practice but of legal compliance. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous materials under the Resource Conservation and Recovery Act (RCRA).[7][8]
The foundational principle is that the generator of the waste is legally responsible for its complete and accurate classification and safe disposal. [2] Given its GHS hazard profile, this compound must be treated as hazardous waste. All disposal procedures must strictly adhere to federal, state, and local regulations, which may vary.[6][9]
Section 3: Procedural Protocol for Waste Segregation and Collection
This section details the step-by-step methodology for safely collecting and storing waste this compound prior to its final disposal.
Step 3.1: Personal Protective Equipment (PPE) - The First Line of Defense
Proper PPE is non-negotiable. The rationale is to create a barrier between the researcher and the hazardous material, preventing contact, inhalation, and ingestion.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[10] This is critical to prevent eye irritation from dust or splashes.[1]
-
Hand Protection: Wear impervious gloves, such as nitrile or neoprene.[11] Always check the manufacturer's glove compatibility chart.[11]
-
Body Protection: A fully buttoned lab coat is mandatory.[11] For larger quantities, consider additional protective clothing.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified laboratory chemical fume hood to mitigate the risk of respiratory tract irritation.[2][11]
Step 3.2: Waste Container Selection and Labeling
The integrity of the disposal process begins with the container. The choice of container prevents leaks and ensures clear communication of its contents and associated hazards.
-
Container Type: Use a sealable, airtight, and chemically compatible waste container.[11] High-density polyethylene (HDPE) containers are often suitable. The container must be free of contamination and securely closed.[12]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[11] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
Step 3.3: Segregation - Preventing Unwanted Reactions
Chemical segregation is a critical safety measure to prevent dangerous reactions within the waste container. This compound, as a halogenated organic acid, must be kept separate from incompatible waste streams.
-
Halogenated vs. Non-Halogenated: This waste must be collected in a container designated for halogenated organic waste .[4] Mixing it with non-halogenated solvents (like acetone, ethanol, or hexanes) can make solvent recycling impossible and significantly increase disposal costs.[4]
-
Incompatible Materials: Store this waste away from:
Section 4: Spill Management Protocol
In the event of an accidental release, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
-
Minor Spills (Solid):
-
Major Spills:
Section 5: Final Disposal Pathway
The final step is the transfer of the properly collected and labeled waste to a licensed disposal facility.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab. This area should be secure and away from incompatible materials.
-
Handover: Follow your institution's procedures for hazardous waste pickup. This typically involves completing a chemical collection request form and scheduling a pickup with your EHS department.[11]
-
Ultimate Disposal: The EHS department will consolidate the waste for transport to an approved hazardous waste disposal plant.[2][3] For halogenated organic compounds like this compound, the preferred disposal method is high-temperature incineration at a facility equipped with scrubbers and emission control systems to neutralize the resulting hydrogen bromide (HBr) gas.[13]
Section 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. epa.gov [epa.gov]
- 8. Federal Regulations [pharmecology.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
A Comprehensive Guide to the Safe Handling of 2-Bromo-5-sulfamoylbenzoic Acid: Personal Protective Equipment and Disposal
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-Bromo-5-sulfamoylbenzoic acid, demands a meticulous and informed approach to personal protection and waste management. This guide, grounded in established safety protocols, provides essential, actionable information for laboratory professionals.
The intrinsic reactivity of halogenated benzoic acid derivatives necessitates a comprehensive understanding of their potential hazards. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, a multi-layered personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is paramount. The primary engineering control for handling this and other powdered reagents is a certified chemical fume hood. This containment system minimizes the risk of inhaling airborne particulates and is a non-negotiable aspect of the handling protocol.[2][3] Ensure that the fume hood has been recently certified and that the sash is maintained at the lowest practical height during all manipulations.
Personal Protective Equipment (PPE): A Multi-Faceted Barrier
The selection of appropriate PPE is crucial for minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the chemical's known hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents direct skin contact, which can cause irritation.[2][4][5] |
| Eye Protection | Chemical safety goggles with side shields or a face shield | Protects against accidental splashes and airborne dust, which can cause serious eye irritation.[2][3][6][7] |
| Body Protection | A long-sleeved laboratory coat | Shields the skin and personal clothing from contamination.[2][4] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) | Recommended when handling larger quantities or if there is a risk of significant dust generation, to prevent respiratory tract irritation.[2][8][9] |
It is imperative to inspect all PPE for integrity before each use and to don and doff it correctly to prevent cross-contamination.
Standard Operating Procedure for Handling this compound
This step-by-step protocol is designed to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling Inspection:
-
Verify that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Ensure the chemical fume hood is operational and uncluttered.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.
-
Inspect all PPE for defects before donning.
2. Donning of Personal Protective Equipment:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
If required by your risk assessment, put on your respirator.
-
Finally, put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
3. Weighing and Handling the Compound:
-
Perform all manipulations of the solid compound within the chemical fume hood.
-
To minimize dust, handle the container and transfer the powder gently. Avoid scooping or pouring from a height.
-
Use a dedicated, clean spatula for transferring the solid.
-
If weighing, do so on a weigh boat within the fume hood.
-
Close the container tightly immediately after use.[10]
4. Post-Handling and Decontamination:
-
Clean any contaminated surfaces within the fume hood using an appropriate solvent and absorbent pads.
-
Dispose of any contaminated disposable materials (e.g., weigh boats, wipes) in a designated hazardous waste container.
-
Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.[2][4]
5. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Waste Disposal Protocol
Proper disposal of this compound and associated contaminated materials is critical to environmental stewardship and regulatory compliance. As a brominated organic compound, it must be treated as hazardous waste.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., used weigh boats, gloves, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container designated for halogenated organic waste.[11]
-
Unused or excess this compound must also be disposed of as hazardous waste.
2. Disposal Method:
-
The primary recommended disposal method for brominated organic compounds is incineration at a licensed hazardous waste facility.[12] These facilities are equipped with the necessary emission controls to manage the byproducts of combustion.
-
Under no circumstances should this chemical or its contaminated waste be disposed of down the drain or in regular trash.[13][14]
3. Labeling and Storage of Waste:
-
Ensure the hazardous waste container is accurately labeled with its contents.
-
Store the sealed waste container in a designated, well-ventilated area away from incompatible materials while awaiting pickup by a certified hazardous waste disposal service.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research environment.
References
- Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. (2026, January 12). Vertex AI Search.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Chemical Label this compound. (n.d.). Google.
- 2-Bromo-5-hydroxybenzoic acid - AK Scientific, Inc. (n.d.). AK Scientific, Inc..
- 2-Bromo-5-hydroxybenzoic acid - Apollo Scientific. (2022, May 17). Apollo Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Sigma-Aldrich.
- SAFETY D
- Benzoic Acid Hazards and How to Manage Them. (2023, November 15). CloudSDS.
- What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
- Benzoic Acid - Safety D
- Benzoic Acid MSDS# 02720 Section 1 - Chemical Product and Company Identific
- SAFETY DATA SHEET - Fisher Scientific. (2015, June 2). Fisher Scientific.
- SAFETY D
- Bromine water - disposal - #1 Science Forum For Lab Technicians. (n.d.). Chemtalk.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 11. chemtalk.com.au [chemtalk.com.au]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. aksci.com [aksci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
